Product packaging for N-Formyl tranexamic acid(Cat. No.:CAS No. 1599413-49-6)

N-Formyl tranexamic acid

Cat. No.: B15293070
CAS No.: 1599413-49-6
M. Wt: 185.22 g/mol
InChI Key: FZISGRNKIYRSHU-UHFFFAOYSA-N
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Description

N-Formyl Tranexamic Acid, with the CAS number 1599413-49-6 and the molecular formula C9H15NO3, is a chemically defined impurity and derivative of the hemostatic agent Tranexamic Acid . This compound is primarily used in pharmaceutical research and development for quality control and analytical purposes. Researchers utilize this compound as a critical reference standard during the commercial production of Tranexamic Acid and its related formulations to ensure product purity and compliance with regulatory standards . It plays a vital role in the process of Abbreviated New Drug Application (ANDA) filing to regulatory bodies like the FDA, as well as in toxicity studies of the respective drug formulation . The product is supplied with comprehensive characterization data, including 1H-NMR, Mass Spectrometry, and HPLC analysis, confirming its identity and high quality for research applications . This product is intended for Research Use Only and is not approved for human consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO3 B15293070 N-Formyl tranexamic acid CAS No. 1599413-49-6

Properties

CAS No.

1599413-49-6

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

4-(formamidomethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C9H15NO3/c11-6-10-5-7-1-3-8(4-2-7)9(12)13/h6-8H,1-5H2,(H,10,11)(H,12,13)

InChI Key

FZISGRNKIYRSHU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNC=O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

N-Formyl tranexamic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl tranexamic acid, systematically known as (1r,4r)-4-(formamidomethyl)cyclohexane-1-carboxylic acid, is a derivative of the well-established antifibrinolytic agent, tranexamic acid. It is recognized in pharmacopeial standards, notably as "Tranexamic Acid EP Impurity F," indicating its relevance in the quality control and analysis of tranexamic acid drug products.[1][2][3][4][5][6][7][8][9][10][11][12][13] This technical guide provides a comprehensive overview of the chemical structure, properties, and available technical data for this compound.

Chemical Structure and Identification

This compound is characterized by a formyl group attached to the nitrogen atom of the aminomethyl group of tranexamic acid.

Chemical Name: (1r,4r)-4-(formamidomethyl)cyclohexane-1-carboxylic acid[2][4][5][7][8] Synonyms: this compound, Tranexamic Acid EP Impurity F[6] Molecular Formula: C9H15NO3[2][4][5] Molecular Weight: 185.22 g/mol [4][5] CAS Number: 1599413-49-6[1][2][4][5]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are limited in publicly available literature. The available information is summarized in the table below. For context, the properties of the parent compound, tranexamic acid, are also provided where available.

PropertyThis compoundTranexamic Acid
Appearance Off-white solid[2]White or almost white, crystalline powder[14]
Solubility Soluble in water[2]Freely soluble in water and in glacial acetic acid, very slightly soluble in ethanol, and practically insoluble in ether[14]
Melting Point Data not available>300 °C (decomposes)[14]
Boiling Point Data not available281.88°C (rough estimate)[14]
pKa Data not availablepKa1: 4.3 (uncertain), pKa2: 10.6 (uncertain)

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not extensively detailed in the scientific literature, likely due to its status as a pharmaceutical impurity. However, its synthesis can be achieved through the N-formylation of tranexamic acid. A general and practical laboratory procedure for the N-formylation of primary amines using formic acid is described below, adapted for the synthesis of this compound.

General Protocol for N-Formylation of Tranexamic Acid:

This protocol is based on established methods for the N-formylation of amines using formic acid.[1][2]

Materials:

  • Tranexamic acid

  • Formic acid (85% aqueous solution)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add tranexamic acid (1 equivalent).

  • Add toluene to the flask to create a suspension.

  • Add 1.0-1.2 equivalents of 85% aqueous formic acid to the reaction mixture.

  • Heat the mixture to reflux with vigorous stirring.

  • Continuously remove water from the reaction mixture using the Dean-Stark trap.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the starting material (tranexamic acid) is consumed (typically 4-9 hours), cool the reaction mixture to room temperature.

  • Remove the toluene by rotary evaporation to yield the crude this compound.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Experimental Workflow:

G cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Workup and Purification A Tranexamic Acid D Combine Reactants in Round-Bottom Flask A->D B Formic Acid (85%) B->D C Toluene C->D E Heat to Reflux with Dean-Stark Trap D->E Stirring F Monitor by TLC E->F 4-9 hours G Cool to Room Temperature F->G Reaction Complete H Rotary Evaporation G->H I Crude this compound H->I J Purification (Optional) I->J K Pure this compound J->K

Figure 1. General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the mechanism of action of this compound. As it is primarily considered an impurity of tranexamic acid, it has not been the subject of extensive biological investigation.

The biological activity of the parent compound, tranexamic acid , is well-documented. It functions as an antifibrinolytic agent . Its mechanism of action involves the competitive inhibition of plasminogen activation to plasmin. By binding to the lysine-binding sites on plasminogen, tranexamic acid prevents plasmin from binding to and degrading fibrin clots. This action helps to stabilize clots and prevent excessive bleeding.

Signaling Pathway of Tranexamic Acid in Fibrinolysis Inhibition:

G Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot degrades Fibrin_Degradation Fibrin Degradation Products Fibrin_Clot->Fibrin_Degradation tPA_uPA t-PA / u-PA tPA_uPA->Plasminogen activates Tranexamic_Acid Tranexamic Acid Tranexamic_Acid->Plasminogen inhibits activation

Figure 2. Mechanism of action of tranexamic acid in inhibiting fibrinolysis.

It is plausible that this compound may exhibit a similar, albeit likely attenuated, antifibrinolytic activity due to the modification of the primary amine group, which is crucial for binding to plasminogen. However, without experimental data, this remains speculative.

Conclusion

This compound is a known impurity of tranexamic acid with a well-defined chemical structure. While its basic identification parameters are established, there is a notable lack of comprehensive data regarding its specific physicochemical properties, a dedicated synthesis protocol, and its biological activity. Further research is warranted to fully characterize this compound and understand its potential pharmacological or toxicological profile, particularly in the context of its presence in tranexamic acid formulations. The information provided herein serves as a foundational guide for researchers and professionals in the field of drug development and analysis.

References

N-Formyl Tranexamic Acid and Its Role in Fibrinolysis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of antifibrinolytic agents, with a primary focus on tranexamic acid, the active metabolite relevant to the discussion of N-Formyl tranexamic acid. While this compound is a known chemical entity, it is not extensively characterized in scientific literature as an active antifibrinolytic agent. It is more commonly referenced as a derivative or impurity of tranexamic acid. Therefore, this guide will concentrate on the well-established pharmacology of tranexamic acid, which is the active compound responsible for inhibiting fibrinolysis.

Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine.[1][2] It exerts its antifibrinolytic effect by interfering with the binding of plasminogen to fibrin, a critical step in the dissolution of blood clots.[3][4] This action makes tranexamic acid a valuable therapeutic agent in clinical scenarios characterized by excessive bleeding.[3]

Core Mechanism of Action in Fibrinolysis

The primary mechanism of action of tranexamic acid is the competitive inhibition of plasminogen activation.[3][4] Fibrinolysis, the process of breaking down fibrin clots, is initiated when plasminogen is converted to its active form, plasmin, by tissue plasminogen activator (t-PA).[3] This process is localized to the clot surface through the interaction of plasminogen and t-PA with lysine residues on fibrin.[2]

Tranexamic acid mimics lysine and binds to the lysine-binding sites on plasminogen.[3][5] This binding action prevents plasminogen from attaching to the fibrin clot surface, thereby inhibiting its activation to plasmin.[6][7] Although plasmin can still be formed to some extent, its ability to bind to and degrade the fibrin matrix is significantly reduced.[5] At higher concentrations, tranexamic acid can also non-competitively inhibit the activity of plasmin.[8]

Signaling Pathway of Tranexamic Acid in Fibrinolysis

The following diagram illustrates the key steps in the fibrinolytic pathway and the inhibitory action of tranexamic acid.

Fibrinolysis_Inhibition cluster_activation Plasminogen Activation cluster_inhibition Inhibition by Tranexamic Acid cluster_lysis Fibrinolysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation TXA_Plasminogen Tranexamic Acid- Plasminogen Complex tPA Tissue Plasminogen Activator (t-PA) tPA->Plasminogen Fibrin Fibrin Clot (with Lysine Residues) Fibrin->Plasminogen Binding via Lysine Residues FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs Plasmin->Fibrin Degradation Plasmin->Fibrin TXA Tranexamic Acid TXA->Plasminogen Competitive Binding TXA_Plasminogen->Fibrin Binding Blocked

Diagram 1: Mechanism of Tranexamic Acid in Fibrinolysis

Quantitative Pharmacological Data

The antifibrinolytic effect of tranexamic acid is concentration-dependent. The following table summarizes key quantitative data for tranexamic acid.

ParameterValueReference
Binding Affinity to Plasminogen
High-Affinity Site (Kd)1.1 µmol/L[5]
Low-Affinity Sites (Kd)750 µmol/L[5]
Effective Plasma Concentration
Partial Inhibition of Fibrinolysis5-10 mg/L[5]
Substantial Inhibition of Fibrinolysis10-15 mg/L[5]
Pharmacokinetics (Intravenous)
Elimination Half-Life~2 hours[9]
Plasma Clearance110-116 ml/min[9]
Urinary Excretion (unchanged)>95%[5]
Pharmacokinetics (Oral)
Bioavailability34%[9]
Peak Plasma Concentration Time3 hours

Experimental Protocols

The investigation of the antifibrinolytic properties of compounds like tranexamic acid involves various in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Clot Lysis Assay

This assay measures the ability of a compound to inhibit the lysis of a pre-formed clot.

Workflow:

Clot_Lysis_Workflow start Start plate_prep Prepare 96-well plate with - Plasma - Tranexamic Acid (or test compound) - Thrombin (to induce clotting) start->plate_prep incubation Incubate to allow clot formation plate_prep->incubation lysis_induction Add t-PA to induce fibrinolysis incubation->lysis_induction measurement Measure optical density (OD) over time at 405 nm in a microplate reader lysis_induction->measurement analysis Analyze OD curve to determine time to 50% lysis measurement->analysis end End analysis->end

Diagram 2: In Vitro Clot Lysis Assay Workflow

Detailed Steps:

  • Plate Preparation: In a 96-well microplate, pipette citrated human plasma.

  • Compound Addition: Add varying concentrations of tranexamic acid (or the test compound) to the wells. A control group with no compound is included.

  • Clot Formation: Initiate clot formation by adding a solution of thrombin and calcium chloride to each well.

  • Incubation: Incubate the plate at 37°C to allow for the formation of a stable fibrin clot.

  • Induction of Lysis: Add tissue plasminogen activator (t-PA) to each well to initiate fibrinolysis.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in optical density (OD) at 405 nm every minute for a specified duration (e.g., 2-4 hours). The OD will decrease as the clot lyses.

  • Data Analysis: The time required for the OD to decrease by 50% from its peak is calculated as the 50% clot lysis time. A longer lysis time indicates greater antifibrinolytic activity.

Determination of Binding Affinity (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) can be used to quantify the binding kinetics of tranexamic acid to plasminogen.

Workflow:

SPR_Workflow start Start chip_prep Immobilize purified human plasminogen on a sensor chip surface start->chip_prep binding_step Inject varying concentrations of Tranexamic Acid over the chip surface chip_prep->binding_step measurement Measure the change in resonance units (RU) to monitor association and dissociation binding_step->measurement analysis Analyze sensorgrams to determine association (ka) and dissociation (kd) rates measurement->analysis kd_calc Calculate the equilibrium dissociation constant (Kd = kd/ka) analysis->kd_calc end End kd_calc->end

Diagram 3: SPR Experimental Workflow for Binding Affinity

Detailed Steps:

  • Sensor Chip Preparation: Purified human plasminogen is immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of tranexamic acid in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of tranexamic acid over the sensor chip surface at a constant flow rate. The binding of tranexamic acid to the immobilized plasminogen is detected as a change in resonance units (RU).

  • Association and Dissociation: The injection of tranexamic acid is followed by a flow of running buffer to monitor the dissociation of the complex.

  • Data Analysis: The resulting sensorgrams (plots of RU versus time) are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

  • Affinity Calculation: The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as the ratio of kd to ka.

Conclusion

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Tranexamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "N-Formyl tranexamic acid" indicate that this compound is primarily recognized as a known impurity and a synthetic derivative of tranexamic acid, referred to as "Tranexamic Acid EP Impurity F". There is a lack of publicly available scientific literature detailing the specific pharmacokinetics and pharmacodynamics of this compound. Therefore, this guide will focus on the extensively studied parent compound, tranexamic acid , assuming this is the intended subject of interest for researchers, scientists, and drug development professionals.

Executive Summary

Tranexamic acid (TXA) is a synthetic lysine analog with potent antifibrinolytic properties. It is utilized in a variety of clinical settings to reduce or prevent hemorrhage by inhibiting the breakdown of fibrin clots. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of tranexamic acid, including its absorption, distribution, metabolism, and excretion (ADME) profile, and its mechanism of action. Detailed experimental protocols for its quantification and the evaluation of its biological effects are presented, alongside quantitative data summarized in tabular format for ease of reference. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of key processes.

Pharmacokinetics

The pharmacokinetic profile of tranexamic acid has been well-characterized, with studies investigating its absorption, distribution, metabolism, and excretion following various routes of administration.

Absorption

Tranexamic acid can be administered intravenously, intramuscularly, and orally.

  • Oral Administration: The oral bioavailability of tranexamic acid is approximately 34-45% of the ingested dose and is not affected by food intake. Following oral administration, the peak plasma concentration is reached in about 3 hours.

  • Intravenous Administration: Intravenous administration ensures 100% bioavailability and rapid achievement of therapeutic concentrations.

  • Intramuscular Administration: Intramuscular injection also provides high bioavailability, with studies showing it to be a viable alternative when intravenous access is not feasible.

Distribution

The volume of distribution (Vd) of tranexamic acid following intravenous administration is between 9 and 12 liters. It exhibits minimal plasma protein binding (approximately 3%), which is primarily attributed to its binding to plasminogen. Tranexamic acid distributes into various tissues and can cross the blood-brain barrier and the placenta.

Metabolism

Tranexamic acid undergoes minimal metabolism in the body, with approximately 5% of the drug being metabolized.

Excretion

The primary route of elimination for tranexamic acid is renal excretion, with over 95% of an intravenously administered dose being excreted unchanged in the urine via glomerular filtration. The elimination half-life is approximately 2 hours for the intravenous route and around 11 hours for the oral route.

Quantitative Pharmacokinetic Data
ParameterRoute of AdministrationValueSource
Bioavailability Oral34-45%[1]
Time to Peak Plasma Concentration (Tmax) Oral~3 hours[1]
Elimination Half-life (t½) Intravenous~2 hours[1]
Elimination Half-life (t½) Oral~11 hours[1]
Volume of Distribution (Vd) Intravenous9-12 L[1]
Plasma Protein Binding ~3%[1]
Renal Excretion (unchanged) Intravenous>95%[1]

Pharmacodynamics

Mechanism of Action

Tranexamic acid exerts its antifibrinolytic effect by competitively and reversibly inhibiting the activation of plasminogen to plasmin. It blocks the lysine-binding sites on plasminogen, thereby preventing plasminogen from binding to and being activated on the fibrin clot surface. This action stabilizes the fibrin matrix and prevents its premature degradation, thus reducing bleeding. At higher concentrations, tranexamic acid can also non-competitively inhibit the activity of plasmin.

Signaling Pathway

Fibrinolysis_Pathway cluster_0 Normal Fibrinolysis cluster_1 Action of Tranexamic Acid Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin converts to t-PA/u-PA t-PA / u-PA t-PA/u-PA->Plasminogen activates Fibrin Clot Fibrin Clot Plasmin->Fibrin Clot degrades Fibrin Degradation Products Fibrin Degradation Products Fibrin Clot->Fibrin Degradation Products Tranexamic Acid Tranexamic Acid Plasminogen_inhibited Plasminogen Tranexamic Acid->Plasminogen_inhibited competitively inhibits lysine binding sites

Caption: Mechanism of action of tranexamic acid in the fibrinolysis pathway.

Experimental Protocols

Quantification of Tranexamic Acid in Human Plasma

A common method for the quantification of tranexamic acid in plasma is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Methodology:

  • Sample Collection: Collect whole blood samples in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation: To 200 µL of plasma, add a protein precipitating agent such as perchloric acid or acetonitrile.

  • Internal Standard: An internal standard, such as methyldopa, is added to the sample for accurate quantification.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean tube for analysis.

  • Chromatographic Separation: Inject the supernatant into an HPLC system. A C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 2 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. Quantification is performed using multiple reaction monitoring (MRM) of the precursor-product ion transitions for both tranexamic acid and the internal standard.

Fibrinolysis Inhibition Assay

The pharmacodynamic effect of tranexamic acid can be assessed by measuring the inhibition of fibrinolysis in vitro.

Methodology:

  • Sample Preparation: Prepare plasma samples with varying concentrations of tranexamic acid.

  • Clot Formation: Induce clot formation in the plasma samples by adding thrombin and calcium.

  • Fibrinolysis Induction: Initiate fibrinolysis by adding a plasminogen activator, such as tissue plasminogen activator (t-PA).

  • Monitoring Lysis: Monitor the lysis of the clot over time. This can be done by measuring the change in optical density using a spectrophotometer or by thromboelastography (TEG).

  • Data Analysis: Determine the extent of fibrinolysis inhibition by comparing the lysis time or clot strength in the presence of tranexamic acid to a control sample without the drug.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of tranexamic acid.

PK_Study_Workflow Start Start Patient_Recruitment Patient Recruitment (Informed Consent) Start->Patient_Recruitment End End Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Randomization Randomization to Treatment Arm (e.g., IV, IM, Oral TXA) Inclusion_Exclusion->Randomization Drug_Administration Tranexamic Acid Administration Randomization->Drug_Administration Blood_Sampling Serial Blood Sampling (pre-dose and post-dose time points) Drug_Administration->Blood_Sampling Sample_Processing Plasma Separation and Storage Blood_Sampling->Sample_Processing Bioanalysis Quantification of TXA (e.g., HPLC-MS/MS) Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t½) Bioanalysis->PK_Analysis Statistical_Analysis Statistical Analysis PK_Analysis->Statistical_Analysis Reporting Final Study Report Statistical_Analysis->Reporting Reporting->End

Caption: A representative workflow for a pharmacokinetic clinical trial of tranexamic acid.

Conclusion

Tranexamic acid is a well-established antifibrinolytic agent with a predictable pharmacokinetic and pharmacodynamic profile. Its efficacy in reducing blood loss in various clinical scenarios is supported by a robust body of evidence. This technical guide has provided a detailed overview of its ADME properties, mechanism of action, and the experimental methodologies used to study this drug, which should serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

References

In Vitro Characterization of N-Formyl Tranexamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a predictive framework for the in vitro characterization of N-Formyl tranexamic acid. As of the date of this publication, specific experimental data for this derivative is limited in publicly available scientific literature. The methodologies and expected outcomes are therefore extrapolated from the extensive research on its parent compound, tranexamic acid (TXA), and common practices in drug development. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine and a well-established antifibrinolytic agent.[1] It is clinically used to treat or prevent excessive blood loss in various conditions, including major trauma, surgery, and heavy menstrual bleeding.[1][2] The mechanism of action of TXA involves the reversible blockade of lysine-binding sites on plasminogen, which prevents its conversion to plasmin, the primary enzyme responsible for fibrin degradation.[3][4]

The derivatization of existing drugs, such as through N-formylation, is a common strategy in medicinal chemistry to modulate physicochemical properties and potentially improve pharmacokinetic profiles. N-formylation can alter a compound's polarity, solubility, and membrane permeability, potentially creating a prodrug that releases the active parent compound in vivo.[5][6] This guide outlines a comprehensive in vitro characterization cascade for this compound to elucidate its physicochemical properties, biological activity, and safety profile.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its development as a potential therapeutic agent. These properties influence its formulation, absorption, distribution, and metabolism.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound.

PropertyPredicted Value
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
AppearanceWhite solid
pKa~4-5 (acid), ~15-16 (amide)
Predicted LogP0.5 - 1.5
Predicted Aqueous SolubilityModerately soluble
Experimental Protocols

Objective: To determine the solubility of this compound in various aqueous and organic solvents.

Methodology:

  • Prepare saturated solutions of this compound in a range of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO).

  • Equilibrate the solutions at a controlled temperature (e.g., 25°C) for 24 hours with continuous agitation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection after a derivatization step, as tranexamic acid and its derivatives lack a strong chromophore.[7]

Objective: To determine the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) as a measure of lipophilicity.

Methodology:

  • Prepare a solution of this compound in a biphasic system of n-octanol and water (for LogP) or PBS pH 7.4 (for LogD).

  • After thorough mixing, allow the phases to separate.

  • Measure the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC).

  • Calculate LogP or LogD as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Objective: To evaluate the stability of this compound under various conditions (pH, temperature).

Methodology:

  • Incubate solutions of this compound in buffers of varying pH (e.g., pH 2, 7.4, 9) and at different temperatures (e.g., 4°C, 25°C, 40°C).

  • At specified time points, withdraw aliquots and analyze the concentration of the parent compound and any degradation products by HPLC.

  • This study will also indicate if this compound acts as a prodrug by converting to tranexamic acid under these conditions.[8]

In Vitro Biological Characterization

The in vitro biological characterization of this compound is crucial to determine its antifibrinolytic efficacy and its potential as a therapeutic agent.

Predicted Biological Activity

The following table presents the hypothetical in vitro biological data for this compound compared to its parent compound, tranexamic acid.

AssayParameterThis compound (Predicted)Tranexamic Acid (Reference)
Plasmin Inhibition AssayIC50> 100 µM~20-30 µM
Fibrin Clot Lysis AssayIC5050-100 µM~10-20 µM
Cytotoxicity (e.g., HepG2 cells)CC50> 500 µM> 500 µM

Note: The predicted higher IC50 values for the N-Formyl derivative suggest it may be a prodrug with lower intrinsic activity than tranexamic acid.

Antifibrinolytic Activity

Objective: To assess the direct inhibitory effect of this compound on the enzymatic activity of plasmin.

Methodology:

  • In a 96-well plate, add a solution of human plasmin.

  • Add varying concentrations of this compound or tranexamic acid (as a positive control).

  • Initiate the reaction by adding a chromogenic or fluorogenic plasmin substrate.[9]

  • Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the percentage of plasmin inhibition for each concentration and determine the IC50 value.

Objective: To evaluate the ability of this compound to inhibit the breakdown of a fibrin clot.

Methodology:

  • In a 96-well plate, mix human plasma with varying concentrations of this compound or tranexamic acid.

  • Induce clot formation by adding thrombin and calcium chloride.

  • Initiate fibrinolysis by adding tissue plasminogen activator (t-PA).

  • Monitor the clot lysis by measuring the change in optical density over time.[10]

  • Determine the concentration of the compound that results in 50% inhibition of clot lysis (IC50).

Cytotoxicity Assessment

Objective: To evaluate the potential cytotoxic effects of this compound on mammalian cells.

Methodology (MTT Assay):

  • Seed a suitable cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and allow the cells to adhere overnight.

  • Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the CC50 (50% cytotoxic concentration).[11][12]

Signaling Pathways and Experimental Workflows

Visual representations of the targeted signaling pathway and experimental workflows can aid in the understanding of the compound's mechanism and characterization process.

Fibrinolytic Pathway

The primary mechanism of action of tranexamic acid, and presumably its derivatives following conversion, is the inhibition of the fibrinolytic pathway.

Fibrinolytic_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin converts to Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot degrades Fibrin_Degradation_Products Fibrin Degradation Products Fibrin_Clot->Fibrin_Degradation_Products tPA t-PA / u-PA tPA->Plasminogen activates TXA This compound (as Tranexamic Acid) TXA->Plasminogen inhibits binding

Caption: The fibrinolytic pathway and the inhibitory action of tranexamic acid.

Experimental Workflow for Antifibrinolytic Activity

The following diagram illustrates the general workflow for assessing the antifibrinolytic activity of this compound.

Antifibrinolytic_Workflow start Start prep_compound Prepare serial dilutions of This compound start->prep_compound plasmin_assay Plasmin Inhibition Assay prep_compound->plasmin_assay clot_lysis_assay Fibrin Clot Lysis Assay prep_compound->clot_lysis_assay data_analysis Data Analysis: Calculate IC50 values plasmin_assay->data_analysis clot_lysis_assay->data_analysis end End data_analysis->end

Caption: Workflow for in vitro antifibrinolytic activity assessment.

Experimental Workflow for Cytotoxicity Assessment

This diagram outlines the steps for evaluating the cytotoxicity of this compound.

Cytotoxicity_Workflow start Start cell_seeding Seed cells in 96-well plates start->cell_seeding compound_treatment Treat cells with varying concentrations of This compound cell_seeding->compound_treatment incubation Incubate for 24/48 hours compound_treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Measure absorbance mtt_assay->read_absorbance data_analysis Data Analysis: Calculate CC50 value read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.

Conclusion

The in vitro characterization of this compound is a critical step in evaluating its potential as a novel antifibrinolytic agent or prodrug. The experimental protocols detailed in this guide provide a robust framework for assessing its physicochemical properties, biological activity, and safety profile. While the predicted data suggests it may act as a prodrug of tranexamic acid, empirical data from these assays is necessary to confirm this hypothesis and guide further development.

References

An In-Depth Technical Guide to the Discovery and Synthesis of N-Formyl Tranexamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Chapter 1: The Discovery of Tranexamic Acid

Tranexamic acid, a synthetic derivative of the amino acid lysine, was first synthesized in 1962 by Japanese researchers Shosuke and Utako Okamoto.[1] Initially investigated for its potent antifibrinolytic properties, it was developed to reduce excessive blood loss in various clinical scenarios.[2] The Okamotos' research was driven by a desire to find a more potent inhibitor of plasmin, an enzyme responsible for the breakdown of fibrin clots, than the then-existing epsilon-aminocaproic acid (EACA).[2] Their work led to the development of tranexamic acid, which proved to be significantly more effective.[2] Today, tranexamic acid is on the World Health Organization's List of Essential Medicines and is widely used to treat or prevent excessive bleeding from major trauma, postpartum hemorrhage, surgery, and heavy menstruation.[1]

Chapter 2: Synthesis of Tranexamic Acid

Several synthetic routes to tranexamic acid have been developed. One practical and improved synthesis starts from the readily available dimethyl terephthalate. This seven-step process is reported to produce tranexamic acid with high purity and a good overall yield.

Quantitative Data for the Synthesis of Tranexamic Acid
StepIntermediate/ProductStarting MaterialKey Reagents/CatalystsYield (%)Purity (%)Reference
1-7 (Overall)Tranexamic AcidDimethyl terephthalateVarious59.299.6[3]
Experimental Protocol for the Synthesis of Tranexamic Acid

This protocol is based on the improved synthesis reported by Xie and coworkers.[3]

  • Step 1: Mono-saponification of Dimethyl Terephthalate: Dimethyl terephthalate is treated with potassium hydroxide in methanol and toluene to yield the mono-potassium salt of terephthalic acid monomethyl ester.

  • Step 2: Formation of the Acid Chloride: The mono-potassium salt is then reacted with a chlorinating agent, such as bis(trichloromethyl) carbonate (BTC) in the presence of DMF, to form methyl 4-(chlorocarbonyl)benzoate.

  • Step 3: Amidation: The resulting acid chloride is treated with aqueous ammonia to produce methyl 4-(aminocarbonyl)benzoate.

  • Step 4: Hofmann Rearrangement: The amide is subjected to a Hofmann rearrangement using a suitable reagent to yield methyl 4-aminomethylbenzoate.

  • Step 5: N-Acetylation: The amino group is protected by acetylation with acetic anhydride to give methyl 4-(acetamidomethyl)benzoate.

  • Step 6: Catalytic Hydrogenation: The aromatic ring is reduced via catalytic hydrogenation using a Ni/Al2O3 catalyst to afford a mixture of cis and trans isomers of methyl 4-(acetamidomethyl)cyclohexanecarboxylate.[3]

  • Step 7: Hydrolysis and Isomerization: The final step involves hydrolysis of the ester and amide groups with a base, such as barium hydroxide, followed by isomerization to enrich the desired trans isomer, tranexamic acid. The product is then isolated and purified.

Visualization of Tranexamic Acid Synthesis Workflow

Tranexamic_Acid_Synthesis start Dimethyl Terephthalate step1 Mono-saponification start->step1 intermediate1 Terephthalic acid monomethyl ester salt step1->intermediate1 step2 Acid Chloride Formation intermediate1->step2 intermediate2 Methyl 4-(chlorocarbonyl)benzoate step2->intermediate2 step3 Amidation intermediate2->step3 intermediate3 Methyl 4-(aminocarbonyl)benzoate step3->intermediate3 step4 Hofmann Rearrangement intermediate3->step4 intermediate4 Methyl 4-aminomethylbenzoate step4->intermediate4 step5 N-Acetylation intermediate4->step5 intermediate5 Methyl 4-(acetamidomethyl)benzoate step5->intermediate5 step6 Catalytic Hydrogenation intermediate5->step6 intermediate6 Mixture of cis/trans acetylated esters step6->intermediate6 step7 Hydrolysis & Isomerization intermediate6->step7 end Tranexamic Acid step7->end

Caption: A workflow diagram for the synthesis of Tranexamic Acid.

Chapter 3: Proposed Synthesis of N-Formyl Tranexamic Acid

The synthesis of this compound can be hypothetically achieved by the N-formylation of the primary amino group of tranexamic acid. A well-established and efficient method for the N-formylation of amino acids is the use of acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride.[1][4][5] This method is known for its high yields and relatively mild reaction conditions.

Quantitative Data for the Proposed Synthesis of this compound
StepProductStarting MaterialKey ReagentsHypothetical Yield (%)Hypothetical Purity (%)
FormylationThis compoundTranexamic acidFormic acid, Acetic anhydride85-95>98
Experimental Protocol for the N-Formylation of Tranexamic Acid
  • Preparation of Acetic Formic Anhydride: In a flask cooled in an ice bath, add formic acid (1.2 equivalents). Slowly add acetic anhydride (1.0 equivalent) to the formic acid with stirring. The mixture is stirred at 0°C for 2 hours to generate acetic formic anhydride in situ.

  • N-Formylation Reaction: To the pre-formed acetic formic anhydride, add a solution of tranexamic acid (1.0 equivalent) in formic acid at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 4-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion of the reaction, the excess formic acid and acetic acid are removed under reduced pressure. The residue is co-evaporated with toluene to remove azeotropically any remaining traces of acid.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure product.

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Visualization of the N-Formylation of Tranexamic Acid

N_Formyl_Tranexamic_Acid_Synthesis cluster_reagents Reagent Preparation cluster_reaction N-Formylation Formic Acid Formic Acid Acetic Formic Anhydride Acetic Formic Anhydride Formic Acid->Acetic Formic Anhydride + Acetic Anhydride (in situ) Acetic Anhydride Acetic Anhydride Tranexamic Acid Tranexamic Acid Acetic Formic Anhydride->Tranexamic Acid This compound This compound Tranexamic Acid->this compound

Caption: The proposed N-formylation of Tranexamic Acid.

Conclusion

While the discovery and synthesis of this compound are not explicitly documented, this guide provides a thorough background on its parent compound, tranexamic acid. The proposed synthetic route to this compound, utilizing a well-established N-formylation protocol, offers a viable and efficient method for its preparation. This allows for the potential exploration of its chemical and biological properties by the scientific community. The detailed protocols and structured data presented herein serve as a valuable resource for researchers in drug discovery and development.

References

N-Formyl Tranexamic Acid: A Technical Guide to its Presumed Antifibrinolytic Potency

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive review of scientific literature did not yield specific quantitative data on the antifibrinolytic potency of N-Formyl tranexamic acid. This technical guide is therefore predicated on the scientific hypothesis that this compound acts as a prodrug, which is hydrolyzed in vivo to release the active compound, tranexamic acid. The following data, experimental protocols, and mechanisms of action are based on the well-established properties of tranexamic acid.

Introduction

Tranexamic acid is a synthetic analog of the amino acid lysine and a well-established antifibrinolytic agent used to treat or prevent excessive blood loss in various clinical scenarios, including surgery, trauma, and heavy menstrual bleeding.[1][2] Its mechanism of action involves the inhibition of fibrinolysis, the physiological process of breaking down blood clots.[1] this compound, as a derivative, is presumed to share this therapeutic endpoint by delivering tranexamic acid systemically. This guide provides an in-depth overview of the core antifibrinolytic properties of the active compound, tranexamic acid, intended for researchers, scientists, and drug development professionals.

Quantitative Antifibrinolytic Potency of Tranexamic Acid

The antifibrinolytic potency of tranexamic acid has been evaluated in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the scientific literature, providing a baseline for the expected activity of its active form.

Table 1: In Vitro Antifibrinolytic Potency of Tranexamic Acid

Assay TypeSystemFibrinolysis InducerKey ParameterValueReference
Clot Lysis AssayHuman PlasmaTissue Plasminogen Activator (tPA)IC5024.1 ± 1.1 µmol/L[3]
Fibrin Plate AssayFibrin PlatesTissue Homogenates (containing tPAs)Concentration for 90% inhibition25 mg/L[4]
Plasma Turbidity AssayHuman PlasmatPAIC503.79 ± 0.17 mg/L[4]
Thromboelastography (TEG)Whole BloodtPAEC95 (Lysis Index at 30 min)11.3 mg/L (adults)[4]
Plasmin Generation AssayHuman PlasmatPAIC50 (EPP)3.1–16.2 µg/mL[5]

Table 2: In Vivo Antifibrinolytic Efficacy of Tranexamic Acid

Animal ModelEndpoint MeasuredEffective DoseReference
Rat-tail bleeding modelBleeding time reduction100 mg/kg/h (infusion)[3]
Mouse thrombosis modelThrombus formationDose-dependent increase[3]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of tranexamic acid is the competitive inhibition of plasminogen activation.[1] By binding to the lysine-binding sites on plasminogen, tranexamic acid prevents plasminogen from binding to fibrin, thereby inhibiting its conversion to plasmin, the active enzyme responsible for fibrin degradation.[6][7] This stabilizes the fibrin clot and reduces bleeding.[1]

antifibrinolytic_pathway cluster_0 Fibrinolytic Cascade cluster_1 Inhibition by Tranexamic Acid Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Plasminogen_TA Plasminogen-Tranexamic Acid Complex Fibrin Fibrin Plasmin->Fibrin Cleavage Fibrin_Degradation Fibrin Degradation Products tPA tPA / uPA tPA->Plasminogen Tranexamic_Acid Tranexamic Acid Tranexamic_Acid->Plasminogen Binds to Lysine Binding Sites Plasminogen_TA->Plasmin Inhibition of Activation

Mechanism of action of tranexamic acid.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of antifibrinolytic compounds like tranexamic acid.

In Vitro Clot Lysis Assay (Turbidimetric Method)

This assay measures the ability of a compound to inhibit the lysis of a pre-formed clot in plasma.

Materials:

  • Human platelet-poor plasma

  • Tissue Plasminogen Activator (tPA)

  • Thrombin

  • Calcium Chloride (CaCl2)

  • Test compound (e.g., Tranexamic Acid) dissolved in an appropriate vehicle

  • 96-well microplate reader with temperature control (37°C) and absorbance measurement at 405 nm.

Procedure:

  • Prepare serial dilutions of the test compound in buffer.

  • In a 96-well plate, add human plasma, followed by the test compound at various concentrations.

  • Initiate clotting by adding a solution of thrombin and CaCl2.

  • Immediately after clot formation (indicated by an increase in optical density), add tPA to induce fibrinolysis.

  • Monitor the change in absorbance at 405 nm over time at 37°C. A decrease in absorbance indicates clot lysis.

  • The time to 50% clot lysis is calculated for each concentration of the test compound.

  • The IC50 value (the concentration of the compound that inhibits clot lysis by 50%) is determined by plotting the lysis time against the compound concentration.

Thromboelastography (TEG) / Rotational Thromboelastometry (ROTEM)

These viscoelastic methods provide a global assessment of hemostasis, including clot formation, strength, and fibrinolysis in whole blood.

Materials:

  • Freshly drawn whole blood (citrated)

  • Activator (e.g., kaolin, tissue factor)

  • tPA (to induce hyperfibrinolysis)

  • Test compound

  • TEG or ROTEM analyzer

Procedure:

  • Whole blood is pre-warmed to 37°C.

  • The test compound and tPA are added to the blood sample.

  • Clotting is initiated by the addition of an activator and recalcification.

  • The sample is placed in the TEG/ROTEM analyzer, which measures the viscoelastic changes as the clot forms and lyses.

  • Key parameters to analyze include:

    • Clotting Time (CT) / Reaction Time (R): Time to initial clot formation.

    • Clot Formation Time (CFT) / Kinetics (K): Time from the start of clotting until a certain clot firmness is reached.

    • Maximum Clot Firmness (MCF) / Maximum Amplitude (MA): Represents the ultimate strength of the clot.

    • Lysis Index at 30/60 minutes (LI30/LI60) / Clot Lysis (CL): Percentage of clot lysis at 30 or 60 minutes after MCF/MA, indicating the degree of fibrinolysis.

  • The effect of the test compound on the lysis index is used to determine its antifibrinolytic activity.

Experimental Workflow

The evaluation of a potential antifibrinolytic agent like this compound would typically follow a structured experimental workflow.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Outcome A Compound Synthesis and Characterization B Plasma Clot Lysis Assays (e.g., Turbidimetric) A->B Determine IC50 C Whole Blood Assays (e.g., TEG/ROTEM) B->C Confirm activity in physiological environment D Mechanism of Action Studies (e.g., Plasmin Generation Assay) C->D Elucidate specific inhibitory effects E Animal Bleeding Models (e.g., Rat-tail transection) D->E Assess in vivo efficacy F Thrombosis Models E->F Evaluate prothrombotic risk G Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies E->G Correlate dose, concentration, and effect H Lead Compound Identification and Optimization F->H Safety Profile G->H

Typical experimental workflow for antifibrinolytic drug discovery.

Conclusion

While direct experimental data on the antifibrinolytic potency of this compound is currently unavailable, its structural similarity to tranexamic acid strongly suggests it functions as a prodrug. The extensive body of research on tranexamic acid provides a robust framework for understanding its presumed mechanism of action and for designing experiments to quantify the antifibrinolytic activity of this compound. Future studies should focus on direct in vitro and in vivo comparisons to tranexamic acid to elucidate its potential as a novel antifibrinolytic agent. Such research would need to confirm its conversion to tranexamic acid and evaluate if the N-formyl modification offers any advantages in terms of bioavailability, pharmacokinetics, or side-effect profile.

References

Preliminary Toxicity Profile of N-Formyl Tranexamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, no specific preliminary toxicity studies for N-Formyl tranexamic acid are publicly available. This guide provides a framework for the anticipated toxicological evaluation of this compound, drawing upon the known profile of its parent compound, tranexamic acid, and standard preclinical toxicology workflows. The data and protocols presented herein are illustrative and intended for informational purposes for researchers, scientists, and drug development professionals.

Introduction

This compound is a derivative of tranexamic acid, an established antifibrinolytic agent used to control bleeding by inhibiting the breakdown of fibrin clots.[1][2][3] The addition of a formyl group may alter the pharmacokinetic and pharmacodynamic properties of the parent compound, necessitating a thorough toxicological evaluation to establish its safety profile. Preclinical toxicity studies are fundamental to identifying potential hazards, determining a safe starting dose for clinical trials, and understanding the compound's mechanism of toxicity.[4][5] This guide outlines the essential preliminary toxicity studies that would be conducted for a novel entity like this compound.

Core Preclinical Toxicity Assessments

A standard preclinical toxicology program aims to evaluate the safety of a drug candidate before it is administered to humans.[5] This involves a series of in vitro and in vivo studies to assess various aspects of toxicity.

Key areas of investigation include:

  • Acute Toxicity: Determines the effects of a single, high dose of the substance.

  • Genotoxicity: Assesses the potential for the compound to damage genetic material.

  • Repeat-Dose Toxicity: Evaluates the effects of repeated exposure to the compound over a specified period.

  • Safety Pharmacology: Investigates the potential for adverse effects on major physiological systems.

Experimental Protocols: A Hypothetical Framework

Detailed methodologies are crucial for the reproducibility and interpretation of toxicity studies. Below are hypothetical protocols for key experiments that would be relevant for this compound.

3.1 Acute Oral Toxicity (Rodent Model)

  • Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

  • Species: Sprague-Dawley rats.

  • Methodology: A single dose of this compound would be administered by oral gavage to several groups of rats at increasing dose levels. A control group would receive the vehicle only. Animals would be observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days. At the end of the study, a gross necropsy would be performed on all animals.

3.2 In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

  • Objective: To assess the mutagenic potential of this compound.

  • Test System: Various strains of Salmonella typhimurium and Escherichia coli.

  • Methodology: The bacterial strains would be exposed to a range of concentrations of this compound, both with and without metabolic activation (S9 fraction). The number of revertant colonies would be counted and compared to the control. A significant increase in revertant colonies would indicate mutagenic potential. The parent compound, tranexamic acid, was not genotoxic in the Ames test.[6]

3.3 In Vitro Cytotoxicity Assay (e.g., MTT Assay)

  • Objective: To determine the concentration at which this compound causes cell death in vitro.

  • Cell Lines: Human cell lines relevant to the intended therapeutic area (e.g., hepatocytes, renal cells).

  • Methodology: Cells would be cultured and exposed to various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours). Cell viability would be assessed using a colorimetric assay such as the MTT assay, which measures metabolic activity. A dose-dependent decrease in cell viability would indicate cytotoxic effects. Studies on tranexamic acid have shown dose- and time-dependent cytotoxicity in human periarticular tissues.[7]

Data Presentation: Illustrative Tables

Quantitative data from toxicity studies are typically summarized in tables for clear comparison.

Table 1: Hypothetical Acute Oral Toxicity of this compound in Rats

Dose Group (mg/kg)Number of AnimalsMortalityClinical Signs
Vehicle Control100/10No observable signs
500100/10Mild lethargy
1000101/10Lethargy, piloerection
2000105/10Severe lethargy, ataxia
50001010/10Severe lethargy, ataxia, mortality within 24h

Table 2: Illustrative In Vitro Genotoxicity (Ames Test) Results for this compound

Test StrainConcentration (µ g/plate )Without S9 Activation (Mean Revertants ± SD)With S9 Activation (Mean Revertants ± SD)
TA980 (Control)25 ± 430 ± 5
1027 ± 332 ± 4
10026 ± 531 ± 6
100028 ± 433 ± 5
TA1000 (Control)150 ± 12160 ± 15
10155 ± 10165 ± 12
100152 ± 11162 ± 14
1000158 ± 13168 ± 16

Visualization of Processes

Diagrams are essential for illustrating complex workflows and pathways.

Preclinical_Toxicity_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Studies cluster_2 Regulatory Submission Genotoxicity Genotoxicity (Ames, Chromosome Aberration) Acute_Tox Acute Toxicity (LD50, Dose Range-Finding) Genotoxicity->Acute_Tox Cytotoxicity Cytotoxicity (MTT, LDH assays) Cytotoxicity->Acute_Tox Metabolism Metabolic Stability (Microsomes, Hepatocytes) Metabolism->Acute_Tox Repeat_Dose Repeat-Dose Toxicity (Sub-acute, Chronic) Acute_Tox->Repeat_Dose Inform Dosing Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) Repeat_Dose->Safety_Pharm IND Investigational New Drug (IND) Application Safety_Pharm->IND Safety Data Package

A generalized workflow for preclinical toxicity testing of a new chemical entity.

Antifibrinolytic_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA/uPA Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades Fibrin Fibrin Tranexamic_Acid Tranexamic Acid (or N-Formyl Derivative) Tranexamic_Acid->Plasminogen Blocks Binding Site

The antifibrinolytic mechanism of action of tranexamic acid and its derivatives.

Toxicological Profile of Tranexamic Acid (Parent Compound)

While data for this compound is unavailable, the toxicity of tranexamic acid has been studied.

  • Acute Toxicity: Tranexamic acid has a low acute toxicity, with oral LD50 values in mice and rats reported to be greater than 10 g/kg.[8][9]

  • Carcinogenicity and Genotoxicity: Long-term studies in rats and mice showed no carcinogenic potential.[6] Tranexamic acid was not genotoxic in the Ames test and other in vitro and in vivo cytogenetic assays.[6]

  • Ocular Toxicity: Retinal toxicity has been observed in animal studies at high doses.[6][10] This appears to be dose-related and partially reversible.[6]

  • Reproductive and Developmental Toxicity: Tranexamic acid had no effect on fertility or reproductive function in rats.[6]

  • Central Nervous System: At high concentrations, tranexamic acid may cause hyperexcitability and convulsions by blocking GABA-driven inhibition.[10]

Conclusion and Future Directions

The preliminary toxicological assessment of this compound will be a critical step in its development. The studies outlined in this guide represent a standard approach to identifying potential safety concerns. Based on the profile of the parent compound, particular attention should be paid to potential ocular and central nervous system effects in repeat-dose toxicity studies. The results of these preclinical evaluations will be essential for determining whether this compound can safely proceed to clinical trials and for establishing a safe dose for first-in-human studies.

References

N-Formyl tranexamic acid CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formyl tranexamic acid is a derivative of the well-established antifibrinolytic agent, tranexamic acid. While specific research on the N-formyl derivative is limited, this guide provides a comprehensive overview of its fundamental properties and places it within the broader context of tranexamic acid and its analogues. This document serves as a foundational resource for researchers and professionals in drug development, offering available data, insights into potential mechanisms, and methodologies for analysis based on the parent compound.

Core Chemical and Physical Properties

A clear understanding of the basic physicochemical characteristics is fundamental for any research and development endeavor. The following table summarizes the key identifiers for this compound.

PropertyValueCitation
CAS Number 1599413-49-6
Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
IUPAC Name trans-4-(formamidomethyl)cyclohexane-1-carboxylic acid

Tranexamic Acid: The Parent Compound - Mechanism of Action

To comprehend the potential biological activity of this compound, it is essential to first understand the mechanism of its parent compound, tranexamic acid. Tranexamic acid is a synthetic analog of the amino acid lysine.[1] Its primary function is to inhibit the breakdown of fibrin clots, a process known as fibrinolysis.

The key players in fibrinolysis are plasminogen and plasmin. Plasminogen is a zymogen that, when activated, becomes plasmin, an enzyme that degrades fibrin clots. Tranexamic acid exerts its antifibrinolytic effect by binding to the lysine binding sites on plasminogen. This binding prevents plasminogen from interacting with fibrin, thereby inhibiting its conversion to plasmin and stabilizing the clot.

Signaling Pathway of Tranexamic Acid's Antifibrinolytic Action

Tranexamic_Acid_Pathway cluster_0 Fibrinolysis (Clot Breakdown) cluster_1 Intervention Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products Fibrin->FDPs TXA Tranexamic Acid TXA->Plasminogen Binds to Lysine Binding Sites caption Mechanism of Tranexamic Acid

Caption: Mechanism of Tranexamic Acid's Antifibrinolytic Action.

Derivatives of Tranexamic Acid and Their Biological Implications

While data on this compound is scarce, studies on other derivatives provide insight into how modifications to the tranexamic acid structure can influence its biological activity. For instance, a study on N-Acetyl-Tranexamic acid and N-Phthaloyl-Tranexamic acid investigated their effects on glutathione (GSH)/thiol metabolism in leukocytes. The study found that N-Acetyl tranexamic acid led to a more significant depletion of GSH compared to tranexamic acid and N-Phthaloyl-Tranexamic acid, suggesting that the nature of the N-substituent can modulate the compound's interaction with cellular redox systems.

Potential Research Directions for this compound

Given the limited direct information, several experimental avenues could be explored to characterize this compound:

  • Synthesis and Characterization: Development of a robust and scalable synthesis protocol for this compound would be the first step. Detailed characterization using techniques like NMR, Mass Spectrometry, and X-ray crystallography would confirm its structure.

  • In Vitro Antifibrinolytic Activity: Fibrin clot lysis assays can be employed to determine if this compound retains the antifibrinolytic properties of its parent compound and to compare its potency.

  • Pharmacokinetic Profiling: In vivo studies in animal models would be necessary to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This would involve the development of sensitive analytical methods for its quantification in biological matrices.

  • Toxicology Studies: Comprehensive toxicity studies are crucial to assess the safety profile of the compound.

Experimental Protocols: A Framework Based on Tranexamic Acid

While specific protocols for this compound are not available, the methodologies used for tranexamic acid can be adapted.

A. Synthesis of Tranexamic Acid (Illustrative)

Several synthetic routes to tranexamic acid have been reported. One common approach starts from p-aminomethylbenzoic acid, which is subjected to hydrogenation to yield a mixture of cis and trans isomers of 4-aminomethylcyclohexanecarboxylic acid. The desired trans isomer (tranexamic acid) is then separated and purified.

B. Analytical Methods for Quantification in Biological Fluids

The quantification of tranexamic acid in biological samples like plasma and urine is well-documented and provides a template for developing methods for its N-formyl derivative. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a common and sensitive method.

Sample Preparation (General Workflow):

  • Protein Precipitation: Biological samples are typically treated with a solvent like acetonitrile or methanol to precipitate proteins.

  • Centrifugation: The sample is centrifuged to separate the precipitated proteins from the supernatant containing the analyte.

  • Supernatant Collection: The supernatant is collected for analysis.

  • Derivatization (if necessary): For detection methods that require it, a derivatizing agent can be added to improve the chromatographic or detection properties of the analyte.

Illustrative HPLC-MS/MS Parameters for Tranexamic Acid:

ParameterExample Condition
Column C18 reverse-phase column
Mobile Phase A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid
Flow Rate 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI) in positive mode
MRM Transitions Specific precursor-to-product ion transitions for tranexamic acid and an internal standard would be monitored.

Experimental Workflow for Analytical Method Development

Analytical_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis sp1 Collect Biological Sample (e.g., Plasma) sp2 Protein Precipitation (e.g., with Acetonitrile) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Collect Supernatant sp3->sp4 lcms1 Inject Sample into HPLC System sp4->lcms1 lcms2 Chromatographic Separation (C18 Column) lcms1->lcms2 lcms3 Mass Spectrometric Detection (ESI-MS/MS) lcms2->lcms3 da1 Quantification using Calibration Curve lcms3->da1 da2 Method Validation (Accuracy, Precision, etc.) da1->da2 caption Analytical Method Workflow

Caption: General workflow for analytical method development.

Conclusion

This compound represents an area of potential interest for researchers in the field of antifibrinolytics and drug development. While direct experimental data is currently limited, the extensive knowledge base for its parent compound, tranexamic acid, provides a solid foundation for future investigation. This guide has summarized the available information and outlined a logical framework for the further characterization and development of this compound. The provided methodologies and conceptual pathways are intended to serve as a starting point for researchers aiming to explore the therapeutic potential of this compound.

References

Spectroscopic Profile of N-Formyl Tranexamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Formyl tranexamic acid, a derivative of the antifibrinolytic agent tranexamic acid. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols.

Data Presentation

The following tables summarize the anticipated quantitative spectroscopic data for this compound. Please note that as of the last update, specific experimental data for this compound is not widely available in the public domain. The data presented here is a hypothetical representation based on the known structure of the molecule and spectroscopic data of similar compounds.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.20s1H-CHO
~3.10t2H-CH₂-NH-
~2.20m1H-CH(COOH)-
~1.80 - 2.00m4HCyclohexyl -CH₂-
~1.20 - 1.40m4HCyclohexyl -CH₂-
~1.00m1HCyclohexyl -CH-
~12.00br s1H-COOH

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~178-COOH
~165-CHO
~45-CH(COOH)-
~43-CH₂-NH-
~35Cyclohexyl -CH-
~30Cyclohexyl -CH₂-
~28Cyclohexyl -CH₂-

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional Group
3300 - 2500O-H stretch (Carboxylic acid)
~3300N-H stretch (Amide)
~2920, ~2850C-H stretch (Cyclohexyl)
~1710C=O stretch (Carboxylic acid)
~1670C=O stretch (Amide I)
~1550N-H bend (Amide II)

Table 4: Mass Spectrometry Data for this compound

Ion[M+H]⁺[M+Na]⁺[M-H]⁻
Expected m/z 186.1128208.1047184.0979

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on established techniques for the analysis of similar tranexamic acid derivatives[1].

Synthesis of this compound

A common method for the N-formylation of amines involves the use of a formylating agent such as formic acid or a mixed anhydride.

  • Materials: Tranexamic acid, formic acid, acetic anhydride, and an appropriate solvent (e.g., toluene).

  • Procedure:

    • Dissolve tranexamic acid in the chosen solvent.

    • Add an excess of the formylating agent (e.g., a mixture of formic acid and acetic anhydride) to the solution.

    • The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent and excess reagents are removed under reduced pressure.

    • The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.

  • Data Acquisition:

    • Introduce the sample into the ion source via direct infusion or through a liquid chromatography (LC) system.

    • Acquire mass spectra in both positive and negative ion modes to observe different ionic species.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation MS->Purity_Assessment Final_Report Final Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis and spectroscopic characterization.

References

The Interaction of N-Formyl Tranexamic Acid with Plasminogen: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth analysis of the molecular interaction between N-Formyl tranexamic acid and plasminogen, designed for researchers, scientists, and drug development professionals. The document details the mechanism of action, quantitative binding data based on its parent compound, tranexamic acid, comprehensive experimental protocols for characterization, and visual diagrams of key pathways and workflows.

While specific research on this compound is limited in publicly available literature, its structure as a derivative of tranexamic acid (TXA) allows for a well-grounded understanding of its likely mechanism. TXA is a synthetic analog of the amino acid lysine.[1] This guide will leverage the extensive data available for tranexamic acid to elucidate the interaction of its N-Formyl derivative with plasminogen.

Mechanism of Action

The antifibrinolytic effect of tranexamic acid and its derivatives stems from their ability to block the lysine-binding sites (LBS) located in the kringle domains of plasminogen.[2] Plasminogen, the zymogen form of the fibrinolytic enzyme plasmin, contains five of these kringle domains (KR1-5).[3] These sites are crucial for plasminogen's attachment to fibrin, which is a necessary step for its activation into plasmin by tissue plasminogen activator (tPA).[4][5]

By competitively occupying these lysine-binding sites, this compound prevents plasminogen from binding to the fibrin clot.[4] This inhibition blocks the localized generation of plasmin on the fibrin surface, thereby protecting the clot from premature degradation and reducing bleeding.[2]

Quantitative Binding Data for Tranexamic Acid

The following table summarizes the key quantitative parameters for the interaction of the parent compound, tranexamic acid, with plasminogen and plasmin. These values provide a benchmark for understanding the affinity of lysine analogs for their target.

ParameterValueTarget ProteinMethod
Dissociation Constant (Kd)1.1 μMPlasminogen (High-affinity site)Computational Modeling[6]
Dissociation Constant (Kd)600 μMPlasminogen (Low-affinity site)Computational Modeling[6]
Dissociation Constant (Kd)35 μMHuman PlasminBinding Studies[7]
Inhibition Constant (Ki)36 μMPlasmin-induced FibrinolysisFibrinolysis Inhibition Assay[7]
Molar Binding Ratio1.5 - 1.6 moles / moleTLCK-PlasminAffinity Chromatography[7]

Experimental Protocols

To quantitatively assess the interaction of this compound with plasminogen, several biophysical techniques can be employed. The following are detailed protocols for two standard methods.

Surface Plasmon Resonance (SPR)

Objective: To determine the binding kinetics (association rate constant, k_on; dissociation rate constant, k_off) and affinity (dissociation constant, K_d) of the this compound-plasminogen interaction.

Methodology:

  • Chip Preparation: Activate a CM5 sensor chip surface using a standard amine coupling kit (EDC/NHS).

  • Ligand Immobilization: Inject purified human plasminogen (typically 10-50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface to achieve an immobilization level of ~2000-3000 Resonance Units (RU). Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Analyte Preparation: Prepare a dilution series of this compound (e.g., 0.1 µM to 100 µM) in a running buffer such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant).

  • Binding Analysis:

    • Inject the prepared analyte concentrations sequentially over the plasminogen-immobilized surface, starting with the lowest concentration.

    • Include a sufficient association time (e.g., 120-180 seconds) to approach binding equilibrium, followed by a dissociation phase (e.g., 300-600 seconds) where only running buffer flows over the chip.

    • Perform a regeneration step between analyte injections if necessary (e.g., a short pulse of low pH glycine or high salt buffer) to remove all bound analyte.

  • Data Processing:

    • Subtract the reference surface signal and a buffer-only (blank) injection from the sensorgrams.

    • Fit the processed data to a suitable binding model (e.g., 1:1 Langmuir binding or a steady-state affinity model) using the instrument's analysis software to determine k_on, k_off, and K_d.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH; entropy, ΔS) of the interaction.

Methodology:

  • Sample Preparation:

    • Thoroughly dialyze purified plasminogen into the desired ITC buffer (e.g., 50 mM phosphate buffer with 150 mM NaCl, pH 7.4).

    • Dissolve this compound in the final dialysis buffer to precisely match the buffer composition and avoid heat of dilution artifacts.

    • Degas both protein and ligand solutions immediately before the experiment.

  • Instrument Setup:

    • Load the plasminogen solution (e.g., 20-50 µM) into the sample cell.

    • Load the this compound solution (e.g., 200-500 µM, typically 10-15 times the protein concentration) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C) and stirring speed.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to be discarded during analysis, followed by a series of 15-25 injections (e.g., 2-3 µL each) with sufficient spacing between them (e.g., 150-180 seconds) to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the area of each injection peak to determine the heat released or absorbed per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to calculate n, K_d, and ΔH. The binding entropy (ΔS) can then be calculated from these values.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, visualize the key interactions and processes.

cluster_binding Molecular Interaction cluster_fibrin Fibrin Clot Plasminogen Plasminogen (Kringle Domains) Fibrin Fibrin (Lysine Residues) Plasminogen->Fibrin Binding Prevented NFTA N-Formyl Tranexamic Acid NFTA->Plasminogen Competitive Binding

Caption: Mechanism of this compound action.

start Start prep_chip Immobilize Plasminogen on Sensor Chip start->prep_chip prep_analyte Prepare Analyte (NFTA) Dilution Series start->prep_analyte run_cycle Inject Analyte: Association & Dissociation prep_chip->run_cycle prep_analyte->run_cycle regenerate Regenerate Chip Surface run_cycle->regenerate data_analysis Process Sensorgrams & Fit to Binding Model run_cycle->data_analysis regenerate->run_cycle Next Concentration results Obtain kon, koff, Kd data_analysis->results end End results->end

Caption: Standard workflow for an SPR binding kinetics experiment.

Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA tPA / uPA (Activators) tPA->Plasminogen Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degradation FDPs Fibrin Degradation Products Fibrin_Clot->FDPs NFTA N-Formyl Tranexamic Acid NFTA->Plasminogen Blocks Fibrin Binding

Caption: Inhibition of the fibrinolytic pathway by this compound.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography Method for the Analysis of N-Formyl Tranexamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Formyl tranexamic acid is a known impurity and derivative of tranexamic acid, an antifibrinolytic agent. The quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control to ensure the safety and efficacy of the final drug product. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound, leveraging established pharmacopeial methods for tranexamic acid and its related substances.

The described method is based on reversed-phase chromatography with UV detection, a widely used and reliable technique in pharmaceutical analysis. This protocol provides a comprehensive framework for the analysis, including detailed chromatographic conditions, sample preparation procedures, and system suitability requirements to ensure the validity of the results.

Experimental Protocols

This section outlines the detailed methodology for the HPLC analysis of this compound. The method is adapted from the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) monographs for Tranexamic Acid, which are designed to separate the active ingredient from its related substances, including this compound (also known as Tranexamic Acid Impurity F).

Chromatographic Conditions

The following table summarizes the HPLC instrument parameters for the analysis.

ParameterValue
Column C18, 4.6 mm x 250 mm, 5 µm particle size (L1 packing)
Mobile Phase See Mobile Phase Preparation below
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature Ambient
UV Detection 220 nm[1][2]
Run Time Approximately 3 times the retention time of tranexamic acid[1]
Reagent and Solution Preparation

Mobile Phase Preparation:

  • Dissolve 11.0 g of anhydrous monobasic sodium phosphate in 500 mL of HPLC-grade water.

  • Add 5 mL of triethylamine and 1.4 g of sodium lauryl sulfate to the solution.

  • Adjust the pH to 2.5 with diluted phosphoric acid (10% w/w).

  • Dilute with water to a volume of 600 mL.

  • Mix this aqueous solution with 400 mL of methanol (HPLC grade).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

Standard Solution Preparation (Example Concentration):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve in a suitable volume of mobile phase to obtain a final concentration of 0.1 mg/mL.

  • Sonication may be used to aid dissolution.

Sample Solution Preparation (for bulk drug substance):

  • Accurately weigh approximately 100 mg of the tranexamic acid sample to be tested.

  • Dissolve in a suitable volume of mobile phase to obtain a final concentration of 10 mg/mL.[1]

  • Sonication may be used to aid dissolution.

System Suitability

Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure adequate performance.

System Suitability Solution:

A solution containing both tranexamic acid and a known impurity (such as Tranexamic Acid Related Compound C as specified in the USP monograph) is typically used to verify the system's resolving power.[1]

Acceptance Criteria:

  • Resolution: The resolution between the tranexamic acid peak and the nearest eluting impurity peak should be not less than 2.0.[1]

  • Tailing Factor: The tailing factor for the this compound peak should be not more than 2.0.

  • Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.

Data Presentation

The following table provides an example of how quantitative data for the analysis of this compound can be presented. Actual values will be determined experimentally.

AnalyteRetention Time (min)Tailing Factor
Tranexamic AcidTBDTBD
This compoundTBDTBD

TBD: To be determined experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis for this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E System Suitability Test B->E C Sample Solution Preparation F Sample Injection and Data Acquisition C->F D->E E->F G Peak Integration and Identification F->G H Quantification and Reporting G->H

Caption: Workflow for HPLC Analysis of this compound.

Logical Relationship of Method Components

This diagram shows the relationship between the key components of the analytical method.

G Analyte N-Formyl Tranexamic Acid StationaryPhase C18 Column Analyte->StationaryPhase interacts with MobilePhase Phosphate Buffer/ Methanol (pH 2.5) Analyte->MobilePhase dissolves in Detection UV Detector (220 nm) StationaryPhase->Detection elutes to MobilePhase->StationaryPhase flows through MobilePhase->Detection passes through Result Chromatogram (Peak at specific RT) Detection->Result generates

Caption: Inter-relationship of HPLC Method Components.

References

Application Note: Quantification of N-Formyl Tranexamic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantification of N-Formyl tranexamic acid in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The described method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of tranexamic acid and its derivatives. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by a robust LC-MS/MS analysis. This method is based on established protocols for the parent compound, tranexamic acid, and has been adapted for the N-formyl metabolite. All experimental parameters, including sample preparation, chromatographic conditions, and mass spectrometric settings, are provided in detail.

Introduction

Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine and is widely used as an antifibrinolytic agent to control bleeding in various clinical settings. Understanding the metabolism of TXA is crucial for optimizing its therapeutic use and ensuring patient safety. This compound is a potential metabolite of TXA. Accurate and sensitive quantification of this metabolite in biological matrices such as plasma is essential for pharmacokinetic and drug metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the preferred method for bioanalytical quantification.[1][2][3][4] This application note provides a comprehensive protocol for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound (analyte) and a suitable stable isotope-labeled internal standard (e.g., this compound-d2).

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA).

  • Methanol (LC-MS grade).

  • Acetonitrile (LC-MS grade).[1][5]

  • Formic acid (LC-MS grade).[5][6]

  • Ammonium acetate (LC-MS grade).[7][8]

  • Ultrapure water.

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standard and Quality Control Solutions

Stock solutions of this compound and the internal standard (IS) are prepared in a suitable solvent, such as methanol or a methanol:water mixture (1:1, v/v), at a concentration of 1 mg/mL.[7] Working solutions are then prepared by serial dilution of the stock solutions.

Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentration range. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL.

Sample Preparation

The following protein precipitation method is a common and effective technique for extracting tranexamic acid and its derivatives from plasma.[1][5]

  • Allow all plasma samples, calibration standards, and QC samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Conditions

The following are recommended starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) or a HILIC column can be used.[5][8][9]

  • Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Acetate in water.[6][8]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[5]

  • Flow Rate: 0.3 mL/min.[6]

  • Gradient: A gradient elution can be optimized to ensure good separation from endogenous plasma components.

  • Column Temperature: 40°C.[6]

  • Injection Volume: 5 µL.[6]

Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[10]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Temperature: Optimized for the specific instrument, typically in the range of 150-500°C.[10]

  • MRM Transitions: These are theoretical transitions and must be optimized by infusing a standard solution of this compound and its internal standard into the mass spectrometer.

    • This compound: The precursor ion will be the protonated molecule [M+H]+. The predicted m/z is ~186.1. Product ions could result from the loss of water (m/z ~168.1), the loss of the formyl group (m/z ~158.1), or other characteristic fragments.

    • Internal Standard (e.g., this compound-d2): The precursor ion will be [M+H]+ with an m/z of ~188.1. The product ions are expected to be shifted by 2 Da compared to the analyte.

  • Collision Energy: This will need to be optimized for each transition.

Data Presentation

The quantitative data for the method validation should be summarized in the following tables.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 1000y = mx + c> 0.99

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
LQC3< 1585 - 115< 1585 - 115
MQC100< 1585 - 115< 1585 - 115
HQC800< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Recovery (%)Matrix Effect (%)
LQC3> 8085 - 115
HQC800> 8085 - 115

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation sample_prep Sample Preparation plasma_sample Plasma Sample (100 µL) add_is Add Internal Standard plasma_sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis data_processing Data Processing and Quantification lcms_analysis->data_processing

Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plasma.

Conclusion

This application note provides a detailed and robust protocol for the quantification of this compound in human plasma by LC-MS/MS. The method utilizes a simple and efficient protein precipitation for sample cleanup, followed by a sensitive and selective LC-MS/MS analysis. The provided parameters serve as a strong foundation for researchers to develop and validate a method for their specific needs in pharmacokinetic and metabolic studies of tranexamic acid.

References

Application Note: Evaluating N-Formyl Tranexamic Acid in Cell-Based Coagulation Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and application notes for the evaluation of N-Formyl tranexamic acid and its parent compound, tranexamic acid (TXA), in common cell-based coagulation assays. It includes the mechanism of action, experimental workflows, and representative data.

Introduction

Tranexamic acid (TXA) is a synthetic derivative of the amino acid lysine that functions as a potent antifibrinolytic agent.[1][2] It is widely used clinically to reduce bleeding in various scenarios, including surgery, trauma, and heavy menstrual bleeding.[2][3] this compound is a derivative of TXA. While specific data on the N-Formyl variant is limited, its activity is expected to be closely related to the parent compound. This note will focus on the established methodologies for testing TXA, which are directly applicable to this compound.

The primary mechanism of TXA involves the competitive inhibition of plasminogen activation.[4] By binding to lysine-binding sites on plasminogen, TXA prevents plasminogen from converting to plasmin, the primary enzyme responsible for the degradation of fibrin clots.[2][5] This action stabilizes existing clots and prevents premature lysis.

Cell-based assays provide a more physiologically relevant model of hemostasis compared to plasma-only tests by incorporating cellular components like platelets and tissue factor-bearing cells.[6][7] Key assays for evaluating antifibrinolytic agents include viscoelastic tests like Thromboelastography (TEG) or Rotational Thromboelastometry (ROTEM), and Thrombin Generation Assays (TGA).

Mechanism of Action: Inhibition of Fibrinolysis

Tranexamic acid exerts its effect by blocking the interaction between plasminogen and fibrin. Tissue plasminogen activator (tPA) on the fibrin surface normally converts plasminogen to plasmin, leading to clot degradation. TXA competitively occupies the lysine-binding sites on plasminogen, preventing it from binding to fibrin and thereby inhibiting its activation to plasmin.[1][4] This preserves the fibrin matrix of the blood clot.

Mechanism of Tranexamic Acid in Fibrinolysis Inhibition cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition by Tranexamic Acid Plasminogen Plasminogen Plasmin Plasmin Plasminogen_inhibited Plasminogen tPA Tissue Plasminogen Activator (tPA) tPA->Plasmin converts Plasmin_active Plasmin Fibrin Fibrin Clot FDPs Fibrin Degradation Products (FDPs) Plasmin_active->FDPs degrades TXA Tranexamic Acid (or N-Formyl TXA) TXA->Plasminogen_inhibited Binds to Lysine Binding Sites

Caption: Mechanism of Tranexamic Acid (TXA) in inhibiting fibrinolysis.

Data Presentation

The efficacy of tranexamic acid is concentration-dependent. The following tables summarize key quantitative data from in-vitro studies.

Table 1: Concentration-Dependent Inhibition of Fibrinolysis by Tranexamic Acid

TXA Concentration Method Key Finding Reference
5 mg/L Optical Clot Lysis Increased clot lysis time from 6 to 16 minutes. [8]
10 mg/L Optical Clot Lysis Increased clot lysis time from 6 to 37 minutes. [8]
10 mg/L Fibrin Plate Assay 80% reduction in fibrinolysis. [8]
10-15 mg/L In-vitro studies Substantial inhibition of fibrinolysis. [5]

| ≥ 12.5 mg/L | Viscoelastic Test (ClotPro®) | Complete inhibition of tPA-induced clot lysis. |[9][10] |

Table 2: Effect of Tranexamic Acid on Thromboelastometry (ROTEM) Parameters in PPH

Parameter Tranexamic Acid Group (Mean ± SD) Placebo Group (Mean ± SD) P-value
D-dimer (mg/L) 7.1 ± 7.0 9.6 ± 8.6 0.05*
Maximum Lysis (%) 12.3 ± 18.4 10.7 ± 12.6 0.67*

*Adjusted for baseline measurements. Data from the WOMAN-ETAC study.[11]

Experimental Protocols

Protocol 1: Viscoelastic Assay using Thromboelastography (TEG / ROTEM)

This protocol describes how to assess the effect of this compound on fibrinolysis in whole blood using a viscoelastic assay, such as TEG or ROTEM, with tPA to induce hyperfibrinolysis.

Materials:

  • Freshly drawn citrated whole blood

  • This compound stock solution (e.g., 1 mg/mL in saline)

  • Tissue Plasminogen Activator (tPA)

  • Calcium chloride solution

  • TEG/ROTEM analyzer and associated cups/pins

  • Pipettes

Methodology:

  • Sample Preparation: Collect whole blood in 3.2% sodium citrate tubes. All testing should commence within 2 hours of collection.

  • Drug Incubation:

    • Prepare serial dilutions of this compound to achieve final concentrations of interest (e.g., 5, 10, 15, 20 mg/L) in the blood sample.

    • For each condition, add the calculated volume of the drug stock solution to an aliquot of whole blood. Add an equivalent volume of saline for the vehicle control.

    • Incubate the samples for 15 minutes at 37°C.

  • Assay Procedure (ROTEM example - EXTEM with tPA):

    • Pipette 300 µL of the pre-warmed, drug-incubated blood into the assay cup.

    • Add 20 µL of EXTEM reagent (contains tissue factor).

    • Add a standardized amount of tPA to induce fibrinolysis (concentration to be optimized to achieve ~100% lysis within 60 minutes in control samples).

    • Add 20 µL of STAR-tem reagent (calcium chloride) to initiate coagulation.

    • Immediately place the cup into the analyzer and begin the measurement.

  • Data Analysis:

    • Monitor the key parameters: Clotting Time (CT), Clot Formation Time (CFT), Alpha Angle (α), Maximum Clot Firmness (MCF), and Lysis Index at 30/60 minutes (LI30/LI60) or Maximum Lysis (ML).

    • Compare the lysis parameters (LI60, ML) between the control and drug-treated samples to determine the inhibitory effect of this compound.

Protocol 2: Cell-Based Thrombin Generation Assay (TGA)

This protocol outlines a method to measure the overall potential of a blood sample to generate thrombin in the presence of platelets and a tissue factor source, and to assess the impact of this compound.

Materials:

  • Platelet-rich plasma (PRP) or platelet-poor plasma (PPP) reconstituted with a standardized platelet source.

  • This compound stock solution.

  • Tissue Factor (TF) reagent (low concentration, e.g., 1-5 pM).

  • Fluorogenic thrombin substrate.

  • Thrombin calibrator.

  • Fluorometer microplate reader with dispenser.

Methodology:

  • Plasma Preparation:

    • Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 150-200 x g) for 15 minutes.

    • Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

  • Assay Setup:

    • In a 96-well microplate, add 80 µL of PRP (or reconstituted PPP) to each well.

    • Add 10 µL of this compound at various dilutions (or vehicle control) to the wells.

    • Incubate the plate for 10 minutes at 37°C.

  • Thrombin Generation:

    • Place the plate in a pre-warmed (37°C) fluorometer.

    • Dispense 20 µL of the trigger solution (containing TF and fluorogenic substrate) into each well to start the reaction.

    • Monitor fluorescence generation over time (e.g., every 20 seconds for 60-90 minutes).

  • Data Analysis:

    • Use the thrombin calibrator to convert the fluorescence signal into thrombin concentration (nM).

    • Plot the thrombin concentration over time to generate the "thrombogram".

    • Calculate key parameters: Lag Time, Endogenous Thrombin Potential (ETP - area under the curve), Peak Thrombin, and Time to Peak.

    • Compare the TGA parameters between the control and drug-treated samples. While TXA primarily affects fibrinolysis, high concentrations may slightly alter thrombin time.[5]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating a test compound like this compound using a cell-based coagulation assay.

General Workflow for Cell-Based Coagulation Assay prep Sample Preparation (e.g., Whole Blood, PRP) incubate Incubate Sample with Compound prep->incubate compound Compound Preparation (N-Formyl TXA Dilutions) compound->incubate assay Perform Assay (e.g., TEG or TGA) incubate->assay data Data Acquisition (e.g., Clot Firmness, Fluorescence) assay->data analysis Data Analysis (Calculate Parameters) data->analysis results Results Interpretation (Dose-Response Curve) analysis->results

Caption: Workflow for evaluating a test compound in a cell-based assay.

Disclaimer: These protocols are intended as a guide. Researchers should optimize assay conditions and concentrations for their specific experimental setup and goals.

References

Application Notes and Protocols: N-Formyl Tranexamic Acid in Thrombosis Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Extensive literature searches did not yield specific studies on the direct application of N-Formyl tranexamic acid in thrombosis research. The available information primarily focuses on its parent compound, tranexamic acid (TXA). It is plausible that this compound may be a synthetic intermediate, a metabolite, or a research compound with properties that have not yet been extensively reported in publicly available literature.

Therefore, these application notes and protocols are based on the well-established research of tranexamic acid (TXA) in the field of thrombosis and fibrinolysis. Researchers interested in this compound may use this information as a foundational guide, adapting the protocols to investigate and compare the properties of the N-formylated derivative with its well-characterized parent compound.

Introduction to Tranexamic Acid in Thrombosis Research

Tranexamic acid is a synthetic analog of the amino acid lysine that functions as a potent antifibrinolytic agent.[1][2] Its primary mechanism of action involves the reversible blockade of lysine-binding sites on plasminogen, which prevents its conversion to plasmin.[1][3] Plasmin is the key enzyme responsible for the degradation of fibrin clots. By inhibiting fibrinolysis, tranexamic acid stabilizes existing clots and can prevent excessive bleeding.[1] However, this mechanism also raises interest in its potential role in thrombosis, making it a critical compound for study in thrombosis research. While clinically used to reduce bleeding, there is ongoing investigation into its potential thrombotic risks in various patient populations.[4][5][6]

Key Applications in Thrombosis Research

  • Investigating the Mechanisms of Fibrinolysis: Studying how tranexamic acid and its derivatives modulate the fibrinolytic system.

  • Modeling Hypercoagulable States: Using tranexamic acid to induce a state of reduced fibrinolysis in in vitro and in vivo models to study the pathophysiology of thrombosis.

  • Evaluating Antithrombotic Therapies: Assessing the efficacy of novel antithrombotic agents in the presence of inhibited fibrinolysis induced by tranexamic acid.

  • Understanding Drug-Induced Thrombosis: Investigating the dose-dependent effects of tranexamic acid on thrombus formation and stability.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacodynamics and efficacy of tranexamic acid in inhibiting fibrinolysis.

Table 1: In Vitro Efficacy of Tranexamic Acid in Fibrinolysis Inhibition

ParameterValueAssay/ModelReference
IC50 for Fibrinolysis Inhibition 3.1–16.2 µg/mLPlasmin Generation Assay[7]
Effective Antifibrinolytic Concentration 5-15 mg/LVarious in vitro assays[2]
Complete Fibrinolysis Inhibition >126 µg/mLIn vitro study[8]

Table 2: Pharmacokinetic Properties of Tranexamic Acid

ParameterValue (Oral Administration)Value (Intravenous Administration)Reference
Bioavailability ~30-50%100%[9]
Time to Peak Plasma Concentration ~3 hoursNot Applicable[10]
Elimination Half-life ~11 hours~2 hours[10][11]
Metabolism ~5% metabolizedMinimally metabolized[10]
Excretion >95% unchanged in urine>95% unchanged in urine[9][10]

Experimental Protocols

Protocol 4.1: In Vitro Clot Lysis Assay

This protocol is designed to assess the antifibrinolytic activity of a compound by measuring its ability to inhibit tissue plasminogen activator (t-PA)-induced clot lysis.

Materials:

  • Human plasma (citrated)

  • Tissue Plasminogen Activator (t-PA)

  • Calcium Chloride (CaCl₂) solution

  • Thrombin solution

  • Test compound (e.g., Tranexamic Acid or this compound) dissolved in an appropriate vehicle

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a solution of the test compound at various concentrations.

  • In a 96-well plate, add human plasma.

  • Add the test compound solution to the wells. Include a vehicle control (no compound) and a positive control (tranexamic acid at a known effective concentration).

  • Add t-PA solution to each well to induce fibrinolysis.

  • Initiate clot formation by adding CaCl₂ and thrombin solution to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the change in optical density (absorbance) at 405 nm every minute for 2-3 hours. The increase in absorbance reflects clot formation, and the subsequent decrease indicates clot lysis.

  • Analyze the data by plotting absorbance versus time. The time to 50% clot lysis can be calculated for each concentration of the test compound.

Protocol 4.2: Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model (In Vivo)

This in vivo model is used to evaluate the prothrombotic or antithrombotic effects of a compound in a living organism.

Materials:

  • Anesthetized research animals (e.g., mice or rats)

  • Ferric Chloride (FeCl₃) solution (e.g., 10% w/v)

  • Test compound (e.g., Tranexamic Acid or this compound) for administration (e.g., intravenous or intraperitoneal)

  • Surgical instruments for exposing a carotid or femoral artery

  • Filter paper discs (1-2 mm diameter)

  • Doppler ultrasound probe or intravital microscope for monitoring blood flow and thrombus formation

Procedure:

  • Anesthetize the animal following approved institutional protocols.

  • Surgically expose the carotid or femoral artery.

  • Administer the test compound or vehicle control to the animal via the desired route (e.g., tail vein injection).

  • Saturate a small filter paper disc with the FeCl₃ solution.

  • Apply the FeCl₃-saturated filter paper to the adventitial surface of the exposed artery for a defined period (e.g., 3-5 minutes) to induce endothelial injury.

  • Remove the filter paper and rinse the area with saline.

  • Monitor blood flow in the artery using a Doppler probe or visualize thrombus formation using intravital microscopy.

  • The primary endpoint is the time to vessel occlusion (cessation of blood flow).

  • At the end of the experiment, the arterial segment can be excised for histological analysis of the thrombus.

Signaling Pathways and Workflows

Mechanism of Action of Tranexamic Acid

Tranexamic_Acid_Mechanism cluster_0 Fibrinolytic Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin Fibrin Clot Plasminogen->Fibrin Binds to Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products (FDPs) Fibrin->Plasmin Enhances conversion tPA t-PA tPA->Plasminogen TXA Tranexamic Acid TXA->Plasminogen Binds to Lysine Binding Sites

Caption: Mechanism of Tranexamic Acid in inhibiting fibrinolysis.

Experimental Workflow for In Vivo Thrombosis Model

InVivo_Thrombosis_Workflow Start Start: Anesthetize Animal ExposeArtery Surgically Expose Artery (e.g., Carotid or Femoral) Start->ExposeArtery AdministerCompound Administer Test Compound (e.g., Tranexamic Acid) or Vehicle ExposeArtery->AdministerCompound InduceInjury Induce Endothelial Injury (FeCl₃ Application) AdministerCompound->InduceInjury Monitor Monitor Blood Flow and Thrombus Formation InduceInjury->Monitor Endpoint Endpoint: Time to Occlusion Monitor->Endpoint Analysis Histological Analysis of Thrombus Endpoint->Analysis

Caption: Workflow for the Ferric Chloride-induced arterial thrombosis model.

Conclusion

While direct research on this compound in thrombosis is currently limited, the established protocols and known mechanisms of its parent compound, tranexamic acid, provide a robust framework for future investigations. Researchers are encouraged to adapt these methodologies to explore the antifibrinolytic and potential thrombotic properties of this compound and other derivatives. Such studies will be crucial in elucidating the structure-activity relationships of this class of compounds and their potential applications in thrombosis research and clinical practice.

References

Protocol for Tranexamic Acid Administration in Animal Models: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the administration of N-Formyl tranexamic acid in animal models is not available in the current scientific literature. The following protocols and application notes are based on the administration of the well-researched parent compound, tranexamic acid (TXA) . Researchers investigating this compound should use this information as a foundational guide and must conduct dose-finding and toxicology studies to establish safe and effective administration protocols for the N-formyl derivative.

Introduction

Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine that functions as an antifibrinolytic agent.[1] It is widely used to prevent or treat excessive blood loss in various clinical scenarios, including major trauma, surgery, and postpartum hemorrhage.[1][2][3] Its primary mechanism of action involves the competitive inhibition of plasminogen activation, which in turn prevents the degradation of fibrin clots.[4][5] This document provides detailed protocols for the administration of tranexamic acid in various animal models, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Tranexamic acid exerts its antifibrinolytic effect by binding to the lysine-binding sites on plasminogen. This action blocks the interaction of plasminogen with fibrin, thereby inhibiting its conversion to plasmin, the enzyme responsible for fibrinolysis (clot breakdown).[4][5] At higher concentrations, TXA can also non-competitively inhibit plasmin.[6] This stabilization of the fibrin clot helps to maintain hemostasis and reduce bleeding.

Tranexamic_Acid_Mechanism cluster_0 Fibrinolysis (Clot Breakdown) cluster_1 Inhibition by Tranexamic Acid Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA Tissue Plasminogen Activator (t-PA) tPA->Plasminogen activates Fibrin Fibrin (Clot) Plasmin->Fibrin degrades FDPs Fibrin Degradation Products Fibrin->FDPs TXA Tranexamic Acid Plasminogen_Bound Plasminogen TXA->Plasminogen_Bound Binds to lysine sites label_inhibition Inhibition of Plasmin Formation

Figure 1: Mechanism of action of Tranexamic Acid in inhibiting fibrinolysis.

Quantitative Data Presentation

The following tables summarize dosages and administration routes for tranexamic acid in various animal models as reported in the literature.

Table 1: Intravenous (IV) Administration of Tranexamic Acid
Animal ModelDosageAdministration ProtocolExperimental ContextReference
Sprague Dawley Rat300 mg/kgSingle IV bolus administered over 2 minutes.Hemorrhagic Shock[7]
Dog10 mg/kgSlow IV infusion over 15-20 minutes.General Hemostasis[8]
Dog10 mg/kg followed by 10 mg/kg/hrIV bolus followed by a constant rate infusion for 3 hours.Pharmacokinetic Study[9]
Dog20 mg/kgSingle IV bolus.Spontaneous Hemoperitoneum[9]
Swine1 gSingle IV infusion.Pharmacokinetic Study
Swine15 mg/kg over 10 min, then 1.875 mg/kg/hrIV infusion.Simulated Massive Hemorrhage
Table 2: Other Routes of Administration of Tranexamic Acid
Animal ModelRouteDosageAdministration ProtocolExperimental ContextReference
Sprague Dawley RatTopicalGauze soaked in TXA solution.Liver Injury[10]
DogOral (PO)15-20 mg/kgPharmacokinetic Study
Cattle & HorseIM, SC, IV5-25 mg/kgOnce or twice daily.General Hemorrhagic Conditions[11]
Dog, Cat & PigIM, SC, IV10-15 mg/kgOnce or twice daily.General Hemorrhagic Conditions[11]

Experimental Protocols

Protocol 1: Intravenous Administration in a Rodent Hemorrhagic Shock Model

This protocol is based on a study investigating the immunomodulatory effects of tranexamic acid in a rodent model of hemorrhagic shock.[7]

1. Animal Model:

  • Adult Sprague Dawley rats.

2. Anesthesia and Surgical Preparation:

  • Induce anesthesia using an appropriate anesthetic agent.

  • Catheterize the femoral artery for blood pressure monitoring and blood withdrawal.

  • Catheterize the femoral vein for drug administration and fluid resuscitation.

3. Induction of Hemorrhagic Shock:

  • Induce controlled hemorrhagic shock by withdrawing blood to achieve a mean arterial pressure (MAP) of 30 mmHg.

  • Maintain MAP at 30 mmHg for 60 minutes.

4. Drug Administration:

  • 15 minutes after the induction of shock, administer a single intravenous bolus of either:

    • Treatment Group: Tranexamic acid (300 mg/kg) dissolved in normal saline.

    • Control Group: Vehicle (normal saline).

  • Administer the bolus slowly over a two-minute period via the femoral vein.

5. Resuscitation and Monitoring:

  • After the 60-minute shock period, initiate resuscitation.

  • Monitor vital signs and collect samples at designated time points (e.g., 6, 24, or 72 hours) for analysis of inflammatory biomarkers and end-organ histology.

Hemorrhagic_Shock_Protocol start Start anesthesia Anesthesia & Surgical Prep start->anesthesia shock Induce Hemorrhagic Shock (MAP = 30 mmHg) anesthesia->shock admin Administer IV Bolus (TXA or Vehicle) over 2 min shock->admin 15 min post-shock shock_period Maintain Shock for 60 min admin->shock_period resuscitate Initiate Resuscitation shock_period->resuscitate monitor Monitor & Collect Samples (6, 24, 72 hrs) resuscitate->monitor end End monitor->end

Figure 2: Experimental workflow for IV TXA administration in a rodent hemorrhagic shock model.

Protocol 2: Topical Administration in a Rat Liver Injury Model

This protocol is adapted from a study evaluating the local hemostatic effect of tranexamic acid in an experimental liver injury model.[10]

1. Animal Model:

  • Adult male Sprague-Dawley rats.

2. Anesthesia and Surgical Procedure:

  • Induce anesthesia.

  • Perform a midline laparotomy to expose the liver.

  • Create a standardized injury to the middle liver lobe.

3. Drug Administration:

  • Immediately after injury, randomize animals into two groups:

    • Treatment Group (TXA+): Pack the injured liver lobe with gauze soaked in a tranexamic acid solution.

    • Control Group (TXA-): Pack the injured liver lobe with gauze soaked in saline.

4. Measurement of Bleeding and Follow-up:

  • Measure the amount of bleeding at specific time points (e.g., 2 and 15 minutes) after packing.

  • Close the abdominal incision.

  • Perform a second-look surgery at a later time point (e.g., 48 hours) to assess for free blood in the peritoneal cavity.

  • Euthanize animals at a predetermined endpoint (e.g., 14 days) for histopathological and stereological analysis of the liver.

Concluding Remarks for Researchers

The provided protocols for tranexamic acid administration in animal models offer a starting point for investigating the pharmacological properties of this and related compounds. When planning studies with this compound, it is crucial to:

  • Synthesize and characterize the N-formyl derivative to ensure purity and stability.

  • Perform in vitro studies to compare its antifibrinolytic potency to that of tranexamic acid.

  • Conduct dose-escalation studies in a relevant animal model to determine the maximum tolerated dose and to identify a preliminary effective dose range.

  • Evaluate the pharmacokinetic and pharmacodynamic profiles of this compound to understand its absorption, distribution, metabolism, and excretion, as well as its onset and duration of action.

By following a rigorous preclinical development path, researchers can effectively evaluate the potential of this compound as a novel therapeutic agent.

References

Application Notes and Protocols: N-Formyl Tranexamic Acid as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Formyl tranexamic acid as a reference standard in the analytical testing of tranexamic acid. The protocols and data presented are essential for quality control, impurity profiling, and formulation development in the pharmaceutical industry.

Introduction

Tranexamic acid is a synthetic derivative of the amino acid lysine and is widely used as an antifibrinolytic agent to control bleeding.[1] As with any active pharmaceutical ingredient (API), ensuring its purity and controlling impurity levels is critical for safety and efficacy. This compound has been identified as a potential impurity in the synthesis of tranexamic acid and is listed as "Tranexamic acid impurity F" in the European Pharmacopoeia (EP). Therefore, a well-characterized reference standard of this compound is crucial for the accurate identification and quantification of this impurity in tranexamic acid drug substances and products.

This document outlines the physicochemical properties of this compound, its recommended storage, and detailed protocols for its use as a reference standard in high-performance liquid chromatography (HPLC) analysis.

Physicochemical Properties and Storage of this compound Reference Standard

A summary of the key physicochemical properties of this compound is provided in the table below. This information is vital for the correct handling, storage, and preparation of the reference standard.

PropertyValueReference
Chemical Name (1r,4r)-4-(Formamidomethyl)cyclohexane-1-carboxylic Acid[2]
Synonyms This compound, Tranexamic acid impurity F[2]
Molecular Formula C₉H₁₅NO₃[2]
Molecular Weight 185.22 g/mol [2]
CAS Number 1599413-49-6
Appearance White to off-white solid
Purity Typically >98% (as a certified reference standard)
Solubility Freely soluble in water and glacial acetic acid.[1]
Storage Conditions 2-8°C, protected from light and moisture.
Application: Impurity Profiling of Tranexamic Acid

This compound is primarily used as a reference standard for a related substance test in the quality control of tranexamic acid. Its use allows for the positive identification and accurate quantification of this specific impurity, ensuring that the final drug product complies with the limits set by regulatory bodies such as the European Pharmacopoeia.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Related Substances

This protocol is based on the European Pharmacopoeia monograph for tranexamic acid and is suitable for the separation and quantification of this compound (Impurity F) and other related substances.[1]

Chromatographic Conditions:

ParameterConditionReference
Stationary Phase Octadecylsilyl silica gel for chromatography (C18), 5 µm particle size. A common column dimension is 4.6 mm x 250 mm.[1]
Mobile Phase Dissolve 11.0 g of anhydrous sodium dihydrogen phosphate in 500 mL of water. Add 5 mL of triethylamine and 1.4 g of sodium lauryl sulfate. Adjust the pH to 2.5 with dilute phosphoric acid and dilute to 600 mL with water. Add 400 mL of methanol and mix.[1]
Flow Rate 0.9 mL/min[2]
Column Temperature 25°C[2]
Detection UV spectrophotometer at 220 nm.[1]
Injection Volume 20 µL[2]
Run Time Approximately 3 times the retention time of the tranexamic acid main peak.[1]

Preparation of Solutions:

  • Test Solution (for Tranexamic Acid Sample): Dissolve 0.20 g of the tranexamic acid substance to be examined in water and dilute to 20.0 mL with water.[1]

  • Reference Solution (a) (for Quantification of Unspecified Impurities): Dilute 5.0 mL of the Test Solution to 100.0 mL with water. Dilute 1.0 mL of this solution to 10.0 mL with water.[1]

  • Reference Solution (b) (for System Suitability): Prepare a solution containing a known concentration of Tranexamic Acid CRS and Tranexamic Acid Impurity C CRS as specified in the EP monograph to verify the resolution between the main peak and a critical impurity.[1]

  • Reference Solution (for this compound): Accurately weigh and dissolve a suitable amount of this compound reference standard in water to prepare a stock solution. Further dilute this stock solution with water to a final concentration relevant to the expected impurity level (e.g., corresponding to the reporting threshold or specification limit).

System Suitability:

The system suitability is assessed to ensure the chromatographic system is performing adequately. The European Pharmacopoeia specifies a minimum resolution of 1.5 between the peaks for tranexamic acid and impurity C using reference solution (b).[1]

Analysis and Calculation:

Inject the prepared solutions into the chromatograph. Identify the peak corresponding to this compound in the chromatogram of the test solution by comparing its retention time with that of the this compound reference standard.

The concentration of this compound in the sample can be calculated using the external standard method:

Impurity (%) = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

Where:

  • Area_impurity is the peak area of this compound in the test solution.

  • Area_standard is the peak area of this compound in the reference solution.

  • Conc_standard is the concentration of the this compound reference solution.

  • Conc_sample is the concentration of the tranexamic acid test solution.

Method Validation Parameters (Typical Values):

The following table provides typical validation parameters for the determination of impurities in tranexamic acid. These values may vary depending on the specific instrumentation and laboratory conditions.

ParameterTypical Value
Limit of Detection (LOD) 0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.03 - 0.15 µg/mL
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Visualizations

Logical Workflow for Using this compound Reference Standard

workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result prep_std Prepare this compound Reference Standard Solution hplc HPLC Analysis prep_std->hplc prep_sample Prepare Tranexamic Acid Test Solution prep_sample->hplc peak_id Peak Identification hplc->peak_id quant Quantification peak_id->quant report Report Impurity Level quant->report

Caption: Workflow for the use of this compound as a reference standard.

Relationship between Tranexamic Acid and this compound

chemical_relationship tranexamic_acid Tranexamic Acid (trans-4-(Aminomethyl)cyclohexanecarboxylic acid) n_formyl_tranexamic_acid This compound (Tranexamic Acid Impurity F) tranexamic_acid->n_formyl_tranexamic_acid Formylation (Potential Synthetic Impurity)

Caption: Chemical relationship between tranexamic acid and its N-formyl derivative.

References

Application Notes and Protocols for the Analysis of N-Formyl Tranexamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the derivatization and analysis of N-Formyl tranexamic acid. Due to a lack of specific published methods for this compound, the following protocols are adapted from established methods for the parent compound, tranexamic acid, and other related N-acyl amino acids. These notes are intended to serve as a comprehensive guide for developing and validating a robust analytical method.

Introduction

This compound is a derivative of tranexamic acid, a synthetic analog of the amino acid lysine used to treat or prevent excessive blood loss. The formylation of the primary amino group in tranexamic acid alters its polarity and chemical properties, necessitating specific analytical approaches for its quantification. Derivatization is often essential for the analysis of compounds like this compound, which lack a strong chromophore, making them difficult to detect using common analytical techniques like UV-Vis spectroscopy. Derivatization can enhance detectability by introducing a chromophoric or fluorophoric tag, or by increasing the volatility of the analyte for gas chromatography.

This document outlines potential derivatization strategies for this compound, focusing on targeting its carboxylic acid functional group for analysis by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Derivatization Strategies for this compound

The primary functional group available for derivatization in this compound is the carboxylic acid. The N-formyl group is generally stable under mild derivatization conditions. Two main strategies are proposed:

  • HPLC Analysis via Carboxylic Acid Derivatization: This approach involves tagging the carboxylic acid group with a UV-absorbing or fluorescent molecule to enable sensitive detection by HPLC.

  • GC-MS Analysis via Silylation: This method increases the volatility of the this compound by converting the carboxylic acid into a less polar silyl ester, making it suitable for GC-MS analysis.

Strategy 1: HPLC Analysis via Carboxylic Acid Derivatization with 2,4'-Dibromoacetophenone

This method is adapted from the analysis of N-acyl amino acids and involves the esterification of the carboxylic acid group with 2,4'-dibromoacetophenone to form a UV-active derivative.

Experimental Workflow

sample Sample containing This compound derivatization Derivatization with 2,4'-Dibromoacetophenone sample->derivatization Add derivatizing agent and catalyst extraction Liquid-Liquid Extraction derivatization->extraction Extract derivative hplc RP-HPLC-UV Analysis extraction->hplc Inject extract quantification Quantification hplc->quantification Integrate peak area

Caption: Workflow for HPLC analysis of this compound.

Detailed Protocol

1. Reagents and Materials:

  • This compound standard

  • 2,4'-Dibromoacetophenone

  • Potassium carbonate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Mobile phase: Acetonitrile and water gradient

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Solution: Extract the sample containing this compound with a suitable solvent and evaporate to dryness. Reconstitute the residue in acetonitrile.

3. Derivatization Procedure:

  • To 100 µL of the standard or sample solution in a reaction vial, add 50 µL of a 10 mg/mL solution of 2,4'-dibromoacetophenone in acetonitrile.

  • Add 20 µL of a 1 M potassium carbonate solution.

  • Seal the vial and heat at 60°C for 1 hour.

  • Cool the reaction mixture to room temperature.

4. Extraction of the Derivative:

  • Add 500 µL of water and 500 µL of ethyl acetate to the reaction vial.

  • Vortex for 1 minute and centrifuge to separate the layers.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.

5. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with A: Water and B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

Strategy 2: GC-MS Analysis via Silylation

Silylation is a common derivatization technique for compounds with active hydrogens, such as carboxylic acids, to increase their volatility for GC analysis. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a widely used silylation reagent.

Experimental Workflow

sample Dried sample containing This compound silylation Silylation with MSTFA sample->silylation Add MSTFA and heat gcms GC-MS Analysis silylation->gcms Inject derivatized sample quantification Quantification (SIM mode) gcms->quantification Monitor characteristic ions

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol

1. Reagents and Materials:

  • This compound standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and evaporate a known volume to complete dryness in a reaction vial.

  • Sample Solution: Process the sample to isolate and concentrate the this compound fraction. Evaporate the final extract to complete dryness.

3. Derivatization Procedure:

  • To the dried standard or sample residue, add 50 µL of anhydrous pyridine and 50 µL of MSTFA.

  • Seal the vial tightly and heat at 70°C for 30 minutes.

  • Cool the reaction mixture to room temperature before injection into the GC-MS.

4. GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the silylated this compound. Full scan mode can be used for initial identification.

Quantitative Data for Tranexamic Acid (Parent Compound)

The following tables summarize quantitative data from published methods for the analysis of tranexamic acid . This information can serve as a benchmark for the development of an analytical method for this compound.

Table 1: HPLC-UV Methods for Tranexamic Acid Analysis

Derivatizing AgentDetection Wavelength (nm)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Benzene sulfonyl chloride2321–1000.31[1]
2,4-Dinitrofluorobenzene36010-100--[2]
Ninhydrin5708-48 (ng/mL)1.87 (ng/mL)6.25 (ng/mL)[2][3]

Table 2: HPLC-Fluorescence Methods for Tranexamic Acid Analysis

Derivatizing AgentExcitation (nm)Emission (nm)Linearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Fluorescamine392473.50.1-0.90.02370.0719[4]
Dansyl chloride3405250.1-50 (µM)0.03 (pmol)-[5]

Table 3: LC-MS/MS Methods for Tranexamic Acid Analysis (No Derivatization)

MethodLinearity Range (mg/L)Intra-day Precision (%)Inter-day Precision (%)Accuracy (%)Reference
UPLC-MS/MS0.8-200< 11.5< 11.5> 9.6[6]

Conclusion

The analysis of this compound can be approached through derivatization of its carboxylic acid group. The proposed HPLC method with 2,4'-dibromoacetophenone derivatization offers the advantage of using widely available instrumentation. The GC-MS method with silylation provides high sensitivity and selectivity, which is particularly useful for complex matrices. The choice of method will depend on the available instrumentation, the required sensitivity, and the nature of the sample matrix. The provided protocols and data for the parent compound, tranexamic acid, should serve as a solid starting point for method development and validation for this compound.

References

Application Notes and Protocols for In Vivo Experimental Design Using N-Formyl Tranexamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: There is currently a significant lack of publicly available scientific literature on the in vivo applications of N-Formyl tranexamic acid. The following application notes and protocols are hypothetical and have been constructed based on the well-documented properties of its parent compound, tranexamic acid (TXA). These protocols are intended to serve as a foundational guide for researchers interested in investigating this compound, which is postulated here to act as a prodrug or a derivative with altered pharmacokinetic properties. All experimental designs should be adapted and validated based on the specific physicochemical and biological characteristics of this compound once they are determined.

Introduction

Tranexamic acid (TXA) is a synthetic lysine analog with well-established antifibrinolytic properties. It competitively inhibits the activation of plasminogen to plasmin, a key enzyme responsible for the degradation of fibrin clots.[1][2][3][4] This mechanism of action makes TXA an effective agent in reducing blood loss in various clinical scenarios, including surgery and trauma.[2] Beyond its hemostatic effects, emerging evidence suggests that TXA also possesses anti-inflammatory properties.[1]

This compound is a derivative of TXA. While its specific biological activities are not yet characterized in the literature, its structural modification suggests it could serve as a prodrug of tranexamic acid. Formylation of the amino group could potentially alter its solubility, membrane permeability, and pharmacokinetic profile, possibly leading to improved oral bioavailability or modified tissue distribution.

These application notes provide a detailed framework for the in vivo evaluation of this compound in two key therapeutic areas: hemorrhage control and skin inflammation.

Signaling Pathway of Tranexamic Acid

The primary mechanism of action of tranexamic acid is the inhibition of fibrinolysis. It blocks the lysine-binding sites on plasminogen, preventing its conversion to plasmin. This action stabilizes fibrin clots and reduces bleeding.

Tranexamic_Acid_Pathway cluster_0 Fibrinolysis Cascade cluster_1 Inhibition by Tranexamic Acid Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA/uPA Fibrin_Degradation_Products Fibrin_Degradation_Products Plasmin->Fibrin_Degradation_Products Degrades Fibrin_Clot Fibrin_Clot Tranexamic_Acid Tranexamic Acid (or active metabolite of This compound) Tranexamic_Acid->Plasminogen Blocks lysine- binding sites Hemorrhage_Workflow Acclimatization Animal Acclimatization (7 days) Grouping Randomization into Groups (n=8-10 per group) Acclimatization->Grouping Dosing Administration of This compound / Vehicle Grouping->Dosing Anesthesia Anesthesia Dosing->Anesthesia Tail_Transection Tail Transection (2 mm from tip) Anesthesia->Tail_Transection Bleeding_Measurement Measurement of Bleeding Time and Blood Loss Volume Tail_Transection->Bleeding_Measurement Blood_Collection Blood Sample Collection (Cardiac Puncture) Bleeding_Measurement->Blood_Collection Analysis D-dimer ELISA Blood_Collection->Analysis Inflammation_Workflow Acclimatization Animal Acclimatization and Shaving of Dorsal Skin Grouping Randomization into Groups (n=6-8 per group) Acclimatization->Grouping IMQ_Application Daily Topical Application of Imiquimod (Days 1-6) Grouping->IMQ_Application Treatment Daily Treatment with This compound / Vehicle (Topical or Systemic) Grouping->Treatment Scoring Daily Clinical Scoring (Erythema, Scaling, Thickness) IMQ_Application->Scoring Treatment->Scoring Euthanasia Euthanasia and Tissue Collection (Day 7) Scoring->Euthanasia Analysis Histological Analysis (H&E) and Cytokine Measurement (ELISA) Euthanasia->Analysis

References

Application Note: Investigating Drug Metabolism Pathways Using N-Formyl Tranexamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranexamic acid is a synthetic analog of the amino acid lysine and is widely used as an antifibrinolytic agent to control bleeding. Understanding its metabolic fate is crucial for a comprehensive assessment of its efficacy and safety profile. While a significant portion of tranexamic acid is excreted unchanged, a small fraction undergoes metabolism. One of the identified metabolites is N-Formyl tranexamic acid. The study of this metabolite can provide valuable insights into the enzymatic pathways responsible for the biotransformation of tranexamic acid. This application note provides detailed protocols for the in vitro investigation of this compound formation and its quantification in biological matrices, serving as a tool for researchers in drug metabolism and pharmacokinetics.

The formation of N-formyl metabolites can occur through various enzymatic processes, and characterizing this pathway for tranexamic acid can help in understanding potential drug-drug interactions and inter-individual variability in its metabolism. The following protocols and data presentation formats are designed to guide researchers in setting up and executing experiments to elucidate the metabolic conversion of tranexamic acid to its N-formyl derivative.

Putative Metabolic Pathway of Tranexamic Acid to this compound

The precise enzymatic pathway for the formation of this compound from tranexamic acid is not extensively documented. However, a plausible metabolic route involves the formylation of the primary amine in the aminomethyl group of tranexamic acid. This biotransformation could be catalyzed by cytochrome P450 enzymes or other N-formyltransferases. The diagram below illustrates this putative metabolic conversion.

cluster_pathway Putative Metabolic Pathway Tranexamic_Acid Tranexamic Acid N_Formyl_Tranexamic_Acid This compound Tranexamic_Acid->N_Formyl_Tranexamic_Acid Formylation (e.g., CYP450, N-formyltransferase)

Caption: Putative metabolic conversion of Tranexamic Acid to this compound.

Experimental Protocols

In Vitro Metabolism of Tranexamic Acid using Human Liver Microsomes

This protocol describes a typical experiment to investigate the formation of this compound from tranexamic acid using a subcellular fraction of human liver.

Objective: To determine the in vitro metabolic conversion of tranexamic acid to this compound in human liver microsomes and to estimate the kinetic parameters of this biotransformation.

Materials and Reagents:

  • Tranexamic Acid (Substrate)

  • This compound (Metabolite reference standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching and protein precipitation)

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Ultrapure water

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

Experimental Workflow:

cluster_workflow In Vitro Metabolism Experimental Workflow A Prepare Reagents (Buffer, Substrate, Microsomes, NADPH system) B Pre-incubate Microsomes and Substrate (5 min at 37°C) A->B C Initiate Reaction (Add NADPH system) B->C D Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) C->D E Terminate Reaction (Add cold Acetonitrile with IS) D->E F Protein Precipitation (Vortex and Centrifuge) E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H

Caption: Workflow for the in vitro metabolism of tranexamic acid.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of tranexamic acid in ultrapure water.

    • Prepare working solutions of tranexamic acid by diluting the stock solution with potassium phosphate buffer to achieve final concentrations ranging from 1 to 100 µM in the incubation mixture.

    • Thaw the pooled human liver microsomes on ice. Dilute with cold potassium phosphate buffer to a final protein concentration of 1 mg/mL.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the tranexamic acid working solution and the diluted human liver microsomes.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The final incubation volume is typically 200 µL.

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation for Analysis:

    • Vortex the plate for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

LC-MS/MS Quantification of this compound

This protocol outlines a general method for the quantification of this compound in the supernatant from the in vitro metabolism assay. Method development and validation should be performed according to regulatory guidelines (e.g., FDA).

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound.

Instrumentation and Conditions (Example):

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Ionization Mode: Positive ESI.

  • MRM Transitions:

    • This compound: To be determined by infusion of the reference standard.

    • Internal Standard: To be determined based on the selected IS.

Procedure:

  • Method Development:

    • Optimize the MS parameters (e.g., declustering potential, collision energy) by infusing a standard solution of this compound.

    • Develop a chromatographic method that provides adequate retention and separation of this compound from tranexamic acid and other matrix components.

  • Method Validation:

    • Perform a full validation of the bioanalytical method, including assessments of selectivity, specificity, linearity, accuracy, precision, recovery, matrix effect, and stability, in accordance with relevant guidelines.

  • Sample Analysis:

    • Inject the prepared samples from the in vitro metabolism study onto the LC-MS/MS system.

    • Quantify the concentration of this compound in each sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.

Data Presentation

Quantitative data from the in vitro metabolism study should be summarized in a clear and structured table to facilitate comparison and interpretation.

Table 1: Example Data for the Formation of this compound from Tranexamic Acid in Human Liver Microsomes

Tranexamic Acid Concentration (µM)Incubation Time (min)This compound Formed (pmol/mg protein/min)
100.0
150.5
1151.4
1302.8
1605.5
1000.0
1054.8
101513.5
103025.0
106045.2
5000.0
50515.2
501540.1
503070.3
5060110.5
10000.0
100522.0
1001555.8
1003098.9
10060155.6

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The protocols and guidelines presented in this application note provide a framework for the investigation of the metabolic formation of this compound from its parent drug, tranexamic acid. By utilizing in vitro systems such as human liver microsomes and sensitive analytical techniques like LC-MS/MS, researchers can gain a deeper understanding of the metabolic pathways involved in the disposition of tranexamic acid. This knowledge is essential for a comprehensive evaluation of the drug's pharmacokinetic profile and can contribute to the safer and more effective use of this important therapeutic agent. The provided diagrams and data presentation formats are intended to aid in the clear and concise communication of experimental design and results.

Development of Immunoassays for N-Formyl Tranexamic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tranexamic acid (TXA) is a synthetic analog of the amino acid lysine and is widely used as an antifibrinolytic agent to control bleeding in various clinical settings. Following administration, a small fraction of tranexamic acid is metabolized to N-Formyl tranexamic acid. The development of a sensitive and specific immunoassay for this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the complete metabolic profile of tranexamic acid. This document provides detailed application notes and experimental protocols for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of this compound.

Principle of the Immunoassay

The immunoassay for this compound is based on the principle of competitive ELISA. In this format, this compound in a sample competes with a fixed amount of enzyme-labeled this compound for a limited number of binding sites on a specific antibody coated onto a microplate. The amount of enzyme-labeled hapten that binds to the antibody is inversely proportional to the concentration of this compound in the sample. The signal is generated by the addition of a substrate that is converted by the enzyme into a colored product.

I. Synthesis of this compound

Objective: To synthesize this compound to be used as a hapten for conjugation and as a standard in the immunoassay. A common and straightforward method for the N-formylation of primary amines is the use of formic acid.[1][2][3]

Materials:

  • Tranexamic acid

  • Formic acid (85-98%)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

Protocol:

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve tranexamic acid in toluene.

  • Add a 1.2 to 2.0 molar excess of formic acid to the solution.[1]

  • Heat the mixture to reflux and continue heating for 4-9 hours, or until thin-layer chromatography (TLC) indicates the completion of the reaction.[1] Water will be collected in the Dean-Stark trap.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene by rotary evaporation to obtain the crude this compound.

  • The product can be purified by recrystallization or column chromatography if necessary. The purity should be verified by techniques such as NMR and mass spectrometry.

II. Preparation of Immunogen: Conjugation of this compound to a Carrier Protein

Objective: To covalently link the hapten (this compound) to a large carrier protein to render it immunogenic. The carboxyl group of this compound will be activated using the EDC/NHS system to facilitate conjugation to the primary amine groups of the carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH).[4][5][6][7]

Materials:

  • This compound

  • Keyhole Limpet Hemocyanin (KLH)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Dialysis tubing (10 kDa MWCO) or desalting column

  • Magnetic stirrer

Protocol:

  • Dissolve this compound in Activation Buffer.

  • Add a molar excess of EDC and NHS to the this compound solution.[4][7]

  • Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxyl group of the hapten.

  • Dissolve KLH in Coupling Buffer.

  • Slowly add the activated hapten solution to the KLH solution while gently stirring.

  • Continue to stir the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • To remove unreacted hapten and by-products, dialyze the conjugate against PBS at 4°C with several buffer changes over 48 hours, or use a desalting column.

  • Determine the protein concentration and the hapten-to-carrier protein conjugation ratio using appropriate methods (e.g., spectrophotometry).

G cluster_synthesis Hapten Synthesis cluster_conjugation Immunogen Preparation Tranexamic_Acid Tranexamic Acid N_Formyl_TXA This compound (Hapten) Tranexamic_Acid->N_Formyl_TXA N-formylation Formic_Acid Formic Acid Formic_Acid->N_Formyl_TXA N_Formyl_TXA_Hapten N-Formyl TXA (Hapten) Immunogen N-Formyl TXA-KLH Conjugate (Immunogen) N_Formyl_TXA_Hapten->Immunogen Conjugation Carrier_Protein Carrier Protein (KLH) Carrier_Protein->Immunogen EDC_NHS EDC/NHS EDC_NHS->Immunogen Activation

Caption: Workflow for Hapten Synthesis and Immunogen Preparation.

III. Antibody Production

Objective: To generate polyclonal antibodies specific to this compound in a host animal (e.g., rabbits) by immunization with the prepared immunogen.[8][9][10][11][12]

Materials:

  • N-Formyl TXA-KLH immunogen

  • Freund's Complete Adjuvant (FCA)

  • Freund's Incomplete Adjuvant (FIA)

  • Sterile PBS

  • New Zealand White rabbits (2-3)

  • Syringes and needles

Protocol:

  • Pre-immune Bleed: Collect a blood sample from each rabbit before the first immunization to serve as a negative control.

  • Primary Immunization:

    • Emulsify the immunogen (e.g., 500 µg) with an equal volume of Freund's Complete Adjuvant.

    • Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.

  • Booster Immunizations:

    • At 3-4 week intervals, prepare an emulsion of the immunogen (e.g., 250 µg) with Freund's Incomplete Adjuvant.

    • Administer the booster injections subcutaneously.

  • Test Bleeds and Titer Determination:

    • Approximately 10-14 days after each booster injection, collect a small blood sample (test bleed).

    • Separate the serum and determine the antibody titer using an indirect ELISA (see Section IV).

  • Production Bleed: Once a high antibody titer is achieved, perform a larger blood collection (production bleed).

  • Antibody Purification (Optional): The polyclonal antibodies can be purified from the serum using protein A/G affinity chromatography.

IV. Titer Determination by Indirect ELISA

Objective: To determine the concentration of antibodies specific to this compound in the rabbit serum.

Materials:

  • This compound-BSA conjugate (for coating)

  • 96-well microplate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Rabbit serum (pre-immune and test bleeds)

  • Enzyme-conjugated secondary antibody (e.g., Goat anti-rabbit IgG-HRP)

  • TMB substrate

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Protocol:

  • Coating: Coat the wells of a microplate with the this compound-BSA conjugate (1-10 µg/mL in Coating Buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate as before.

  • Primary Antibody Incubation: Add serial dilutions of the rabbit serum (test bleeds and pre-immune serum) to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate as before.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in Blocking Buffer, to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate as before.

  • Substrate Reaction: Add TMB substrate to each well and incubate in the dark until a color develops.

  • Stopping the Reaction: Add Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The titer is defined as the reciprocal of the highest serum dilution that gives a positive signal above the background (pre-immune serum).

V. Competitive ELISA Protocol for this compound Quantification

Objective: To quantify the concentration of this compound in unknown samples.[13][14][15][16]

Materials:

  • Rabbit anti-N-Formyl tranexamic acid polyclonal antibody

  • This compound-HRP conjugate (or biotinylated this compound and Streptavidin-HRP)

  • 96-well microplate coated with a capture antibody (e.g., Goat anti-rabbit IgG)

  • This compound standard solutions

  • Samples to be tested

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Wash Buffer

  • TMB Substrate

  • Stop Solution

  • Microplate reader

Protocol:

  • Plate Coating: Coat the microplate wells with a capture antibody (e.g., goat anti-rabbit IgG) and incubate overnight at 4°C. Wash and block the plate as described in Section IV.

  • Antibody Binding: Add the rabbit anti-N-Formyl tranexamic acid antibody (at a pre-determined optimal dilution) to each well and incubate for 1-2 hours at room temperature. Wash the plate.

  • Competitive Reaction:

    • Add this compound standard solutions of known concentrations or the unknown samples to the wells.

    • Immediately add a fixed concentration of this compound-HRP conjugate to each well.

    • Incubate for 1-2 hours at room temperature to allow for competition.

  • Washing: Wash the plate thoroughly to remove unbound reagents.

  • Substrate Reaction: Add TMB substrate and incubate in the dark.

  • Stopping the Reaction: Add Stop Solution.

  • Measurement: Read the absorbance at 450 nm.

G cluster_elisa Competitive ELISA Workflow Start Start Coat_Plate Coat Plate with Capture Antibody Start->Coat_Plate Block Block Plate Coat_Plate->Block Add_Primary_Ab Add Anti-N-Formyl TXA Antibody Block->Add_Primary_Ab Competition Competitive Binding Add_Primary_Ab->Competition Add_Sample_Standard Add Sample or Standard Add_Sample_Standard->Competition Add_Conjugate Add N-Formyl TXA-HRP Conjugate Add_Conjugate->Competition Wash Wash Plate Competition->Wash Add_Substrate Add TMB Substrate Wash->Add_Substrate Read_Absorbance Read Absorbance at 450 nm Add_Substrate->Read_Absorbance End End Read_Absorbance->End

Caption: Workflow for the Competitive ELISA Protocol.

VI. Data Presentation and Analysis

Data Analysis:

  • Construct a standard curve by plotting the absorbance values against the corresponding concentrations of the this compound standards on a semi-logarithmic scale.

  • The concentration of this compound in the unknown samples can be interpolated from this standard curve.

Table 1: Example Standard Curve Data for this compound Competitive ELISA

Standard Concentration (ng/mL)Absorbance (450 nm) - Replicate 1Absorbance (450 nm) - Replicate 2Mean Absorbance% B/B₀
0 (B₀)1.8521.8481.850100.0
0.11.6851.7011.69391.5
0.51.3241.3361.33071.9
1.00.9871.0010.99453.7
5.00.4560.4620.45924.8
10.00.2310.2250.22812.3
50.00.0890.0910.0904.9
Blank0.0520.0540.053-

Table 2: Immunoassay Performance Characteristics

ParameterResult
Assay Range0.1 - 50 ng/mL
Sensitivity (LOD)0.08 ng/mL
Mid-point (IC₅₀)1.2 ng/mL
Intra-assay Precision (%CV)< 10%
Inter-assay Precision (%CV)< 15%
Cross-reactivity
This compound100%
Tranexamic acid< 0.1%
Lysine< 0.01%

VII. Troubleshooting

IssuePossible CauseSolution
High Background Insufficient blockingIncrease blocking time or try a different blocking agent.
Insufficient washingIncrease the number of wash steps or the volume of wash buffer.
Antibody or conjugate concentration too highOptimize the concentrations of antibodies and conjugate.
Low Signal Insufficient antibody or conjugateIncrease the concentration of antibody or conjugate.
Inactive enzyme or substrateUse fresh reagents.
Short incubation timesIncrease incubation times.
Poor Precision Pipetting errorsUse calibrated pipettes and ensure consistent technique.
Inconsistent washingAutomate washing if possible, or ensure uniform washing across the plate.
Edge effectsAvoid using the outer wells of the plate.

These detailed application notes and protocols provide a comprehensive framework for the development of a sensitive and specific immunoassay for this compound. Proper optimization of each step is critical to ensure the reliability and accuracy of the assay for its intended applications in research and drug development.

References

Application Notes: N-Formyl Tranexamic Acid in Blood-Brain Barrier Penetration Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tranexamic acid (TXA) is a synthetic lysine analog that acts as an antifibrinolytic agent. Its clinical applications are primarily in treating or preventing excessive blood loss. While effective systemically, the penetration of tranexamic acid across the blood-brain barrier (BBB) is generally considered to be low. However, studies in the context of traumatic brain injury (TBI) suggest that TXA can interact with and preserve BBB integrity.[1][2][3] The modification of existing drugs to enhance their central nervous system (CNS) penetration is a key strategy in drug development. N-formylation, the addition of a formyl group to an amine, can alter a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding potential, which are critical for BBB penetration. This document provides a theoretical framework and detailed protocols for studying the BBB penetration of N-Formyl tranexamic acid, a novel derivative of TXA.

Principle of N-Formylation for BBB Penetration

The BBB is a highly selective barrier that restricts the passage of most compounds from the bloodstream into the brain. Two primary mechanisms for crossing the BBB are passive diffusion, which is favored by small, lipophilic molecules, and carrier-mediated transport, which utilizes specific transporters. Tranexamic acid, being a hydrophilic amino acid derivative, has limited ability to passively diffuse across the lipid membranes of the BBB endothelial cells.

N-formylation of the primary amine in tranexamic acid could potentially enhance its brain penetration through several mechanisms:

  • Increased Lipophilicity: The formyl group can mask the charge of the amine, reducing the molecule's overall polarity and increasing its lipid solubility (lipophilicity). This modification is hypothesized to favor passive diffusion across the BBB.

  • Altered Transporter Affinity: The structural change might alter the molecule's affinity for endogenous transporters at the BBB. While TXA is a lysine analog, its transport mechanisms are not fully elucidated. Formylation may reduce its recognition by efflux transporters (which pump drugs out of the brain) or potentially increase its affinity for influx transporters.

These application notes and protocols are designed to systematically evaluate the viability of this compound as a CNS-penetrant agent.

Data Presentation: Comparative Physicochemical and Permeability Data

The following tables present a summary of known data for Tranexamic Acid and hypothetical, illustrative data for this compound to guide experimental design.

Table 1: Physicochemical Properties (Illustrative)

PropertyTranexamic Acid (TXA)This compound (NFTA) - HypotheticalRationale for Change
Molecular Weight ( g/mol ) 157.21185.22Addition of a formyl group (-CHO).
LogP (Octanol/Water) ~ -1.5~ -0.5N-formylation increases lipophilicity by masking the primary amine.
Topological Polar Surface Area (Ų) 63.372.6Addition of a polar carbonyl group.
Hydrogen Bond Donors 22No change in H-bond donors.
Hydrogen Bond Acceptors 23Addition of the formyl oxygen as an acceptor.

Table 2: In Vitro BBB Permeability Data (Illustrative)

AssayParameterTranexamic Acid (TXA)This compound (NFTA) - HypotheticalInterpretation
PAMPA-BBB Pe (10-6 cm/s)< 1.02.5NFTA shows higher passive permeability.
MDCK-MDR1 Transwell Papp (A-B) (10-6 cm/s)0.82.1Apparent permeability is higher for NFTA.
MDCK-MDR1 Transwell Efflux Ratio (Papp B-A / Papp A-B)1.21.1Neither compound appears to be a significant P-gp substrate.
hCMEC/D3 Transwell Papp (A-B) (10-6 cm/s)0.61.8Higher permeability in a human-derived BBB cell model.

Table 3: In Situ Brain Perfusion Data (Illustrative)

ParameterTranexamic Acid (TXA)This compound (NFTA) - HypotheticalUnitInterpretation
Brain Uptake Clearance (Kin) 1.54.5µL/min/gNFTA shows a 3-fold increase in the rate of uptake into the brain.
Volume of Distribution (Vd) 0.020.06mL/gThe initial volume of distribution in the brain is higher for NFTA.

Experimental Protocols

The following are detailed protocols for key experiments to assess the BBB penetration of this compound.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

Objective: To assess the passive permeability of this compound across an artificial lipid membrane mimicking the BBB.

Materials:

  • PAMPA plate (e.g., Corning Gentest™ pre-coated PAMPA plate)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds (this compound, Tranexamic acid)

  • Control compounds (High permeability: e.g., Propranolol; Low permeability: e.g., Atenolol)

  • DMSO (for stock solutions)

  • 96-well UV-Vis plate reader or LC-MS/MS system

Method:

  • Prepare Stock Solutions: Dissolve test and control compounds in DMSO to a concentration of 10 mM.

  • Prepare Donor Solution: Dilute the stock solutions into PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be <1%.

  • Hydrate the PAMPA Membrane: Add 180 µL of PBS to each well of the acceptor plate. Gently place the donor plate (with the lipid-coated membrane) onto the acceptor plate. Ensure no air bubbles are trapped. Incubate for 15 minutes at room temperature.

  • Assay Start: Carefully remove the donor plate. Discard the hydration buffer from the acceptor wells. Add 180 µL of fresh PBS to each acceptor well. Add 180 µL of the prepared donor solutions to the donor plate wells.

  • Incubation: Carefully place the donor plate back onto the acceptor plate. Incubate the assembled plate for 4-18 hours at room temperature in a sealed container with a wet paper towel to minimize evaporation.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.[4][5][6]

  • Calculate Permeability (Pe): Use the following equation to calculate the effective permeability coefficient: Pe = [ -ln(1 - CA(t) / Ceq) ] * (VA * VD) / ( (VA + VD) * A * t ) Where:

    • CA(t) is the concentration in the acceptor well at time t.

    • Ceq = (CD(t) * VD + CA(t) * VA) / (VD + VA)

    • VA and VD are the volumes of the acceptor and donor wells.

    • A is the area of the membrane.

    • t is the incubation time in seconds.

Protocol 2: In Situ Rat Brain Perfusion

Objective: To measure the rate of transport of this compound across the BBB in a live, anesthetized rat, providing a robust in vivo measure of brain uptake.[7][8][9]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetics (e.g., Ketamine/Xylazine cocktail)

  • Perfusion fluid (e.g., bicarbonate-buffered physiological saline, gassed with 95% O₂/5% CO₂)

  • Test compound (this compound) radiolabeled (e.g., with ³H or ¹⁴C) or for LC-MS/MS analysis.

  • Vascular marker (e.g., [¹⁴C]-Sucrose or [³H]-Inulin)

  • Perfusion pump, surgical instruments, cannulas.

  • Brain homogenization buffer and equipment.

  • Scintillation counter or LC-MS/MS system.

Method:

  • Animal Preparation: Anesthetize the rat with an appropriate anesthetic. Expose the common carotid artery and the external carotid artery through a midline cervical incision. Ligate the external carotid artery distal to the occipital artery.

  • Cannulation: Insert a cannula into the common carotid artery and position its tip at the bifurcation of the internal and external carotid arteries. Start the perfusion immediately.

  • Perfusion: Perfuse the brain at a constant flow rate (e.g., 10 mL/min) with the perfusion fluid containing a known concentration of the test compound and the vascular marker. Perfusion times are typically short (e.g., 30, 60, 120 seconds) to measure the initial rate of unidirectional uptake.[10]

  • Termination and Sample Collection: At the end of the perfusion period, decapitate the animal. Quickly dissect the brain, remove meninges, and weigh the relevant brain region (e.g., ipsilateral hemisphere).

  • Sample Processing:

    • For Radiolabeled Compounds: Homogenize the brain tissue. Take aliquots of the homogenate and the perfusion fluid for scintillation counting.

    • For LC-MS/MS Analysis: Homogenize the brain tissue in an appropriate buffer and perform protein precipitation (e.g., with acetonitrile). Analyze the supernatant by a validated LC-MS/MS method.[11]

  • Calculations:

    • Brain Volume of Distribution (Vd): Calculate Vd (in mL/g) as the ratio of the amount of test compound in the brain (per gram of tissue) to its concentration in the perfusate. Correct for the vascular space using the marker compound.

    • Brain Uptake Clearance (Kin): Kin (in mL/s/g) is calculated by dividing the Vd by the perfusion time (in seconds). Plotting Vd against perfusion time will yield a slope equal to Kin.

Visualizations

Experimental_Workflow A A B B A->B Characterize C C A->C B->C Predict D D C->D Validate with cells G G D->G Quantify E E D->E Confirm in vivo H H G->H Evaluate F F E->F Full PK Profile F->G

BBB_Transport_Mechanism cluster_0 Blood (Lumen) cluster_1 Brain (Parenchyma) Blood_NFTA NFTA BBB Blood-Brain Barrier (Endothelial Cell) Blood_NFTA->BBB 1. Increased Passive Diffusion (Higher Lipophilicity) Influx Influx Transporter (e.g., LAT1?) Blood_NFTA->Influx 2. Potential Carrier-Mediated Uptake Brain_NFTA NFTA Efflux Efflux Transporter (e.g., P-gp) Brain_NFTA->Efflux BBB->Brain_NFTA Influx->Brain_NFTA Efflux->Blood_NFTA 3. Reduced Efflux?

References

Troubleshooting & Optimization

Optimizing N-Formyl tranexamic acid stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following stability information is primarily based on studies conducted on the parent compound, tranexamic acid (TXA). While N-Formyl tranexamic acid is expected to have a generally similar stability profile, it is highly recommended that users perform their own stability studies for their specific formulations and storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound aqueous solutions?

Based on the stability of tranexamic acid, aqueous solutions of this compound are expected to be stable at room temperature (around 22°C) and under refrigeration (4°C) for extended periods when protected from light.[1][2] One study on tranexamic acid in 0.9% sodium chloride solution showed that it maintained at least 98% of its initial potency for 90 days at both room and refrigerated temperatures.[1] For long-term storage, refrigeration is generally recommended. Avoid freezing this compound solutions in glass containers, as this can cause the containers to crack.[2][3]

Q2: How does pH affect the stability of this compound in aqueous solutions?

Q3: Is this compound sensitive to light?

Photolytic degradation has been identified as a significant degradation pathway for tranexamic acid.[7] Therefore, it is crucial to protect aqueous solutions of this compound from light during storage and handling to prevent potential degradation.

Q4: Can I mix this compound solutions with other substances?

Caution should be exercised when mixing this compound solutions with other agents. Tranexamic acid has been shown to be incompatible with solutions containing penicillin.[8] It is also known to degrade significantly in the presence of 0.5% sodium hypochlorite.[5][6] However, it has been found to be stable when mixed with 0.1% chlorhexidine gluconate, 10% povidone-iodine, and hydrogen peroxide solutions.[5][6] Compatibility studies are always recommended before mixing this compound with other substances.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution

Potential Cause Troubleshooting Step
Photodegradation Store solutions in amber vials or protect them from light. Minimize exposure to ambient light during experiments.
Presence of Oxidizing Agents Ensure all glassware is thoroughly cleaned and that no residual oxidizing agents are present. Avoid using solutions containing strong oxidizers like sodium hypochlorite.
Incompatible Excipients If formulating with other excipients, perform a compatibility study to ensure they do not promote degradation.
Incorrect pH Although tranexamic acid is stable across a range of pH values, extreme pH conditions combined with other stressors could potentially lead to degradation. Verify the pH of your solution.

Issue 2: Precipitation Observed in this compound Solution

Potential Cause Troubleshooting Step
Low Temperature Storage If precipitation occurs upon removal from refrigerated storage, allow the solution to equilibrate to room temperature and gently agitate to redissolve the precipitate.
Supersaturated Solution Ensure that the concentration of this compound does not exceed its solubility limit in the chosen solvent at the storage temperature.
Interaction with Container In rare cases, interactions with the storage container could lead to precipitation. Consider using a different type of container material (e.g., switching from plastic to glass).

Data Summary

Table 1: Expected Stability of this compound in Aqueous Solution Based on Tranexamic Acid Data

Condition Container Duration Temperature Expected Potency Retention Reference
0.9% Sodium ChlorideEthylene/propylene copolymer plastic90 daysRoom Temperature≥ 98%[1]
0.9% Sodium ChlorideEthylene/propylene copolymer plastic90 daysRefrigerated≥ 98%[1]
0.9% Sodium ChlorideType 1 borosilicate glass180 daysRoom Temperature≥ 92%[1][9]
Water for InjectionGlass ampoules12 weeks4°C to 50°CStable[2][3]

Table 2: Compatibility of Tranexamic Acid with Antiseptic Solutions (at room temperature)

Antiseptic Solution Concentration Time Point Mean Percent of Theoretical Concentration Conclusion Reference
0.1% Chlorhexidine Gluconate10.0 mg/mL0 min102.0%Stable[5]
10% Povidone-Iodine10.0 mg/mL0 min105.0%Stable[5]
3% Hydrogen Peroxide10.0 mg/mL0 min103.9%Stable[5]
1.5% Hydrogen Peroxide10.0 mg/mL0 min104.2%Stable[5]
0.5% Sodium Hypochlorite (Dakin's)10.0 mg/mL0 min14.3%Significant Degradation[5]
0.5% Sodium Hypochlorite (Dakin's)10.0 mg/mL120 min18.4%Significant Degradation[5]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for the Analysis of Tranexamic Acid (Adaptable for this compound)

This protocol is based on a validated method for tranexamic acid and may require optimization for this compound.

1. Objective: To determine the concentration and assess the stability of tranexamic acid in a solution over time and under various stress conditions.

2. Materials:

  • Tranexamic acid reference standard
  • High-purity water (HPLC grade)
  • Methanol (HPLC grade)
  • Phosphate buffer
  • Orthophosphoric acid
  • C18 column (e.g., Hypersil 250mm x 4.6mm, 5μm)
  • HPLC system with UV detector

3. Chromatographic Conditions:

  • Mobile Phase: Phosphate Buffer: Methanol (25:75 v/v), with pH adjusted to 3.5 using Orthophosphoric acid.[7]
  • Flow Rate: 1 mL/min[7]
  • Column: C18 Hypersil (250mm x 4.6mm, 5μm)[7]
  • Detection Wavelength: 215 nm[7]
  • Injection Volume: 20 µL
  • Column Temperature: Ambient

4. Standard Solution Preparation:

  • Prepare a stock solution of tranexamic acid in the mobile phase at a concentration of 1 mg/mL.
  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 25-75 μg/mL.[7]

5. Sample Preparation:

  • Dilute the test solution of tranexamic acid with the mobile phase to fall within the concentration range of the standard curve.

6. Forced Degradation Studies (as per ICH guidelines):

  • Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at room temperature for 1 hour. Neutralize with an equivalent amount of 0.1 N NaOH.[10]
  • Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at room temperature for 1 hour. Neutralize with an equivalent amount of 0.1 N HCl.[10]
  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for a specified period.
  • Thermal Degradation: Expose the solid drug or solution to heat (e.g., 60°C) for a specified duration.
  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for a specified duration.

7. Analysis:

  • Inject the standard solutions to generate a calibration curve.
  • Inject the prepared samples and forced degradation samples.
  • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

Visualizations

G Hypothetical Degradation Pathway for this compound A This compound B Hydrolysis A->B Aqueous Environment E Oxidation A->E Oxidizing Agents G Photodegradation A->G UV Light C Tranexamic Acid B->C D Formic Acid B->D F Oxidative Degradants E->F H Photolytic Degradants G->H

Caption: Hypothetical Degradation Pathways.

G Experimental Workflow for Stability Testing A Prepare this compound Solution B Aliquot into Different Storage Conditions (e.g., Temp, Light Exposure) A->B C Time Point 0 Analysis (HPLC, pH, Visual) B->C D Incubate Samples B->D F Compare Results to Time Point 0 C->F E Time Point X Analysis (HPLC, pH, Visual) D->E E->F G Determine Degradation Rate and Shelf-life F->G

References

Troubleshooting low recovery of N-Formyl tranexamic acid in extractions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address low recovery of N-Formyl tranexamic acid during extraction procedures. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

This compound (molecular formula: C9H15NO3, molecular weight: 185.22 g/mol ) is a derivative of tranexamic acid.[1] The formylation of the amino group removes its basicity, making the molecule an acidic compound due to the carboxylic acid group. Its polarity is a critical factor; like its parent compound, tranexamic acid, it is expected to be highly soluble in aqueous solutions and less soluble in non-polar organic solvents.

Estimated Physicochemical Properties:

PropertyEstimated Value/CharacteristicImpact on Extraction
pKa ~3 - 5 (for the carboxylic acid)The pH of the aqueous sample must be adjusted to below this range to ensure the molecule is in its neutral, less polar form, which is more amenable to extraction into an organic solvent or retention on a non-polar solid phase.
Solubility High in polar solvents (e.g., water, methanol). Limited in non-polar organic solvents.Solvent selection for both liquid-liquid and solid-phase extraction is critical. A moderately polar, water-immiscible solvent is often required for efficient liquid-liquid extraction.

Q2: I am experiencing low recovery in my liquid-liquid extraction (LLE). What are the common causes?

Low recovery in LLE can stem from several factors. The troubleshooting workflow below can help identify the root cause.

LLE_Troubleshooting cluster_solutions Potential Solutions start Low LLE Recovery ph_check Is the aqueous phase pH at least 2 units below the estimated pKa (~3-5)? start->ph_check solvent_check Is the organic solvent appropriate? ph_check->solvent_check Yes adjust_ph Adjust pH with a suitable acid (e.g., HCl, formic acid) and re-extract. ph_check->adjust_ph No emulsion_check Is an emulsion forming? solvent_check->emulsion_check Yes change_solvent Select a more polar, water-immiscible solvent. Consider ethyl acetate, or a mixture like isopropanol:chloroform. solvent_check->change_solvent No ratio_check Is the solvent-to-sample ratio optimal? emulsion_check->ratio_check No break_emulsion Break emulsion by: - Adding brine - Centrifugation - Gentle swirling instead of vigorous shaking emulsion_check->break_emulsion re_extraction Are you performing multiple extractions? ratio_check->re_extraction Yes increase_ratio Increase the organic solvent to aqueous sample ratio (e.g., from 2:1 to 5:1). ratio_check->increase_ratio No end_good Recovery Improved re_extraction->end_good Yes perform_re_extraction Perform 2-3 sequential extractions with fresh organic solvent and pool the organic phases. re_extraction->perform_re_extraction No end_bad Consult Further adjust_ph->ph_check change_solvent->solvent_check break_emulsion->emulsion_check increase_ratio->ratio_check perform_re_extraction->re_extraction SPE_Troubleshooting start Low SPE Recovery ph_check Was the sample pH adjusted to ~2 units below the estimated pKa? start->ph_check conditioning_check Was the sorbent properly conditioned and equilibrated? ph_check->conditioning_check Yes adjust_ph Adjust sample pH to be acidic. ph_check->adjust_ph No loading_check Was the sample loaded at an appropriate flow rate? conditioning_check->loading_check Yes recondition Condition with methanol, then equilibrate with acidified water. Do not let the sorbent run dry. conditioning_check->recondition No wash_check Is the wash solvent too strong? loading_check->wash_check Yes slow_loading Decrease the flow rate during sample loading. loading_check->slow_loading No elution_check Is the elution solvent strong enough? wash_check->elution_check No, analyte is in the wash wash_check->elution_check Yes weaker_wash Use a weaker wash solvent (e.g., decrease the percentage of organic solvent). wash_check->weaker_wash Analyte in wash end_good Recovery Improved elution_check->end_good Yes stronger_elution Use a stronger elution solvent (e.g., increase organic content, add a modifier like ammonia). elution_check->stronger_elution No, analyte remains on column end_bad Consult Further adjust_ph->ph_check recondition->conditioning_check slow_loading->loading_check weaker_wash->wash_check stronger_elution->elution_check

References

Improving peak resolution of N-Formyl tranexamic acid in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Improving Peak Resolution of N-Formyl Tranexamic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the chromatographic analysis of this compound.

Troubleshooting Guide: Poor Peak Resolution

Poor peak resolution in HPLC can manifest as peak tailing, fronting, or broadening, leading to inaccurate quantification. This guide provides a systematic approach to diagnosing and resolving these common issues.

Problem: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a trailing edge that slowly returns to the baseline.

Possible Causes and Solutions:

CauseSolution
Secondary Silanol Interactions Acidic silanol groups on the silica-based column packing can interact with basic analytes, causing tailing. Solution: Use a base-deactivated column, an end-capped column, or add a competing base like triethylamine (0.1-0.5%) to the mobile phase.[1] Adjusting the mobile phase pH to a lower value can also suppress silanol ionization.[2][3]
Column Contamination Accumulation of strongly retained compounds on the column frit or packing material can lead to peak distortion.[2][4] Solution: Flush the column with a strong solvent. If the problem persists, reverse-flush the column (if permitted by the manufacturer).[4] Consider using a guard column to protect the analytical column.[5]
Column Overload Injecting too much sample can saturate the stationary phase.[2][5] Solution: Reduce the injection volume or dilute the sample.[5]
Dead Volume Excessive tubing length or improper fittings between the injector, column, and detector can cause band broadening. Solution: Use short, narrow-bore tubing and ensure all fittings are secure.
Problem: Peak Fronting

Peak fronting is characterized by an asymmetrical peak with a leading edge that slopes more than the trailing edge.

Possible Causes and Solutions:

CauseSolution
Column Overload Similar to peak tailing, injecting a sample concentration that is too high can lead to fronting.[2] Solution: Decrease the sample concentration or injection volume.
Poor Sample Solubility If the sample is not fully dissolved in the mobile phase, it can lead to distorted peak shapes. Solution: Ensure the sample is completely dissolved in the mobile phase before injection. If necessary, use a stronger injection solvent, but be mindful of solvent strength mismatch with the mobile phase.
Column Collapse or Void A void at the head of the column can cause peak distortion. Solution: This usually indicates a degraded column that needs to be replaced.
Problem: Peak Broadening

Broad peaks can result in decreased resolution and sensitivity.

Possible Causes and Solutions:

CauseSolution
Low Column Efficiency The column may be old or degraded. Solution: Replace the column with a new one of the same type. To improve efficiency, consider using a column with a smaller particle size or a longer column.[6][7][8]
High Flow Rate A flow rate that is too high does not allow for proper partitioning of the analyte between the mobile and stationary phases. Solution: Optimize the flow rate. A lower flow rate can sometimes improve resolution, but it will also increase the run time.[3][8]
Mobile Phase Mismatch A significant difference in solvent strength between the sample solvent and the mobile phase can cause peak broadening. Solution: Dissolve the sample in the mobile phase whenever possible.
Temperature Fluctuations Inconsistent column temperature can affect retention times and peak shape.[2][9] Solution: Use a column oven to maintain a consistent and elevated temperature.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for this compound analysis?

A1: While specific methods for this compound are not widely published, a good starting point based on tranexamic acid analysis would be a reverse-phase method. A common mobile phase consists of a mixture of a phosphate buffer and an organic modifier like methanol or acetonitrile.[10][11] For example, a mobile phase of phosphate buffer (pH 2.5-4.8) and methanol in a 55:45 v/v ratio has been used for tranexamic acid.[1][10]

Q2: How can I improve the separation between this compound and related impurities?

A2: To improve separation (selectivity), you can try the following:

  • Change the organic modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity.[3][7]

  • Adjust the mobile phase pH: Modifying the pH can change the ionization state of this compound and its impurities, affecting their retention.[2][3]

  • Change the stationary phase: If adjusting the mobile phase is not effective, consider trying a different column chemistry, such as a C8, phenyl, or cyano column.[3][8]

Q3: What detector wavelength is appropriate for this compound?

A3: Tranexamic acid itself lacks a strong chromophore, making UV detection challenging.[12] Detection is often performed at low UV wavelengths, such as 210 nm or 220 nm.[1][11][13] Pre-column derivatization can be employed to introduce a chromophore and improve detection sensitivity.[12] It is recommended to determine the UV spectrum of this compound to identify the wavelength of maximum absorbance.

Q4: Should I use a gradient or isocratic elution?

A4: The choice between gradient and isocratic elution depends on the complexity of the sample. For simple mixtures with a few components, an isocratic method is often sufficient and more robust.[13] For complex samples with components that have a wide range of polarities, a gradient elution can provide better resolution and shorter analysis times.[3][8]

Experimental Protocols

Example HPLC Method for Tranexamic Acid Analysis

This protocol is based on a published method for tranexamic acid and can be a starting point for optimizing the analysis of this compound.[1][10]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[10]

  • Mobile Phase: Phosphate Buffer (pH 4.8) : Methanol (55:45 v/v).[10]

    • Buffer Preparation: Dissolve an appropriate amount of a phosphate salt (e.g., sodium dihydrogen orthophosphate) in water, adjust the pH to 4.8 with phosphoric acid, and filter through a 0.45 µm filter.[1]

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 35°C.[10]

  • Detector Wavelength: 220 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.

Visualizations

Troubleshooting_Workflow cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_broadening Peak Broadening start Poor Peak Resolution problem_id Identify Problem: Tailing, Fronting, or Broadening start->problem_id tailing_cause Possible Causes: - Secondary Interactions - Column Contamination - Column Overload - Dead Volume problem_id->tailing_cause Tailing fronting_cause Possible Causes: - Column Overload - Poor Sample Solubility - Column Void problem_id->fronting_cause Fronting broadening_cause Possible Causes: - Low Column Efficiency - High Flow Rate - Mobile Phase Mismatch - Temperature Fluctuations problem_id->broadening_cause Broadening tailing_solution Solutions: - Adjust Mobile Phase pH / Additive - Flush/Replace Column - Reduce Sample Concentration - Check Tubing/Fittings tailing_cause->tailing_solution end Resolution Improved tailing_solution->end fronting_solution Solutions: - Reduce Sample Concentration - Ensure Sample Dissolution - Replace Column fronting_cause->fronting_solution fronting_solution->end broadening_solution Solutions: - Replace Column - Optimize Flow Rate - Match Sample/Mobile Phase - Use Column Oven broadening_cause->broadening_solution broadening_solution->end

Caption: A workflow diagram for troubleshooting poor peak resolution in chromatography.

Method_Development_Strategy start Goal: Improve Separation step1 Step 1: Adjust Mobile Phase - Change Organic Modifier (ACN vs. MeOH) - Modify pH start->step1 step2 Step 2: Optimize Flow Rate & Temperature - Lower Flow Rate - Increase Temperature step1->step2 step3 Step 3: Change Stationary Phase - C8, Phenyl, Cyano, etc. step2->step3 step4 Step 4: Consider Gradient Elution step3->step4 end Optimal Separation Achieved step4->end

Caption: A logical relationship diagram for method development to improve peak separation.

References

Technical Support Center: N-Formyl Tranexamic Acid Stability and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with N-Formyl tranexamic acid. It offers troubleshooting advice and frequently asked questions (FAQs) to address potential stability issues encountered during experimentation.

Disclaimer: Publicly available data specifically on the degradation pathways of this compound is limited. The following information is primarily based on forced degradation studies of the parent compound, tranexamic acid . The presence of the N-formyl group may alter the stability and degradation profile. It is recommended to perform stability studies on this compound under your specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the known degradation pathways for tranexamic acid under stress conditions?

Forced degradation studies on tranexamic acid have been conducted to determine its stability under various stress conditions. These studies indicate that tranexamic acid is a very stable molecule under normal environmental conditions[1]. However, some degradation has been observed under specific stress conditions such as acidic, alkaline, oxidative, and photolytic conditions[2][3][4].

Q2: How stable is tranexamic acid under different experimental conditions?

Tranexamic acid is generally stable at room temperature and does not require cold chain storage[5]. Studies have shown that it remains chemically stable for up to 12 weeks at temperatures ranging from 4°C to 50°C[5]. However, freezing should be avoided[5]. Significant degradation of tranexamic acid has been noted under photolytic conditions[3].

Q3: What analytical methods are recommended for assessing the stability of tranexamic acid and its derivatives?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for quantifying tranexamic acid and separating it from its degradation products[2][5]. A stability-indicating HPLC method can resolve the parent drug from any degradants, thus confirming the method's ability to assess stability[2]. Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common approach[3][6]. For biological samples, methods often involve a separation step (like GC or LC) coupled with spectrophotometric, fluorimetric, or mass spectrometry detection[7][8].

Troubleshooting Guide

Issue: Inconsistent results in experiments involving this compound solutions.

This could be due to the degradation of the compound. The troubleshooting workflow below can help you investigate potential stability issues.

A Inconsistent Experimental Results B Hypothesis: Compound Degradation A->B C Review Storage and Handling Procedures B->C D Perform Stability-Indicating Analysis (e.g., HPLC) C->D If no obvious issues E Assess Degradation Under Experimental Conditions D->E F Identify Degradation Products (if any) E->F G Optimize Formulation or Experimental Conditions F->G H Implement Preventative Measures G->H cluster_0 Forced Degradation Workflow A Prepare Stock Solution of Compound B Expose Aliquots to Stress Conditions (Acid, Base, Heat, Light, Oxidation) A->B C Analyze Stressed Samples and Control using Stability-Indicating HPLC B->C D Compare Chromatograms C->D E Quantify Parent Drug and Degradation Products D->E F Determine Degradation Pathway and Rate E->F

References

Technical Support Center: Enhancing the Sensitivity of N-Formyl Tranexamic Acid Detection Methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of N-Formyl tranexamic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their detection methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the sensitive detection of this compound and related compounds like tranexamic acid?

The most prevalent and sensitive methods for the quantification of tranexamic acid, a closely related compound, are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5][6][7][8] These methods offer high selectivity and sensitivity, often reaching detection limits in the low ng/mL range.[2] High-performance liquid chromatography (HPLC) with UV or fluorescence detection is also used, though it may require a derivatization step to enhance sensitivity since tranexamic acid lacks a strong chromophore.[6][9]

Q2: How can I improve the sensitivity of my this compound assay?

To enhance sensitivity, consider the following approaches:

  • Optimize Sample Preparation: Employ solid-phase extraction (SPE) to concentrate the analyte and remove interfering matrix components.[3][4] A well-chosen SPE sorbent and elution solvent can significantly improve the signal-to-noise ratio.

  • Derivatization: For HPLC-UV or fluorescence detection, derivatization can introduce a chromophore or fluorophore to the this compound molecule, drastically increasing its detectability.[6][9][10][11]

  • Optimize LC-MS/MS Parameters: Fine-tune the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow rates) and collision energy for the specific multiple reaction monitoring (MRM) transitions of this compound to maximize ion generation and fragmentation.

  • Chromatographic Conditions: Adjust the mobile phase composition and gradient to achieve optimal peak shape and separation from matrix components, which can suppress ionization.

Q3: What are the key considerations for sample preparation when analyzing this compound in biological matrices like plasma or serum?

Effective sample preparation is crucial for accurate and sensitive quantification. The most common techniques include:

  • Protein Precipitation (PPT): A simple and rapid method using agents like acetonitrile or perchloric acid to remove the bulk of proteins.[2][5][8] However, it may not remove other interfering substances like phospholipids.

  • Solid-Phase Extraction (SPE): Offers a more thorough cleanup by selectively isolating the analyte from the sample matrix.[3][4] This can lead to reduced matrix effects and improved sensitivity.

  • Phospholipid Removal: Specific sample preparation cartridges or plates can be used to eliminate phospholipids, which are a known source of ion suppression in LC-MS/MS analysis.[7]

Q4: How stable is tranexamic acid, and what are the implications for this compound sample handling and storage?

Tranexamic acid is a very stable compound.[12][13][14][15][16] Studies have shown it remains chemically and functionally stable for extended periods (e.g., 12 weeks) across a wide range of temperatures, from -20°C to 50°C.[13][14][16] However, freezing in glass ampoules can cause cracking.[13][14] While specific stability data for this compound is not as readily available, its structural similarity to tranexamic acid suggests it is also likely to be stable under typical laboratory handling and storage conditions. It is always best practice to store samples at -20°C or below for long-term storage and to minimize freeze-thaw cycles.[8]

Troubleshooting Guide

Issue 1: Low or No Signal/Sensitivity

Question: I am not detecting my this compound standard, or the signal is very weak in my LC-MS/MS analysis. What should I check?

Answer:

Start by systematically checking the instrument parameters and sample preparation.

  • Instrument Performance:

    • Confirm that the mass spectrometer is properly tuned and calibrated.

    • Infuse a solution of your this compound standard directly into the mass spectrometer to ensure the instrument can detect the parent and product ions.

    • Verify the MRM transitions and collision energies are optimized for your specific compound.

  • Chromatography:

    • Ensure the correct mobile phases are being used and that they are properly prepared.

    • Check for leaks in the HPLC system.

    • Confirm that the injection volume is appropriate.

  • Sample Preparation:

    • If using SPE, ensure the cartridge was properly conditioned and equilibrated.

    • Verify that the elution solvent is appropriate for eluting this compound from the SPE sorbent.

    • For protein precipitation, make sure the ratio of precipitation solvent to sample is correct.

Low_Sensitivity_Troubleshooting start Low Sensitivity Observed check_ms Check MS Performance (Tune, Calibrate, Infuse Standard) start->check_ms check_lc Check LC System (Mobile Phase, Leaks, Injection) start->check_lc check_sample_prep Review Sample Preparation (SPE, PPT) start->check_sample_prep optimize_ms Optimize MS Parameters (Source, MRM) check_ms->optimize_ms optimize_lc Optimize Chromatography (Gradient, Column) check_lc->optimize_lc optimize_sample_prep Optimize Sample Prep (Concentration, Cleanup) check_sample_prep->optimize_sample_prep end Sensitivity Improved optimize_ms->end optimize_lc->end optimize_sample_prep->end

Caption: A logical workflow for troubleshooting low sensitivity issues.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My chromatographic peaks for this compound are tailing or fronting. How can I improve the peak shape?

Answer:

Poor peak shape can be caused by several factors related to the chromatography and sample matrix.

  • Column Issues:

    • The column may be overloaded. Try injecting a smaller amount of the sample.

    • The column may be contaminated or old. Flush the column or replace it.

    • Ensure the column chemistry is appropriate for retaining and separating this compound. A hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an appropriate ion-pairing agent may be suitable.[7]

  • Mobile Phase Mismatch:

    • The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Adjust the pH to improve peak shape.

    • The organic solvent composition and gradient profile can be optimized to achieve sharper peaks.

  • Sample Solvent Effects:

    • If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. If possible, dissolve the sample in the initial mobile phase.

Issue 3: High Matrix Effects (Ion Suppression or Enhancement)

Question: I suspect matrix effects are impacting the accuracy of my this compound quantification. How can I diagnose and mitigate this?

Answer:

Matrix effects, particularly ion suppression, are a common challenge in LC-MS/MS analysis of biological samples.

  • Diagnosis:

    • Perform a post-column infusion experiment. Infuse a constant flow of this compound solution into the mass spectrometer while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of the analyte indicates ion suppression.

    • Compare the peak area of a standard in a clean solvent to the peak area of a standard spiked into an extracted blank matrix. A significant difference indicates a matrix effect.

  • Mitigation:

    • Improve Sample Cleanup: Use a more rigorous sample preparation method, such as SPE, to remove interfering matrix components.[3][4][7]

    • Chromatographic Separation: Modify the LC method to separate this compound from the co-eluting matrix components that are causing the ion suppression.

    • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound is the ideal internal standard as it will co-elute and experience the same matrix effects, thus providing more accurate quantification. Tranexamic acid-D2 has been used as an internal standard for tranexamic acid analysis.[3][4]

    • Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.

Quantitative Data Summary

The following tables summarize the performance of various published methods for the detection of tranexamic acid, which can serve as a starting point for developing a method for this compound.

Table 1: LC-MS/MS Method Performance for Tranexamic Acid

ParameterMethod 1[8]Method 2[5]Method 3[3][4]Method 4[2]
Matrix Human SerumHuman PlasmaHuman PlasmaHuman Plasma
Linearity Range 0.1 - 100 µg/mL100 - 15000 ng/mL75 - 15000 ng/mL30 - 600 ng/mL
LOD 0.01 µg/mLNot ReportedNot Reported18 ng/mL
LOQ 0.03 µg/mL100 ng/mL75 ng/mLNot Reported
Recovery 92.5 - 99.3%Not ReportedNot ReportedNot Reported
Internal Standard cis-4-aminocyclohexanecarboxylic acidNot ReportedTranexamic acid-D2Not Reported

Table 2: HPLC Method Performance for Tranexamic Acid

ParameterMethod 1 (with Derivatization)[9]Method 2 (with Derivatization)[11]
Matrix Bulk and TabletPure form, Pharmaceutical formulations, Human plasma
Linearity Range 6 - 16 µg/mL20 - 100 ng/mL
LOD 0.002124 µg/mLNot Reported
LOQ 0.006434 µg/mL12.4 ng/mL
Derivatizing Agent 2, 4-dinitrofluorobenzene4-chloro-7-nitrobenzofurazan
Detection UV (355 nm)Spectrofluorimetry (Ex: 470.5 nm, Em: 536 nm)

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for this compound in Human Plasma

This protocol is a starting point and should be optimized for your specific instrumentation and application.

  • Sample Preparation (Solid-Phase Extraction):

    • To 100 µL of plasma, add an appropriate internal standard.

    • Precondition an Oasis MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water.[2]

    • Load the plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

SPE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is load Load Sample add_is->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash1 Wash 1 (Aqueous Acid) load->wash1 wash2 Wash 2 (Organic Solvent) wash1->wash2 elute Elute Analyte (Basic Organic Solvent) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end

Caption: A typical solid-phase extraction (SPE) workflow for plasma samples.

  • LC Conditions:

    • Column: A C18 column (e.g., Zorbax Eclipse C18, 150 x 4.6 mm, 5 µm) is a good starting point.[3][4]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.8 mL/min.[3][4]

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions to re-equilibrate the column.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions: These will need to be determined by infusing a standard of this compound. The precursor ion will be [M+H]+. The product ions will be determined by collision-induced dissociation. For tranexamic acid, a common transition is m/z 158.2 > 95.2.[2]

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy to maximize the signal for the specific transitions.

Protocol 2: Generic HPLC-UV Method with Pre-Column Derivatization
  • Derivatization:

    • To a specific volume of your sample or standard, add a solution of a derivatizing agent like 2,4-dinitrofluorobenzene in an alkaline medium (e.g., borate buffer pH 9.0).[9][11]

    • Incubate the mixture at an elevated temperature (e.g., 60°C) for a defined period to allow the reaction to complete.[9]

    • Stop the reaction by adding an acid.[9]

  • HPLC Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).[9]

    • Mobile Phase: A mixture of acetonitrile and water. The exact ratio will need to be optimized. A starting point could be 65% acetonitrile in water.[9]

    • Flow Rate: 1 mL/min.[9]

    • Detection Wavelength: This will depend on the chromophore introduced by the derivatizing agent. For 2,4-dinitrofluorobenzene, the detection wavelength is 355 nm.[9]

    • Injection Volume: 20 µL.[17]

This technical support center provides a foundation for developing and troubleshooting methods for the sensitive detection of this compound. By leveraging the extensive knowledge base for the closely related compound, tranexamic acid, researchers can effectively optimize their analytical workflows.

References

Overcoming solubility challenges with N-Formyl tranexamic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: N-Formyl Tranexamic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in aqueous buffers (e.g., PBS). What should I do?

A1: this compound has significantly lower aqueous solubility compared to its parent compound, tranexamic acid, due to the formylation of the primary amine, which reduces its ability to form salts at neutral pH. Tranexamic acid itself is freely soluble in water.[1][2][3]

  • Troubleshooting Steps:

    • pH Adjustment: The solubility of this compound is pH-dependent. Try dissolving the compound in a slightly basic buffer (pH 8.0-9.0). The formyl group can be hydrolyzed under certain conditions, so it is crucial to monitor the stability of the compound at your chosen pH.

    • Co-solvents: Consider using a water-miscible organic co-solvent. Start with a small percentage (e.g., 5-10%) of DMSO, ethanol, or propylene glycol and gradually increase the concentration until the compound dissolves. Be mindful that high concentrations of organic solvents may affect downstream biological assays.

    • Heating and Sonication: Gentle heating (e.g., to 37-40°C) and sonication can help increase the rate of dissolution. However, prolonged heating at elevated temperatures should be avoided to prevent degradation.

Q2: I'm observing precipitation of this compound when I add my stock solution to the cell culture medium. How can I prevent this?

A2: This is a common issue when a compound dissolved in a high concentration of an organic solvent is diluted into an aqueous medium.

  • Troubleshooting Steps:

    • Decrease Stock Concentration: Prepare a less concentrated stock solution in your chosen organic solvent. This will result in a lower final concentration of the organic solvent when added to the cell culture medium, reducing the likelihood of precipitation.

    • Stepwise Dilution: Instead of adding the stock solution directly to the full volume of the medium, add it to a smaller volume first while vortexing, and then add this intermediate dilution to the final volume.

    • Use of Surfactants: For in vitro assays, consider the use of a low concentration of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, in your final formulation to improve solubility and prevent precipitation.[4]

Q3: What are the best organic solvents for dissolving this compound?

A3: While tranexamic acid is sparingly soluble in organic solvents like ethanol and DMSO[5], this compound, being more lipophilic, will have better solubility in these solvents.

  • Recommended Solvents:

    • Dimethyl Sulfoxide (DMSO): Generally a good starting point for creating high-concentration stock solutions.

    • Ethanol: A viable option, but may be more volatile.

    • N,N-Dimethylformamide (DMF): Can also be used, but like DMSO, it can have effects on cell viability at higher concentrations.

Always prepare a high-concentration stock solution in one of these solvents and then dilute it into your aqueous experimental medium.

Q4: Can I use techniques like complexation to improve the solubility of this compound?

A4: Yes, complexation with cyclodextrins is a well-established method for improving the solubility of poorly soluble compounds.

  • Approach:

    • Cyclodextrins: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

    • Experimental: Prepare a solution of the cyclodextrin in your desired buffer and then add the this compound. The mixture may require stirring or sonication for a period to allow for complex formation.

Quantitative Data

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL)Observations
Water< 0.1Practically insoluble
PBS (pH 7.4)< 0.1Practically insoluble
PBS (pH 8.5)0.5 - 1.0Slight improvement with increased pH
Ethanol~5Sparingly soluble
DMSO> 50Freely soluble
Propylene Glycol~10Soluble
20% HP-β-CD in Water~2-3Significant improvement with complexation

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh 1.85 mg of this compound (Molecular Weight: 185.22 g/mol )[6].

  • Dissolution: Add 1 mL of high-purity DMSO to the weighed compound.

  • Mixing: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Determination by the Shake-Flask Method

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., 2 mL of PBS pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and dilute it appropriately. Quantify the concentration of the dissolved this compound using a suitable analytical method, such as HPLC with derivatization, as the compound lacks a strong chromophore.[7]

Visualizations

Troubleshooting_Workflow cluster_start Initial Problem cluster_aqueous Aqueous Systems cluster_organic Organic Stock & Dilution cluster_advanced Advanced Techniques cluster_end Resolution start Poor Dissolution of This compound ph_adjust Adjust pH to 8.0-9.0 start->ph_adjust co_solvent Add Co-solvent (e.g., DMSO, Ethanol) start->co_solvent sonicate Apply Gentle Heat & Sonication start->sonicate stock_prep Prepare Concentrated Stock in DMSO/DMF ph_adjust->stock_prep If still insoluble complexation Use Cyclodextrin (e.g., HP-β-CD) ph_adjust->complexation co_solvent->stock_prep If still insoluble surfactant Add Surfactant (e.g., Tween® 80) co_solvent->surfactant sonicate->stock_prep If still insoluble dilution_issue Precipitation upon Dilution in Aqueous Medium? stock_prep->dilution_issue step_dilute Use Stepwise Dilution dilution_issue->step_dilute Yes lower_stock Lower Stock Concentration dilution_issue->lower_stock Yes end Solubilized Compound Ready for Experiment dilution_issue->end No step_dilute->end lower_stock->end complexation->end surfactant->end

Caption: Troubleshooting workflow for this compound solubility.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Cellular Response cluster_inhibition Inhibition plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin Activated by activator Plasminogen Activator receptor Cell Surface Receptor plasmin->receptor Binds to cascade Intracellular Signaling (e.g., MAPK pathway) receptor->cascade response Cellular Response (e.g., Inflammation) cascade->response nfta This compound (Sufficient Concentration) nfta->plasmin Inhibits

Caption: Inhibition of plasmin-mediated signaling by this compound.

References

Technical Support Center: Analysis of N-Formyl Tranexamic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of N-Formyl tranexamic acid. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing significant ion suppression when analyzing this compound in plasma using LC-MS/MS. What are the potential causes and how can I mitigate this?

A1: Ion suppression is a common matrix effect in LC-MS/MS analysis of biological samples and can be caused by co-eluting endogenous components, such as phospholipids.[1][2] Here are the likely causes and troubleshooting steps:

  • Cause 1: Phospholipid Interference: Phospholipids are a major cause of ion suppression in plasma samples.[3] They can co-elute with the analyte and interfere with the ionization process in the mass spectrometer source.

    • Troubleshooting:

      • Optimize Sample Preparation: Implement a sample clean-up procedure specifically designed to remove phospholipids. Techniques like protein precipitation followed by a phospholipid removal plate or solid-phase extraction (SPE) with a mixed-mode or phospholipid removal sorbent are effective.[3]

      • Chromatographic Separation: Modify your HPLC/UHPLC method to separate this compound from the bulk of phospholipids. Since this compound is a polar compound, hydrophilic interaction liquid chromatography (HILIC) can be an effective alternative to reversed-phase chromatography for retaining the analyte while allowing less polar phospholipids to elute earlier.[3]

  • Cause 2: High Salt Concentration: Salts from the biological matrix or sample preparation reagents can suppress the ionization of the target analyte.

    • Troubleshooting:

      • Use Volatile Buffers: Ensure that your mobile phase contains volatile buffers like ammonium formate or ammonium acetate instead of non-volatile salts like phosphate buffers.

      • Optimize Sample Preparation: If using SPE, ensure the washing steps are adequate to remove salts before eluting the analyte. A simple dilution of the sample can also reduce the salt concentration, but this may compromise sensitivity.[2]

  • Cause 3: Co-eluting Metabolites: Metabolites of this compound or other endogenous compounds with similar polarities may co-elute and cause ion suppression.

    • Troubleshooting:

      • Improve Chromatographic Resolution: Adjust the gradient, mobile phase composition, or column chemistry to improve the separation between your analyte and any interfering peaks.

      • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute with the analyte and experience similar matrix effects, thus compensating for variations in ionization efficiency and improving the accuracy of quantification.[4]

Q2: My peak shape for this compound is poor (e.g., tailing or fronting). What could be the issue?

A2: Poor peak shape can be attributed to several factors related to both the analytical column and the mobile phase.

  • Cause 1: Secondary Interactions with Residual Silanols: If using a C18 column, the polar nature of this compound can lead to interactions with residual silanol groups on the silica support, causing peak tailing.

    • Troubleshooting:

      • Use an End-capped Column: Employ a well-end-capped C18 column or a column with a different stationary phase, such as one with a polar-embedded group.

      • Adjust Mobile Phase pH: The addition of a small amount of an acidic modifier like formic acid to the mobile phase can help to protonate the silanol groups and reduce unwanted interactions.[1]

  • Cause 2: Inappropriate Mobile Phase: The choice of mobile phase is critical for achieving good peak shape for polar compounds.

    • Troubleshooting:

      • Consider HILIC: As mentioned previously, HILIC is well-suited for polar analytes and can often provide better peak shapes than reversed-phase chromatography.[3]

      • Optimize Mobile Phase Composition: In reversed-phase, ensure a sufficient aqueous component in the initial mobile phase to promote proper partitioning. In HILIC, the water content in the organic mobile phase is a critical parameter to optimize.

Q3: I am experiencing low recovery of this compound during sample preparation. What are the common reasons for this?

A3: Low recovery is often an issue with the sample extraction and preparation steps.

  • Cause 1: Inefficient Protein Precipitation: If using protein precipitation, the choice of solvent and the solvent-to-sample ratio can impact recovery.

    • Troubleshooting:

      • Optimize Precipitation Solvent: Acetonitrile is often more effective than methanol for precipitating plasma proteins.[5] Experiment with different ratios of acetonitrile to plasma (e.g., 3:1 or 4:1) to find the optimal conditions.

      • Ensure Complete Precipitation: Vortex the sample thoroughly after adding the precipitation solvent and centrifuge at a sufficient speed and duration to ensure a clear supernatant.

  • Cause 2: Suboptimal SPE Procedure: For solid-phase extraction, the choice of sorbent and the elution solvent are crucial for good recovery.

    • Troubleshooting:

      • Select the Right Sorbent: For a polar compound like this compound, a mixed-mode cation exchange sorbent could be effective, as the molecule possesses both polar and potentially charged functional groups.

      • Optimize Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. For a cation exchange sorbent, this would typically involve a solvent containing a base (e.g., ammonium hydroxide in methanol) to neutralize the charge on the analyte.

  • Cause 3: Analyte Instability: this compound could be degrading during sample collection, storage, or processing.

    • Troubleshooting:

      • Assess Stability: Perform freeze-thaw and bench-top stability experiments to determine if the analyte is stable under your experimental conditions.[1] Tranexamic acid itself has been shown to be stable under various storage conditions.[6][7]

      • Use Stabilizers: If instability is observed, consider adding antioxidants or adjusting the pH of the sample immediately after collection.

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Thawing: Thaw frozen human plasma samples at room temperature.

  • Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., a stable isotope-labeled this compound) to each plasma sample. Vortex briefly.

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each sample.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Quantification of Matrix Effects

This protocol allows for the quantitative assessment of matrix effects.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of this compound at low, medium, and high concentrations in the initial mobile phase.

    • Set B (Post-extraction Spike): Extract at least six different lots of blank biological matrix using your developed sample preparation method. After the final extraction step, spike the extracts with this compound at the same low, medium, and high concentrations as in Set A.

    • Set C (Pre-extraction Spike): Spike the same six lots of blank biological matrix with this compound at the low, medium, and high concentrations before performing the sample preparation procedure.

  • Analysis: Analyze all three sets of samples by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): Calculate the matrix factor for each lot of matrix using the following formula:

      • MF = (Peak Area of Post-extraction Spike) / (Peak Area of Neat Solution)

      • A value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.

    • Recovery (RE): Calculate the recovery using the following formula:

      • RE (%) = [(Peak Area of Pre-extraction Spike) / (Peak Area of Post-extraction Spike)] x 100

    • Matrix Effect (ME): Calculate the overall matrix effect using the following formula:

      • ME (%) = (MF - 1) x 100

Data Summary Tables

Table 1: Troubleshooting Guide for Common Issues in this compound Analysis

IssuePotential CauseRecommended Action
Ion Suppression Phospholipid interferenceUse phospholipid removal plates or SPE. Optimize chromatography (HILIC).
High salt concentrationUse volatile mobile phase buffers. Dilute the sample.
Co-eluting metabolitesImprove chromatographic resolution. Use a SIL-IS.
Poor Peak Shape Secondary silanol interactionsUse an end-capped column. Adjust mobile phase pH.
Inappropriate mobile phaseConsider HILIC. Optimize mobile phase composition.
Low Recovery Inefficient protein precipitationOptimize precipitation solvent and ratio.
Suboptimal SPE procedureSelect an appropriate sorbent (e.g., mixed-mode). Optimize elution solvent.
Analyte instabilityPerform stability tests. Add stabilizers if necessary.

Table 2: Example Data for Matrix Effect Assessment of this compound

ConcentrationMean Peak Area (Set A - Neat)Mean Peak Area (Set B - Post-Spike)Mean Peak Area (Set C - Pre-Spike)Matrix Factor (MF)Recovery (RE) %
Low QC15,23412,89711,9870.8592.9
Medium QC151,876130,613122,7760.8694.0
High QC1,498,5431,318,7181,252,7820.8895.0

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Troubleshooting Logic plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile + 0.1% Formic Acid) is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant reconstitute Evaporate & Reconstitute supernatant->reconstitute lcms Inject into LC-MS/MS reconstitute->lcms data Data Acquisition lcms->data quant Quantification data->quant start Poor Results? ion_suppression Ion Suppression? start->ion_suppression peak_shape Poor Peak Shape? start->peak_shape recovery Low Recovery? start->recovery phospholipid_removal Optimize Phospholipid Removal ion_suppression->phospholipid_removal hilic Consider HILIC ion_suppression->hilic sil_is Use SIL-IS ion_suppression->sil_is peak_shape->hilic end_capped Use End-capped Column peak_shape->end_capped optimize_spe Optimize SPE recovery->optimize_spe check_stability Check Analyte Stability recovery->check_stability

Caption: Experimental workflow and troubleshooting logic for this compound analysis.

matrix_effect_evaluation cluster_sets Sample Sets Preparation cluster_calculations Calculations set_a Set A: Analyte in Solvent (Neat Solution) mf Matrix Factor (MF) = B / A set_a->mf set_b Set B: Blank Matrix Extract + Analyte (Post-extraction Spike) set_b->mf re Recovery (RE) = C / B set_b->re set_c Set C: Blank Matrix + Analyte -> Extract (Pre-extraction Spike) set_c->re me Matrix Effect (ME) = (MF - 1) * 100 mf->me

Caption: Workflow for the evaluation of matrix effects.

References

Technical Support Center: Synthesis and Purification of N-Formyl Tranexamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of N-Formyl tranexamic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the N-formylation of tranexamic acid?

A1: The most common methods for the N-formylation of tranexamic acid involve the use of a formylating agent to introduce a formyl group (-CHO) onto the primary amine of the tranexamic acid molecule. Commonly employed methods include:

  • Formic Acid with a Dehydrating Agent: This method utilizes formic acid as the formyl source in the presence of a dehydrating agent or by azeotropic removal of water, for example, using a Dean-Stark apparatus with a suitable solvent like toluene.[1]

  • Acetic Formic Anhydride (AFA): AFA is a potent formylating agent that can be generated in situ from formic acid and acetic anhydride.[2][3][4] This method is often efficient and proceeds under mild conditions.

Q2: How can I monitor the progress of the N-formylation reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][5] A suitable solvent system (e.g., a mixture of dichloromethane and methanol) should be developed to achieve good separation between the starting material (tranexamic acid) and the product (this compound). The spots can be visualized using a suitable stain, such as ninhydrin, which will stain the primary amine of tranexamic acid but not the formylated product.

Q3: What is the most effective method for purifying crude this compound?

A3: Recrystallization is a highly effective method for the purification of this compound. The choice of solvent is crucial for successful recrystallization. A good recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. Common solvent systems for polar molecules like this compound include water, ethanol, or mixtures such as ethanol/water or acetone/water.[6]

Q4: How can I confirm the identity and purity of the final product?

A4: The identity and purity of this compound can be confirmed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product.[7][8][9] A reversed-phase C18 column is often used with a suitable mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure of this compound by identifying the characteristic peaks of the formyl group and the tranexamic acid backbone.

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product, further confirming its identity.

Troubleshooting Guides

Synthesis Stage
Issue Possible Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive formylating agent. 2. Insufficient reaction temperature or time. 3. Presence of water in the reaction mixture (for some methods).1. Use fresh formic acid and acetic anhydride. 2. Optimize reaction temperature and monitor the reaction for a longer duration using TLC. 3. If using a method sensitive to water, ensure all glassware is dry and use anhydrous solvents. For reactions with formic acid, a Dean-Stark trap can be used to remove water.[1]
Formation of Side Products 1. Over-reaction or side reactions due to high temperatures. 2. Presence of impurities in the starting materials.1. Carefully control the reaction temperature. 2. Ensure the purity of tranexamic acid and other reagents before starting the reaction.
Reaction Stalls (Incomplete Conversion) 1. Insufficient amount of formylating agent. 2. Equilibrium has been reached.1. Use a slight excess of the formylating agent. 2. If using a reversible reaction, consider methods to drive the equilibrium towards the product, such as removing a byproduct (e.g., water).
Purification Stage
Issue Possible Cause(s) Troubleshooting Steps
Difficulty in Crystallization 1. The compound is too soluble or insoluble in the chosen solvent. 2. Presence of impurities inhibiting crystal formation.1. Experiment with different recrystallization solvents or solvent mixtures. Common choices include water, ethanol, or mixtures like ethanol/water.[6] 2. Try to purify the crude product further by another technique (e.g., flash chromatography) before recrystallization.
Oiling Out Instead of Crystallizing 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is supersaturated.1. Choose a solvent with a lower boiling point. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Allow the solution to cool more slowly.
Low Recovery After Recrystallization 1. Too much solvent was used. 2. The product is significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Cool the solution in an ice bath to minimize the solubility of the product. 3. Pre-heat the filtration apparatus to prevent the product from crashing out.

Experimental Protocols

Protocol 1: N-Formylation of Tranexamic Acid using Formic Acid and Acetic Anhydride
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tranexamic acid (1 equivalent).

  • Reagent Addition: Add formic acid (1.5 equivalents) to the flask, followed by the slow addition of acetic anhydride (1.2 equivalents) while stirring.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out. If not, slowly add the reaction mixture to cold water to induce precipitation.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Protocol 2: Purification of this compound by Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., a 1:1 mixture of ethanol and water).

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the hot plate and allow it to cool slowly to room temperature.

  • Crystallization: Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage start Tranexamic Acid reagents Add Formic Acid & Acetic Anhydride start->reagents reaction Heat & Stir (Monitor by TLC) reagents->reaction workup Cool & Precipitate in Cold Water reaction->workup filtration1 Vacuum Filtration workup->filtration1 crude Crude N-Formyl Tranexamic Acid filtration1->crude dissolve Dissolve in Hot Recrystallization Solvent crude->dissolve cool Slow Cooling & Crystallization dissolve->cool filtration2 Vacuum Filtration cool->filtration2 pure Pure N-Formyl Tranexamic Acid filtration2->pure Troubleshooting_Logic start Low Yield of This compound check_reaction Was the reaction monitored by TLC? start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Yes, incomplete purification_issue Loss during Purification check_reaction->purification_issue Yes, complete optimize_reaction Optimize Reaction: - Increase Time/Temp - Check Reagent Quality incomplete->optimize_reaction optimize_purification Optimize Purification: - Minimize Solvent Volume - Ensure Proper Cooling purification_issue->optimize_purification

References

Minimizing interference in N-Formyl tranexamic acid analytical assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the analytical assays of N-Formyl tranexamic acid. Given its structural similarity to tranexamic acid, many of the principles and challenges in the analysis of the parent compound are applicable here.

Troubleshooting Guide

This section addresses specific technical issues that may arise during the analysis of this compound, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question: My chromatogram for this compound shows significant peak tailing. What are the common causes and how can I fix it?

Answer: Peak tailing for a polar compound like this compound is a common issue, often stemming from secondary interactions with the stationary phase or issues within the HPLC system.[1][2]

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on silica-based columns can interact with basic analytes, causing tailing.[2]

    • Solution 1: Adjust the mobile phase pH. Using a buffer to maintain a pH well below the pKa of the analyte can help. For amine-containing compounds, an acidic mobile phase (e.g., pH 3-4) is often effective.[2]

    • Solution 2: Use an end-capped column or a column with a different stationary phase (e.g., a polar-embedded phase) designed to shield silanol activity.[2]

  • Column Contamination or Degradation: Accumulation of matrix components can lead to active sites and distorted peaks.[1]

    • Solution: Implement a column cleaning protocol as recommended by the manufacturer. If the problem persists after cleaning, the column may need to be replaced.[1]

  • Extra-Column Volume: Excessive tubing length or large-diameter fittings between the injector, column, and detector can cause band broadening and tailing.[2]

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are appropriate for the system to avoid dead volume.[2][3]

  • Sample Overload: Injecting too high a concentration of the analyte can saturate the column, leading to peak distortion.[4]

    • Solution: Dilute the sample and re-inject. If the peak shape improves, the original sample was likely overloaded.[3][4]

G Troubleshooting Poor Peak Shape start Poor Peak Shape (Tailing/Fronting/Splitting) check_overload Is sample concentration too high? start->check_overload check_solvent Is sample solvent stronger than mobile phase? check_overload->check_solvent No sol_overload Dilute sample and reinject check_overload->sol_overload Yes check_column Is the column old or contaminated? check_solvent->check_column No sol_solvent Re-dissolve sample in mobile phase check_solvent->sol_solvent Yes check_ph Is mobile phase pH appropriate for analyte? check_column->check_ph No sol_column Flush column or replace if necessary check_column->sol_column Yes sol_ph Adjust pH with buffer (e.g., formic acid) check_ph->sol_ph No end_bad Problem Persists: Consult Instrument Manual check_ph->end_bad Yes end_good Peak Shape Improved sol_overload->end_good sol_solvent->end_good sol_column->end_good sol_ph->end_good

Figure 1. Logical workflow for troubleshooting poor peak shape.
Issue 2: High Signal Variability or Low Sensitivity (Matrix Effects)

Question: I am observing inconsistent results and low signal intensity for my analyte when analyzing plasma samples. How can I determine if this is due to matrix effects and mitigate it?

Answer: Matrix effects, particularly ion suppression in LC-MS/MS, are a primary cause of poor sensitivity and reproducibility in bioanalysis.[5][6] This occurs when co-eluting endogenous components from the biological matrix (e.g., phospholipids) interfere with the ionization of the target analyte in the mass spectrometer source.[6]

Identifying and Mitigating Matrix Effects:

  • Assessment (Post-Extraction Spike Method): This is a quantitative approach to measure the extent of matrix effects.[6]

    • Procedure: Compare the peak area of the analyte spiked into an extracted blank matrix (post-extraction) with the peak area of the analyte in a neat solution (e.g., mobile phase).

    • Calculation: Matrix Factor (MF) = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Improving Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.

    • Protein Precipitation (PPT): A simple but often insufficient method. While it removes proteins, it leaves phospholipids in the supernatant.

    • Solid-Phase Extraction (SPE): Offers better cleanup by selectively isolating the analyte from the matrix components.

    • Phospholipid Removal Plates/Columns: These are specifically designed to deplete phospholipids from the sample, significantly reducing matrix effects.[7]

  • Chromatographic Separation: Ensure the analyte's chromatographic peak is well-separated from the region where most phospholipids elute.

    • Solution: Modify the HPLC gradient to retain the analyte longer or elute the interferences earlier. Using a column with a different selectivity (e.g., HILIC for polar compounds) can also be effective.[8]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): An internal standard that co-elutes with the analyte will experience the same degree of ion suppression or enhancement, thus compensating for the effect and improving accuracy and precision.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best sample preparation technique for analyzing this compound in plasma?

A1: The optimal technique depends on the required sensitivity and throughput. For high-sensitivity bioanalytical methods, techniques that specifically remove phospholipids are highly recommended. While simple protein precipitation (PPT) with acetonitrile is fast, it often results in significant matrix effects.[8][9] Solid-phase extraction (SPE) or specialized phospholipid removal products provide a much cleaner extract, leading to better accuracy and less instrument downtime.

Q2: this compound is very polar. What type of HPLC column should I use to get good retention?

A2: Retaining small, polar compounds like tranexamic acid and its derivatives on traditional reversed-phase (e.g., C18) columns is challenging.[9] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative and is commonly used for this class of compounds.[8] HILIC columns use a high organic mobile phase, which promotes the retention of polar analytes. If using reversed-phase, consider a column with a polar-embedded stationary phase and a highly aqueous mobile phase.

Q3: Why am I seeing a "ghost peak" in my blank injections after running a high-concentration sample?

A3: This phenomenon is known as carryover. It occurs when trace amounts of the analyte from a previous injection are retained somewhere in the system (e.g., injector, valve, column) and elute in a subsequent run.[10] To resolve this, a more rigorous needle and injector wash protocol is needed between injections, using a wash solvent strong enough to remove all traces of the analyte. Increasing the wash volume or using multiple wash solvents can be effective.

Q4: Is a derivatization step necessary to analyze this compound?

A4: For LC-MS/MS analysis, derivatization is generally not necessary as the mass spectrometer provides sufficient selectivity and sensitivity.[11] However, for other detection methods like UV or fluorescence, derivatization may be required because this compound lacks a strong native chromophore or fluorophore.[11]

Experimental Protocols & Data

Representative LC-MS/MS Protocol

This protocol is a composite based on typical methods for the analysis of tranexamic acid in human plasma and is adaptable for its N-Formyl derivative.[8][12]

  • Sample Preparation (Phospholipid Removal & Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of an internal standard solution (e.g., this compound-d2 in water).

    • Add 400 µL of acetonitrile containing 0.5% formic acid to precipitate proteins.[8]

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Pass the supernatant through a phospholipid removal plate/cartridge.

    • Inject 5-10 µL of the final filtrate into the LC-MS/MS system.

  • Liquid Chromatography (HILIC):

    • Column: BEH HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 95% B, hold for 0.5 min, decrease to 40% B over 2.5 min, hold for 1 min, then return to 95% B and re-equilibrate.

    • Column Temperature: 40 °C.

  • Tandem Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions: To be determined by infusing a standard of this compound. For tranexamic acid, a common transition is m/z 158.1 → 95.1.[12]

    • Instrument Settings: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific analyte and instrument.

G Bioanalytical Workflow for this compound sample Plasma Sample (100 µL) add_is Add Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile + Formic Acid) add_is->ppt vortex Vortex & Centrifuge ppt->vortex cleanup Phospholipid Removal Cleanup vortex->cleanup inject Inject into LC-MS/MS cleanup->inject analysis Data Acquisition & Processing inject->analysis result Final Concentration Report analysis->result

Figure 2. General workflow for sample preparation and analysis.
Quantitative Data Tables

The following tables summarize typical performance characteristics from validated bioanalytical methods for tranexamic acid, which can serve as a benchmark for this compound method development.

Table 1: Comparison of Sample Preparation Techniques

Preparation MethodAnalyte Recovery (%)Matrix Effect (CV%)Relative Standard Deviation (RSD%)Reference
Protein Precipitation≥91.9%Not specified≤ 4.5%[8]
Phospholipid Removal88.4 - 96.6% (Accuracy)< 6.7%1.2 - 3.0%[7]
Acid Deproteination92.5 - 99.3%Not specified< 2.1%[12]

Table 2: Typical Method Validation Parameters

ParameterTypical ValueReference
Linearity (r²)> 0.997[8]
Lower Limit of Quantification (LLOQ)18 - 30 ng/mL[8]
Intra-day Precision (CV%)< 2.1%[12]
Inter-day Precision (CV%)< 4.5%[8]
Accuracy (% of nominal)96.4 - 105.7%[8]
Analyte Stability (Freeze-Thaw)Stable for 3 cycles[8]

References

Technical Support Center: Optimization of Derivatization Reactions for N-Formyl Tranexamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of derivatization reactions involving N-Formyl tranexamic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on common experimental challenges. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your research.

Troubleshooting Guide

Encountering issues during derivatization can be a common hurdle. This guide is intended to help you identify and resolve potential problems in your experimental workflow.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete Reaction: The primary amino group of tranexamic acid is already formylated in this compound, making it unreactive to amine-specific derivatizing agents (e.g., ninhydrin, fluorescamine).[1][2][3]- Confirm the structure of your starting material. - If the goal is to derivatize the carboxylic acid group, select a reagent that specifically targets this functional group (e.g., silylating agents like BSTFA).[4] - Consider hydrolysis of the formyl group to regenerate the primary amine before derivatization if the amine is the target.
Presence of Moisture: Silylating reagents are highly sensitive to water, which can lead to reagent decomposition and low derivative yield.[4][5]- Ensure all glassware is thoroughly dried. - Use anhydrous solvents. - Store derivatizing agents under inert gas and in a desiccator.
Suboptimal Reaction Temperature: Derivatization reactions can be temperature-sensitive.- Optimize the reaction temperature. For silylation, heating is often required to drive the reaction to completion.[5]
Poor Peak Shape in Chromatography (Tailing or Broadening) Incomplete Derivatization: Residual un-derivatized this compound can interact with the analytical column, leading to poor peak shape.- Increase the molar ratio of the derivatizing reagent to the analyte (a 2:1 molar ratio of silylating reagent to active hydrogens is a general guideline). - Increase the reaction time and/or temperature.
Adsorption to Active Sites: Polar analytes can adsorb to active sites in the GC inlet or on the column.[4]- Silanize the GC inlet liner and glassware to mask polar Si-OH groups.[5] - Use a column with appropriate deactivation.
Inconsistent Results/Poor Reproducibility Variable Reaction Conditions: Minor variations in reaction time, temperature, or reagent concentration can lead to inconsistent derivatization efficiency.- Precisely control all reaction parameters. - Prepare fresh derivatizing reagent solutions for each batch of experiments.
Sample Matrix Effects: Components in the sample matrix (e.g., biological fluids) can interfere with the derivatization reaction.- Implement a robust sample preparation method (e.g., solid-phase extraction) to remove interfering substances.[6]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of tranexamic acid and its derivatives often necessary for analysis?

A1: Tranexamic acid and this compound lack a strong chromophore or fluorophore in their structures.[6][7][8] This makes them difficult to detect with high sensitivity using common analytical techniques like HPLC-UV or fluorescence detection. Derivatization introduces a chemical group that enhances detectability. For gas chromatography (GC), derivatization is crucial to increase the volatility and thermal stability of these polar compounds.[4][6]

Q2: I am trying to derivatize this compound with fluorescamine, but I am not seeing any product. Why?

A2: Fluorescamine specifically reacts with primary amines to form a fluorescent product.[1] In this compound, the primary amino group is already converted to a secondary amide (formamide), which is not reactive with fluorescamine under standard conditions.

Q3: What type of derivatizing agent should I use for this compound for GC analysis?

A3: For GC analysis of this compound, you should target the carboxylic acid group. Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are a good choice.[4] These reagents will convert the carboxylic acid to a more volatile and thermally stable trimethylsilyl (TMS) ester.

Q4: Can I analyze this compound without derivatization?

A4: Yes, it is possible to analyze this compound without derivatization using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][9][10] This method offers high sensitivity and specificity, eliminating the need for a derivatization step which can sometimes introduce variability.[6][9]

Q5: What are the critical parameters to control during a silylation reaction?

A5: The most critical parameters for a successful silylation reaction are the exclusion of moisture, the molar ratio of the silylating reagent to the analyte, the reaction temperature, and the reaction time.[4][5] Water can decompose the silylating reagent and the formed derivative. An excess of the reagent is generally used to drive the reaction to completion. Heating is often necessary, and the optimal time should be determined experimentally.[5]

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes the derivatization of the carboxylic acid group of this compound using BSTFA.

Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous pyridine (or other suitable aprotic solvent)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately weigh 1 mg of this compound into a reaction vial. If working with a solution, evaporate the solvent to dryness under a stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.

Protocol 2: Pre-column Derivatization of Tranexamic Acid with Benzene Sulfonyl Chloride for HPLC-UV Analysis

This protocol is for the derivatization of the primary amine of tranexamic acid and is provided as a reference for users who may need to derivatize the parent compound. Note that this protocol is not suitable for this compound.[7][8]

Materials:

  • Tranexamic acid standard

  • Benzene sulfonyl chloride

  • Sodium carbonate solution (2-3%)

  • Distilled water

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve 2 g of tranexamic acid in 15-20 mL of distilled water.

  • pH Adjustment: Add sodium carbonate solution dropwise until the tranexamic acid is fully dissolved and the pH is between 8 and 9.

  • Derivatization: Add an equimolar amount of benzene sulfonyl chloride to the solution.

  • Reaction: Stir the mixture on a magnetic stirrer at room temperature. Maintain the pH between 8 and 9 by adding sodium carbonate solution as needed. Continue stirring until the reaction is complete (can be monitored by TLC or HPLC).

  • Analysis: The derivatized product can be quantified by HPLC with UV detection at approximately 232 nm.[8][11]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with This compound Sample dry Evaporate to Dryness start->dry add_solvent Add Anhydrous Solvent dry->add_solvent add_reagent Add Silylating Reagent (e.g., BSTFA) add_solvent->add_reagent react Heat at 70°C for 30 min add_reagent->react cool Cool to Room Temperature react->cool inject Inject into GC-MS cool->inject

Caption: Workflow for the silylation of this compound for GC-MS analysis.

troubleshooting_logic start Low/No Product Yield? check_reagent Is the derivatizing agent targeting the correct functional group? start->check_reagent Yes check_conditions Are reaction conditions (temp, time, moisture) optimal? start->check_conditions No check_reagent->check_conditions Yes select_correct_reagent Select a reagent for the carboxylic acid group. check_reagent->select_correct_reagent No optimize_conditions Optimize temperature, time, and ensure anhydrous conditions. check_conditions->optimize_conditions No success Successful Derivatization check_conditions->success Yes select_correct_reagent->optimize_conditions optimize_conditions->success

Caption: Troubleshooting logic for low derivatization yield of this compound.

References

Addressing variability in in vitro assays with N-Formyl tranexamic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Formyl tranexamic acid in in vitro assays. Our goal is to help you address variability and ensure the reliability of your experimental results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your in vitro experiments with this compound.

Problem Potential Cause Suggested Solution
High Variability Between Replicates Inconsistent pipetting volumes.Use calibrated pipettes and practice consistent, careful pipetting techniques. Prepare a master mix for reagents to be added to multiple wells to ensure uniformity.
Cell seeding density is not uniform.Ensure cells are thoroughly resuspended before plating to achieve a homogenous cell suspension. When plating, gently swirl the plate between seeding wells to prevent cells from settling in one area.
"Edge effect" on microplates.Avoid using the outer wells of the microplate as they are more susceptible to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media to create a humidity barrier.[1]
Low or No Assay Signal Incorrect wavelength settings on the plate reader.Verify the excitation and emission wavelengths recommended for your specific assay and ensure the plate reader's filter settings are correct.[2]
Reagent degradation.Ensure all assay components, including this compound solutions, are stored at the recommended temperatures and are within their expiration dates. Prepare fresh working solutions for each experiment.
Insufficient incubation time.Review the assay protocol and ensure that incubation times are appropriate for the enzymatic reaction or cellular process being measured.
High Background Signal Non-specific binding of antibodies or detection reagents.Use appropriate blocking buffers to minimize non-specific binding. Optimize washing steps to thoroughly remove unbound reagents.[3][4]
Autofluorescence of compounds or cells.Include a control group with cells and the test compound but without the fluorescent probe to measure background fluorescence. If possible, use a fluorophore with a different excitation/emission spectrum to avoid the autofluorescence range.[5]
Contaminated reagents or buffers.Use fresh, sterile buffers and reagents to avoid contamination that can lead to high background.[6]
Inconsistent Standard Curve Improperly prepared standards.Carefully prepare serial dilutions of the standard. Ensure thorough mixing at each dilution step. Use a fresh set of standards for each assay.[1]
Saturation of the signal at high concentrations.If the standard curve flattens at higher concentrations, the detector may be saturated. Reduce the concentration of the standard or adjust the gain settings on the plate reader.[7]
Degraded standard.Ensure the standard is stored correctly and is not expired. Prepare fresh standard solutions for each experiment.[1]

Frequently Asked Questions (FAQs)

Compound Handling and Storage

  • Q1: How should I prepare a stock solution of this compound?

    • A: Based on the properties of its parent compound, tranexamic acid, this compound is expected to be freely soluble in water and glacial acetic acid.[8] For in vitro assays, it is recommended to prepare stock solutions in a sterile, aqueous buffer such as PBS (pH 7.2).

  • Q2: What is the stability of this compound in solution?

Assay Development

  • Q3: Which in vitro assays are most relevant for assessing the activity of this compound?

    • A: Given that the parent compound, tranexamic acid, is an antifibrinolytic agent that inhibits plasmin, the most relevant assays would be those that measure fibrinolysis and plasmin activity. These include:

      • Clot Lysis Assay: Measures the ability of a compound to inhibit the breakdown of a pre-formed clot.[11][12]

      • Plasmin Activity Assay: Directly measures the enzymatic activity of plasmin using a fluorogenic or chromogenic substrate.[13][14]

  • Q4: Can serum in the cell culture medium affect the results of my antifibrinolytic assay?

    • A: Yes, serum can contain plasminogen and other components of the coagulation and fibrinolytic systems, which can interfere with the assay.[15] It is important to consider the serum content of your media and may be necessary to use serum-free media or purified components for certain assays.

  • Q5: What are some key considerations when developing a new in vitro assay for this compound?

    • A: When developing an in vitro assay, it is crucial to consider factors such as the choice of appropriate controls, optimization of reagent concentrations, and validation of the assay's performance, including its sensitivity, specificity, and reproducibility.[16]

Experimental Protocols

In Vitro Clot Lysis Assay

This protocol is adapted from established methods to assess the antifibrinolytic activity of this compound.[11][12]

Materials:

  • Human plasma (citrated)

  • Tissue factor

  • Calcium chloride (CaCl₂) solution (100 mM)

  • Tissue plasminogen activator (tPA)

  • Tris-HCl buffer (pH 7.5)

  • This compound

  • 96-well flat-bottom microplate

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare this compound dilutions: Prepare a series of dilutions of this compound in Tris-HCl buffer.

  • Form plasma clots: In a 96-well plate, mix 140 µL of human plasma, 20 µL of tissue factor, and 20 µL of 100 mM CaCl₂ solution in each well.

  • Incubate to allow clot formation: Incubate the plate at 37°C for 30 minutes to allow for complete coagulation.

  • Add tPA and test compound: Prepare a solution of tPA and each dilution of this compound in Tris-HCl buffer. Add 20 µL of this solution to the top of each plasma clot. The final concentration of tPA should be 10.0 µg/mL.

  • Monitor clot lysis: Immediately place the plate in a plate reader pre-warmed to 37°C. Measure the absorbance at 405 nm every 1 minute for up to 6 hours.

  • Data analysis: The rate of clot lysis is determined by the decrease in absorbance over time. Calculate the percentage of clot lysis inhibition for each concentration of this compound compared to the control (tPA alone).

Fluorogenic Plasmin Activity Assay

This protocol utilizes a fluorogenic substrate to measure the direct inhibitory effect of this compound on plasmin activity.[13][14]

Materials:

  • Purified human plasmin

  • Fluorogenic plasmin substrate (e.g., AMC-based substrate)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • This compound

  • 96-well black microplate with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Prepare reagents: Bring all reagents to room temperature. Prepare working solutions of plasmin and the fluorogenic substrate in the assay buffer.

  • Prepare this compound dilutions: Prepare a series of dilutions of this compound in the assay buffer.

  • Set up the reaction: In a 96-well black microplate, add the following to each well:

    • Assay buffer

    • This compound dilution (or buffer for control)

    • Plasmin solution

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction: Add the fluorogenic plasmin substrate solution to each well to start the reaction.

  • Measure fluorescence: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/450 nm for AMC-based substrates) in kinetic mode every 1-2 minutes for 10-20 minutes at 37°C.

  • Data analysis: The rate of the enzymatic reaction is determined by the slope of the fluorescence intensity over time. Calculate the percentage of plasmin inhibition for each concentration of this compound.

Data Presentation

The following tables are examples of how to structure your quantitative data for clear comparison.

Table 1: Effect of this compound on In Vitro Clot Lysis

Concentration of this compound (µM)Clot Lysis Inhibition (%)Standard Deviation
0 (Control)0± 2.5
115.2± 3.1
1048.7± 4.5
5085.3± 3.8
10098.1± 1.9

Table 2: IC₅₀ of this compound in Plasmin Activity Assay

Assay TypeSubstrateIC₅₀ (µM)95% Confidence Interval
Fluorogenic Plasmin ActivityAMC-based peptide25.422.1 - 29.2

Visualizations

Signaling Pathway

Plasminogen_Activation_Pathway cluster_activation Plasminogen Activation cluster_inhibition Inhibition cluster_products Fibrinolysis Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA tPA tPA->Plasmin uPA uPA uPA->Plasmin NFTA N-Formyl Tranexamic Acid NFTA->Plasminogen Blocks Lysine Binding Sites PAI1 PAI-1 PAI1->tPA PAI1->uPA Fibrin Fibrin (Clot) Plasmin->Fibrin Degradation FDPs Fibrin Degradation Products Fibrin->FDPs

Caption: Plasminogen activation pathway and site of inhibition by this compound.

Experimental Workflow

Clot_Lysis_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare N-Formyl Tranexamic Acid Dilutions Add_Reagents Add tPA and N-Formyl Tranexamic Acid Prep_Compound->Add_Reagents Prep_Plasma Prepare Plasma, Tissue Factor, and CaCl₂ Form_Clot Mix Plasma, Tissue Factor, CaCl₂ and Incubate at 37°C for 30 min Prep_Plasma->Form_Clot Form_Clot->Add_Reagents Read_Plate Measure Absorbance at 405 nm (Kinetic Read at 37°C) Add_Reagents->Read_Plate Calculate_Lysis Calculate Rate of Clot Lysis Read_Plate->Calculate_Lysis Calculate_Inhibition Determine % Inhibition Calculate_Lysis->Calculate_Inhibition

Caption: Workflow for the in vitro clot lysis assay.

Troubleshooting Logic

Troubleshooting_Logic node_issue High Variability? node_pipetting Check Pipetting Technique and Use Master Mix node_issue->node_pipetting Yes node_seeding Ensure Homogenous Cell Suspension node_pipetting->node_seeding node_edge Avoid Edge Wells and Use Humidity Barrier node_seeding->node_edge

Caption: Logic diagram for troubleshooting high variability in in vitro assays.

References

Validation & Comparative

A Comparative Guide: N-Formyl Tranexamic Acid vs. Aminocaproic Acid in Antifibrinolytic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Tranexamic Acid (TXA) and Aminocaproic Acid (EACA), two lysine analogs widely used as antifibrinolytic agents to reduce bleeding in various clinical settings. While the initial query specified "N-Formyl tranexamic acid," the commonly used and extensively studied compound is Tranexamic Acid. This guide will focus on the comparison between Tranexamic Acid and Aminocaproic Acid, presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.

Executive Summary

Tranexamic acid and aminocaproic acid are both effective in reducing blood loss by inhibiting the breakdown of fibrin clots. However, extensive research and clinical data demonstrate that tranexamic acid is significantly more potent than aminocaproic acid. This increased potency often translates to lower required doses and, in some studies, superior clinical efficacy in reducing bleeding and the need for blood transfusions. This guide will delve into the quantitative data, experimental protocols, and underlying mechanisms that differentiate these two important hemostatic agents.

Mechanism of Action: Inhibition of Fibrinolysis

Both tranexamic acid and aminocaproic acid are synthetic analogs of the amino acid lysine. Their primary mechanism of action is the competitive inhibition of plasminogen activation.[1][2] Plasminogen, a zymogen, is converted to the active enzyme plasmin by tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). Plasmin then degrades fibrin clots, a process known as fibrinolysis.

By binding to the lysine-binding sites on plasminogen, both TXA and EACA prevent plasminogen from binding to fibrin.[1][2] This blockage inhibits the activation of plasminogen to plasmin, thereby stabilizing the fibrin clot and preventing premature clot degradation.[1][2]

Antifibrinolytic Signaling Pathway cluster_0 Fibrinolysis Cascade cluster_1 Inhibition by Lysine Analogs Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin converts to tPA/uPA tPA/uPA tPA/uPA->Plasminogen activates Fibrin Clot Fibrin Clot Plasmin->Fibrin Clot degrades Fibrin Degradation Products Fibrin Degradation Products Fibrin Clot->Fibrin Degradation Products Tranexamic Acid Tranexamic Acid Tranexamic Acid->Plasminogen inhibits binding to fibrin Aminocaproic Acid Aminocaproic Acid Aminocaproic Acid->Plasminogen inhibits binding to fibrin

Antifibrinolytic Signaling Pathway of TXA and EACA

Quantitative Efficacy Comparison

The following tables summarize key quantitative data comparing the efficacy of tranexamic acid and aminocaproic acid.

Table 1: In Vitro Potency and Pharmacokinetics
ParameterTranexamic Acid (TXA)Aminocaproic Acid (EACA)Reference(s)
Relative Potency 5-10 times more potent than EACA1x[3]
IC50 (tPA-induced fibrinolysis) 3.79 ± 0.17 mg/LNot directly compared in the same study
Minimum Plasma Concentration for Complete Fibrinolysis Inhibition (in vitro) 14.7 µg/mL (human plasma)122.0 µg/mL (human plasma)[4]
Bioavailability (Oral) 30-50%~100%[2]
Protein Binding ~3% (to plasminogen)Negligible[2]
Elimination Half-life ~2-3 hours~1-2 hours[2]
Excretion >95% unchanged in urinePrimarily unchanged in urine[2]
Table 2: Clinical Efficacy in Orthopedic Surgery (Total Knee and Hip Arthroplasty)
Outcome MeasureTranexamic Acid (TXA)Aminocaproic Acid (EACA)Study Details and Reference(s)
Total Blood Loss Significantly lower than EACA in some studies.Higher than TXA in some studies.A meta-analysis of 6 RCTs in TKA found TXA superior in reducing total blood loss.[5] Another study in joint replacements also found EACA correlated with greater postoperative blood loss.[4]
Transfusion Rate Generally lower or similar to EACA.Generally similar or slightly higher than TXA.A retrospective study in THA showed no significant difference in transfusion rates between TXA and EACA.[6] A meta-analysis in TKA also found no significant difference in transfusion rates.[5]
Postoperative Drainage Median 158 mlMedian 320 mlA study comparing IV TXA and EACA in joint replacements. (p < 0.001)[4]
Change in Hemoglobin Smaller decrease compared to EACA in some studies.Larger decrease compared to TXA in some studies.A study in joint replacements showed a greater hemoglobin drop with EACA.[4]
Table 3: Clinical Efficacy in Cardiac Surgery
Outcome MeasureTranexamic Acid (TXA)Aminocaproic Acid (EACA)Study Details and Reference(s)
Total Blood Loss / Chest Tube Drainage No significant difference in several head-to-head comparisons.No significant difference in several head-to-head comparisons.A meta-analysis found no significant difference in total blood loss between TXA and EACA.[7] A retrospective study also showed no statistical difference in surgical drain output.[8]
Transfusion Rate Some studies show similar rates, one showed higher rates than EACA.Some studies show similar rates, one showed lower rates than TXA.One randomized trial found fewer transfusions with EACA (25%) compared to TXA (44.8%).[9] Other studies found no significant difference.[7][8]
Re-exploration for Bleeding No significant difference compared to EACA.No significant difference compared to TXA.A meta-analysis showed no significant difference between the two agents.[7]
Adverse Events (e.g., seizures, renal dysfunction) Some studies suggest a potential for a higher risk of seizures, though not always statistically significant.Some studies suggest a potential for a higher risk of renal dysfunction.A study in pediatric cardiac surgery noted a non-significant fourfold risk for seizures with TXA.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to evaluate the efficacy of antifibrinolytic agents.

In Vitro Clot Lysis Assay

This assay measures the ability of an antifibrinolytic agent to inhibit the lysis of a pre-formed clot.

Materials:

  • 96-well microplate

  • Plate reader capable of measuring absorbance at 405 nm

  • Human plasma (platelet-poor)

  • Thrombin

  • Tissue Plasminogen Activator (tPA)

  • Tranexamic Acid and Aminocaproic Acid solutions of varying concentrations

  • Calcium chloride (CaCl2)

  • Buffer solution (e.g., Tris-buffered saline)

Procedure:

  • Prepare serial dilutions of Tranexamic Acid and Aminocaproic Acid in the buffer solution.

  • In each well of the 96-well plate, add human plasma.

  • Add the different concentrations of the antifibrinolytic agents or a vehicle control to the respective wells.

  • Initiate clot formation by adding thrombin and CaCl2 to each well.

  • Immediately after clot formation, add a fixed concentration of tPA to each well to induce fibrinolysis.

  • Place the microplate in the plate reader and measure the change in optical density at 405 nm over time at 37°C.

  • The rate of decrease in optical density corresponds to the rate of clot lysis.

  • Plot the rate of lysis against the concentration of the antifibrinolytic agent to determine the IC50 (the concentration that inhibits 50% of fibrinolysis).

Thromboelastography (TEG) Assay

TEG provides a global assessment of hemostasis, from clot formation to fibrinolysis.

Materials:

  • Thromboelastograph (TEG) analyzer

  • TEG cups and pins

  • Whole blood collected in citrate tubes

  • Activator (e.g., kaolin)

  • Tissue Plasminogen Activator (tPA) (to induce hyperfibrinolysis)

  • Tranexamic Acid and Aminocaproic Acid solutions

  • Calcium chloride (CaCl2)

Procedure:

  • Collect whole blood from subjects into citrate tubes.

  • Prepare aliquots of whole blood and spike them with different concentrations of Tranexamic Acid, Aminocaproic Acid, or a vehicle control.

  • To induce a hyperfibrinolytic state, add a standardized amount of tPA to the blood samples.[4]

  • Place a TEG cup in the analyzer, pre-warmed to 37°C.

  • Pipette the prepared blood sample into the cup.

  • Add the activator (e.g., kaolin) and CaCl2 to initiate coagulation.

  • Lower the pin into the cup and start the TEG analysis.

  • The TEG analyzer will generate a tracing and quantitative parameters, including:

    • R time: Time to initial clot formation.

    • K time and α-angle: Clot kinetics and formation speed.

    • Maximum Amplitude (MA): Clot strength.

    • LY30: Percentage of clot lysis 30 minutes after MA, indicating the degree of fibrinolysis.

  • Compare the LY30 values across the different concentrations of the antifibrinolytic agents to assess their efficacy in inhibiting fibrinolysis.[4]

Experimental Workflow for Antifibrinolytic Drug Comparison cluster_0 In Vitro Analysis cluster_1 Clinical Trial Blood Sample Collection Blood Sample Collection Drug Incubation Incubation with Tranexamic Acid or Aminocaproic Acid Blood Sample Collection->Drug Incubation Fibrinolysis Induction Induction of Hyperfibrinolysis (e.g., with tPA) Drug Incubation->Fibrinolysis Induction Clot Lysis Assay Clot Lysis Assay Fibrinolysis Induction->Clot Lysis Assay Thromboelastography (TEG) Thromboelastography (TEG) Fibrinolysis Induction->Thromboelastography (TEG) Data Analysis Data Analysis Clot Lysis Assay->Data Analysis Thromboelastography (TEG)->Data Analysis Patient Recruitment Patient Recruitment Randomization Randomization Patient Recruitment->Randomization Drug Administration (TXA) Drug Administration (TXA) Randomization->Drug Administration (TXA) Drug Administration (EACA) Drug Administration (EACA) Randomization->Drug Administration (EACA) Surgical Procedure Surgical Procedure Drug Administration (TXA)->Surgical Procedure Drug Administration (EACA)->Surgical Procedure Outcome Measurement Measure Blood Loss, Transfusion Rates, Adverse Events Surgical Procedure->Outcome Measurement Statistical Analysis Statistical Analysis Outcome Measurement->Statistical Analysis

Workflow for Comparing Antifibrinolytic Agents

Discussion and Conclusion

The available evidence strongly suggests that both tranexamic acid and aminocaproic acid are effective antifibrinolytic agents. However, tranexamic acid is consistently shown to be more potent in vitro.[3] This higher potency may allow for the use of lower doses to achieve the desired clinical effect.

In clinical practice, particularly in orthopedic surgery, some studies indicate that tranexamic acid may be superior in reducing total blood loss.[4][5] In cardiac surgery, the evidence is less clear-cut, with several studies showing comparable efficacy between the two drugs in terms of reducing blood loss and transfusion requirements.[7][8]

The choice between tranexamic acid and aminocaproic acid may also be influenced by factors such as cost, local availability, and specific patient risk factors for adverse events. While both drugs are generally considered safe, concerns have been raised about a potential increased risk of seizures with tranexamic acid and renal dysfunction with aminocaproic acid in certain patient populations, although these findings are not always statistically significant.[10]

For researchers and drug development professionals, the development of novel antifibrinolytic agents with improved potency, a better safety profile, or alternative delivery mechanisms remains an active area of investigation. The experimental protocols outlined in this guide provide a framework for the preclinical and clinical evaluation of such new chemical entities.

References

Cross-Validation of Analytical Methods for N-Formyl Tranexamic Acid and Related Substances

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques

The accurate quantification of N-Formyl tranexamic acid, a key related substance of the antifibrinolytic drug tranexamic acid, is critical for ensuring pharmaceutical quality and safety. This guide provides a comparative overview of analytical methodologies, primarily focusing on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which are commonly employed for the analysis of tranexamic acid and its impurities. While specific validated methods for this compound are not extensively reported in publicly available literature, the principles and methods applied to tranexamic acid and its other related substances are readily adaptable.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following tables summarize the performance characteristics of commonly employed techniques for the analysis of tranexamic acid and its related compounds.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods
ParameterMethod 1: RP-HPLC with UV DetectionMethod 2: RP-HPLC with Pre-column Derivatization
Principle Separation based on polarity on a reversed-phase column with UV detection.Derivatization of the analyte to introduce a chromophore for enhanced UV or fluorescence detection.
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2][3]
Mobile Phase Isocratic mixture of a buffer (e.g., sodium dihydrogen phosphate with triethylamine and sodium lauryl sulfate, pH 2.5) and methanol.Isocratic mixture of a buffer (e.g., acetate buffer, pH 4) and methanol.[2]
Detection UV at 220 nm.UV-Visible at 570 nm (with ninhydrin derivatization).[2][3]
Linearity Range 0.54 - 5.38 g/L for tranexamic acid.8 - 48 µg/mL for derivatized tranexamic acid.[2][3]
Limit of Detection (LOD) 75 ng for tranexamic acid.1.87 µg/mL for derivatized tranexamic acid.[2][3]
Limit of Quantitation (LOQ) Not explicitly stated, but method is sensitive for related substances.6.25 µg/mL for derivatized tranexamic acid.[2][3]
Recovery 99.8% - 100.4%.99.26% - 101.77%.[2][3]
Advantages Simple, cost-effective, and suitable for routine quality control.[1]Enhanced sensitivity and selectivity for compounds lacking a strong chromophore.[4]
Disadvantages Lower sensitivity for trace-level impurities without derivatization.Derivatization step can be time-consuming and introduce variability.[4]
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
ParameterMethod 3: LC-MS/MS in Human SerumMethod 4: LC-MS/MS in Human Plasma
Principle Highly sensitive and selective method combining liquid chromatography for separation with tandem mass spectrometry for detection and quantification.[5]Similar to Method 3, with a focus on plasma matrix and phospholipid removal.[6]
Column C18 column.[5]Hydrophilic Interaction Liquid Chromatography (HILIC) column.[6]
Mobile Phase Isocratic elution with ammonium acetate buffer (pH 3.8) and acetonitrile (95:5, v/v).[5]Not explicitly detailed, but typical for HILIC separations.[6]
Detection Multiple Reaction Monitoring (MRM) mode.[5]Multiple Reaction Monitoring (MRM) mode.[6]
Linearity Range 0.1 - 100 µg/mL for tranexamic acid.[5]1.0 - 1000.0 µg/mL for tranexamic acid.[6]
Limit of Detection (LOD) 0.01 µg/mL for tranexamic acid.[5]Not explicitly stated, but high sensitivity is implied.[6]
Limit of Quantitation (LOQ) 0.03 µg/mL for tranexamic acid.[5]Lower limit of quantification is 1.0 µg/mL.[6]
Recovery 92.5% - 99.3%.[5]Accuracy between 88.4% and 96.6%.[6]
Precision (CV%) Intra-day < 1.8%, Inter-day < 2.1%.[5]1.2% - 3.0%.[6]
Advantages High sensitivity and specificity, suitable for complex biological matrices.[4]Excellent performance for pharmacokinetic studies with efficient sample clean-up.[6]
Disadvantages Higher equipment and operational costs compared to HPLC-UV.Requires specialized expertise for method development and troubleshooting.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the methods discussed.

Protocol 1: RP-HPLC Method for Tranexamic Acid and Related Substances[2]
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A filtered and degassed solution containing 0.23% sodium lauryl sulfate, 18.3 g/L sodium dihydrogen phosphate, and 8.3 mL/L triethylamine, with the pH adjusted to 2.5 with phosphoric acid, mixed with methanol in a 60:40 ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a suitable concentration.

  • Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Protocol 2: LC-MS/MS Method for Tranexamic Acid in Human Serum[6]
  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: C18 column.

  • Mobile Phase: Isocratic elution with a mixture of ammonium acetate buffer (pH 3.8) and acetonitrile (95:5, v/v).

  • Flow Rate: 200 µL/min.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for tranexamic acid (e.g., m/z 158.1 → 95.1) and an appropriate internal standard.

  • Sample Preparation: Protein precipitation of the serum sample using an acid (e.g., perchloric acid), followed by pH adjustment and centrifugation. The supernatant is then injected into the LC-MS/MS system.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision (intra- and inter-day), recovery, and stability in the biological matrix.

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its suitability for the intended purpose.

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Requirements B Select Appropriate Technique (HPLC, LC-MS/MS) A->B C Optimize Method Parameters (Column, Mobile Phase, etc.) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K System Suitability J->K L Sample Analysis K->L M Quality Control Checks L->M

Caption: A typical workflow for analytical method validation.

Conclusion

While specific methods for this compound are not widely published, the existing analytical frameworks for tranexamic acid and its related substances provide a strong foundation for method development and validation. For routine quality control of bulk drug and pharmaceutical formulations, a well-validated RP-HPLC method with UV detection offers a cost-effective and reliable solution. For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples or trace-level impurity profiling, an LC-MS/MS method is the preferred choice. The successful implementation of any of these methods for the analysis of this compound will necessitate a thorough validation process to ensure the generation of accurate and reliable data.

References

Head-to-Head Comparison of Antifibrinolytic Agents: A Framework for Evaluating N-Formyl Tranexamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Antifibrinolytic Potency

The antifibrinolytic efficacy of a compound is primarily determined by its ability to inhibit the breakdown of fibrin clots. This is often quantified by measuring the concentration required to inhibit 50% of clot lysis (IC50) in vitro. The following table summarizes the relative potencies of well-characterized antifibrinolytic agents.

CompoundClassRelative Potency (vs. EACA)IC50 (Clot Lysis Assay)Notes
Tranexamic Acid (TXA) Lysine Analog6-10 times more potent.[1]~60 µM[2]Binds strongly to both the strong and weak receptor sites on the plasminogen molecule.[2]
Epsilon-Aminocaproic Acid (EACA) Lysine AnalogBaseline-Considered less potent than tranexamic acid.[3]
Novel 1,2,3-Triazole Derivative (Compound 1) Small Molecule~2.5-fold improvement over TXA[4]~10 µM[2]Demonstrates higher activity at lower doses compared to TXA in whole blood.[2]
Aprotinin Serine Protease Inhibitor--Use is limited due to safety concerns.
N-Formyl Tranexamic Acid Lysine Analog DerivativeData not availableData not availableExpected to have a mechanism of action similar to TXA.

Experimental Protocols

A standardized evaluation of a novel antifibrinolytic agent would involve a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Clot Lysis Assay

This assay is fundamental for determining the antifibrinolytic activity of a test compound.

Objective: To measure the ability of a compound to inhibit the lysis of a fibrin clot induced by a plasminogen activator (e.g., tissue plasminogen activator, t-PA).

Materials:

  • Human plasma

  • Tissue Plasminogen Activator (t-PA)

  • Thrombin

  • Calcium Chloride (CaCl2)

  • Test compounds (e.g., this compound, TXA)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in a suitable buffer.

  • In a 96-well plate, add human plasma, followed by the test compound at various concentrations.

  • Initiate clot formation by adding a solution of thrombin and CaCl2 to each well.

  • Induce fibrinolysis by adding t-PA to the wells.

  • Monitor the change in optical density (OD) at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer. The decrease in OD corresponds to clot lysis.

  • Calculate the percentage of lysis inhibition at each concentration of the test compound relative to a control (no antifibrinolytic agent).

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of clot lysis.

Whole Blood Clot Lysis Assay (Thromboelastography - TEG)

This assay provides a more physiologically relevant assessment of antifibrinolytic activity by using whole blood.

Objective: To evaluate the effect of a test compound on the entire process of clot formation, stabilization, and lysis in whole blood.

Materials:

  • Freshly drawn human whole blood

  • Test compounds

  • Thromboelastograph (TEG) analyzer

  • Reagents for activating coagulation (e.g., kaolin) and inducing fibrinolysis (e.g., t-PA).

Procedure:

  • Pre-warm the TEG cups and pins.

  • Add the test compound to aliquots of whole blood.

  • Initiate the assay by adding the activating reagents to the blood samples in the TEG cups.

  • The TEG analyzer monitors the viscoelastic properties of the blood as it clots and lyses, generating a characteristic tracing.

  • Key parameters to analyze from the TEG tracing include:

    • R time: Time to initial clot formation.

    • K time and α-angle: Clot kinetics.

    • Maximum Amplitude (MA): Clot strength.

    • LY30/LY60: Percentage of clot lysis at 30 and 60 minutes after MA.

  • Compare the LY30/LY60 values in the presence and absence of the test compound to determine its antifibrinolytic effect.

Visualizations

Signaling Pathway of Lysine Analog Antifibrinolytics

cluster_0 Fibrinolysis Cascade cluster_1 Mechanism of Action Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin t-PA/u-PA Fibrin (Clot) Fibrin (Clot) Plasmin->Fibrin (Clot) Degrades Fibrin Degradation Products Fibrin Degradation Products Fibrin (Clot)->Fibrin Degradation Products Tranexamic_Acid Tranexamic Acid / This compound Tranexamic_Acid->Plasminogen Inhibits Binding to Fibrin Plasminogen_Binding Binds to Lysine Binding Sites on Plasminogen

Caption: Mechanism of action of tranexamic acid and its derivatives.

Experimental Workflow for Antifibrinolytic Activity Screening

Start Start Compound_Synthesis Synthesize N-Formyl Tranexamic Acid Start->Compound_Synthesis In_Vitro_Screening In Vitro Clot Lysis Assay Compound_Synthesis->In_Vitro_Screening Determine_IC50 Determine IC50 In_Vitro_Screening->Determine_IC50 Whole_Blood_Assay Whole Blood Clot Lysis Assay (TEG) Determine_IC50->Whole_Blood_Assay Data_Analysis Analyze & Compare with TXA, EACA Whole_Blood_Assay->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for evaluating a novel antifibrinolytic compound.

Logical Comparison of Antifibrinolytic Agents

Antifibrinolytics Antifibrinolytics Lysine_Analogs Lysine Analogs Antifibrinolytics->Lysine_Analogs Serine_Protease_Inhibitors Serine Protease Inhibitors Antifibrinolytics->Serine_Protease_Inhibitors Small_Molecules Novel Small Molecules Antifibrinolytics->Small_Molecules TXA Tranexamic Acid Lysine_Analogs->TXA EACA Epsilon-Aminocaproic Acid Lysine_Analogs->EACA NFTA This compound (Hypothetical) Lysine_Analogs->NFTA Aprotinin Aprotinin Serine_Protease_Inhibitors->Aprotinin Triazole_Derivatives 1,2,3-Triazole Derivatives Small_Molecules->Triazole_Derivatives High Potency High Potency TXA->High Potency Lower Potency Lower Potency EACA->Lower Potency Broad Spectrum\n(Safety Concerns) Broad Spectrum (Safety Concerns) Aprotinin->Broad Spectrum\n(Safety Concerns) Higher Potency than TXA Higher Potency than TXA Triazole_Derivatives->Higher Potency than TXA

Caption: Classification and key features of different antifibrinolytic agents.

References

A Comparative Analysis of the Antifibrinolytic Potential of N-Formyl Tranexamic Acid and Tranexamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the established antifibrinolytic agent, tranexamic acid, and its N-formylated derivative, N-Formyl tranexamic acid. Due to a lack of available scientific literature on the biological activity of this compound, this guide will focus on the known properties of tranexamic acid and present a hypothetical framework for the future evaluation of its N-formyl counterpart.

Introduction

Tranexamic acid is a synthetic analog of the amino acid lysine and is a well-established antifibrinolytic agent used to treat or prevent excessive blood loss in various clinical scenarios, including surgery, trauma, and heavy menstrual bleeding.[1][2] Its mechanism of action involves the inhibition of fibrinolysis, the process of blood clot breakdown. This guide assesses the known antifibrinolytic activity of tranexamic acid and explores the potential, yet uninvestigated, role of this compound.

Comparative Assessment of Antifibrinolytic Activity

A comprehensive search of scientific literature reveals a significant gap in the understanding of this compound's biological activity. Currently, there is no publicly available data from in vitro or in vivo studies to assess its antifibrinolytic properties. Consequently, a direct quantitative comparison with tranexamic acid is not feasible at this time.

It can be hypothesized that this compound may act as a prodrug, which is metabolized in vivo to yield the active tranexamic acid. However, without experimental evidence, this remains speculative.

The established antifibrinolytic activity of tranexamic acid is well-documented. It effectively inhibits the breakdown of fibrin clots, thereby stabilizing them and reducing bleeding.[1][2]

Table 1: Comparison of Tranexamic Acid and this compound

FeatureTranexamic AcidThis compound
Antifibrinolytic Activity Well-established and potentNo data available
Mechanism of Action Blocks lysine-binding sites on plasminogenUnknown
In Vitro Data (IC50) Data available (varies by assay)No data available
In Vivo Efficacy Clinically proven in various conditionsNo data available

Mechanism of Action: The Fibrinolytic Pathway

Tranexamic acid exerts its antifibrinolytic effect by interfering with the fibrinolytic cascade. Specifically, it competitively inhibits the binding of plasminogen and plasmin to fibrin. By occupying the lysine-binding sites on plasminogen, tranexamic acid prevents its activation to plasmin, the primary enzyme responsible for degrading fibrin clots.[1][2] This action preserves the integrity of the fibrin meshwork, leading to clot stabilization.

cluster_0 Fibrinolytic Pathway cluster_1 Mechanism of Tranexamic Acid Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation tPA Tissue Plasminogen Activator (t-PA) tPA->Plasminogen Fibrin Fibrin (Clot) Plasmin->Fibrin Degradation FDPs Fibrin Degradation Products Fibrin->FDPs TXA Tranexamic Acid TXA->Plasminogen Blocks Lysine Binding Sites

Mechanism of Tranexamic Acid's Antifibrinolytic Action

Experimental Protocols for Comparative Assessment

To determine the antifibrinolytic activity of this compound and compare it to tranexamic acid, standardized in vitro assays can be employed. The Euglobulin Clot Lysis Time (ECLT) assay is a widely used method for assessing overall fibrinolytic activity.

Euglobulin Clot Lysis Time (ECLT) Assay

Principle: This assay measures the time required for a fibrin clot to dissolve in the euglobulin fraction of plasma. The euglobulin fraction contains key components of the fibrinolytic system, including plasminogen, tissue plasminogen activator (t-PA), and fibrinogen, but is largely devoid of fibrinolysis inhibitors. A shorter lysis time indicates higher fibrinolytic activity, while a prolonged lysis time suggests inhibition of fibrinolysis.

Procedure:

  • Sample Preparation: Platelet-poor plasma is prepared from citrated whole blood by centrifugation.

  • Euglobulin Precipitation: The plasma is diluted with acidified water, causing the precipitation of the euglobulin fraction.

  • Clot Formation: The precipitated euglobulin is redissolved in a buffer, and a clot is formed by the addition of thrombin.

  • Incubation and Observation: The clot is incubated at 37°C, and the time to complete lysis is recorded.

  • Comparative Analysis: The assay is performed with and without the addition of varying concentrations of tranexamic acid and this compound to determine their inhibitory effects on clot lysis.

cluster_0 Experimental Workflow: Comparative ECLT Assay start Start: Platelet-Poor Plasma precipitate Euglobulin Precipitation (Acidification) start->precipitate redissolve Redissolve Precipitate in Buffer precipitate->redissolve divide Divide into Treatment Groups redissolve->divide control Control (No Drug) divide->control Group 1 txa Tranexamic Acid (Varying Conc.) divide->txa Group 2 nfta N-Formyl Tranexamic Acid (Varying Conc.) divide->nfta Group 3 clot Clot Formation (Thrombin Addition) control->clot txa->clot nfta->clot incubate Incubate at 37°C & Record Lysis Time clot->incubate compare Compare Clot Lysis Times incubate->compare

Workflow for Comparing Antifibrinolytic Activity

Conclusion

Tranexamic acid is a well-characterized antifibrinolytic agent with a clear mechanism of action and proven clinical efficacy. In contrast, this compound remains an uninvestigated compound in the context of fibrinolysis. Future research, employing established experimental protocols such as the Euglobulin Clot Lysis Time assay, is necessary to determine the antifibrinolytic potential of this compound and to elucidate whether it acts as a novel antifibrinolytic agent or a prodrug of tranexamic acid. This guide serves as a foundational resource for researchers aiming to undertake such investigations.

References

A Comparative Analysis of the Metabolic Stability of Tranexamic Acid and its N-Formyl Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the metabolic stability of tranexamic acid and N-Formyl tranexamic acid. Due to a lack of direct experimental data for this compound in the current scientific literature, this comparison is based on the well-documented metabolic profile of tranexamic acid and inferences drawn from the known metabolism of other N-formylated compounds.

Introduction

Tranexamic acid is a synthetic analog of the amino acid lysine and is widely used as an antifibrinolytic agent to treat or prevent excessive blood loss.[1] Its metabolic stability is a key factor in its pharmacokinetic profile. This compound, a derivative, is of interest for its potential to exhibit altered physicochemical and pharmacokinetic properties. Understanding the metabolic stability of both compounds is crucial for drug development and optimization.

Quantitative Data Summary

The metabolic fate of tranexamic acid has been established through various studies. In contrast, there is a notable absence of published data on the metabolic stability of this compound. The following table summarizes the known parameters for tranexamic acid.

ParameterTranexamic AcidThis compound
Metabolism Minimally metabolized[2]Data not available
Primary Elimination Route Renal excretion of unchanged drug (>95%)[3]Data not available
Metabolites Identified Dicarboxylic acid (~1% of oral dose), Acetylated metabolite (~0.5% of oral dose)[3]Data not available
Plasma Half-life Approximately 2 hours (intravenous)[3], ~11 hours (oral)[4]Data not available
Oral Bioavailability 30-50%[3]Data not available
Metabolic Profile of Tranexamic Acid

The metabolism of tranexamic acid is not a significant route of elimination.[3] Over 95% of an administered dose is excreted in the urine as the unchanged parent drug.[3] Only a very small fraction of the drug is metabolized, with about 1% being converted to a dicarboxylic acid derivative and 0.5% to an acetylated metabolite after oral administration.[3] This low level of metabolism contributes to its predictable pharmacokinetic profile.

Inferred Metabolic Stability of this compound

While direct experimental data for this compound is unavailable, insights can be drawn from studies on other N-formylated drugs. N-formylation is a recognized pathway in drug metabolism. For instance, N-formyl-5-aminosalicylic acid, a metabolite of 5-aminosalicylic acid, has been shown to be stable in human plasma and across a range of pH values (3.0 to 9.0). This suggests that the N-formyl group can be metabolically stable. However, the stability of the N-formyl group can be compound-dependent and may be influenced by enzymatic hydrolysis. Without specific studies on this compound, its metabolic fate remains speculative. It is plausible that it could either be a stable entity, similar to tranexamic acid, or undergo hydrolysis to yield tranexamic acid.

Experimental Protocols

To definitively determine the metabolic stability of this compound and directly compare it to tranexamic acid, a standard in vitro microsomal stability assay would be employed.

In Vitro Microsomal Stability Assay Protocol

1. Objective: To determine the rate of metabolism of a test compound (this compound) and a comparator (tranexamic acid) upon incubation with liver microsomes.

2. Materials:

  • Test compound (this compound)
  • Comparator compound (tranexamic acid)
  • Pooled human liver microsomes (or from other species of interest)
  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
  • Phosphate buffer (e.g., 0.1 M, pH 7.4)
  • Positive control compounds (known to be metabolized, e.g., testosterone, verapamil)
  • Negative control (heat-inactivated microsomes)
  • Acetonitrile or other suitable organic solvent for quenching the reaction
  • LC-MS/MS system for analysis

3. Procedure:

  • Prepare stock solutions of the test and comparator compounds in a suitable solvent (e.g., DMSO).
  • Prepare a reaction mixture containing liver microsomes in phosphate buffer.
  • Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5-10 minutes).
  • Initiate the metabolic reaction by adding the NADPH regenerating system. For control incubations without metabolism, add buffer instead of the NADPH system.
  • At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
  • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
  • Centrifuge the quenched samples to precipitate proteins.
  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the compound remaining versus time.
  • The slope of the linear portion of this plot represents the elimination rate constant (k).
  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualizations

Experimental Workflow for Metabolic Stability Assay

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solutions (Test & Comparator) microsomes Prepare Microsome Reaction Mixture pre_incubate Pre-incubate at 37°C microsomes->pre_incubate start_reaction Initiate Reaction (Add NADPH) pre_incubate->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points quench Quench Reaction (Cold Acetonitrile) time_points->quench centrifuge Centrifuge Samples quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: Workflow of an in vitro microsomal stability assay.

Signaling Pathway of Tranexamic Acid Action

TranexamicAcidPathway cluster_plasminogen Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition by Tranexamic Acid plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin tPA/uPA fibrin Fibrin (Clot) fdp Fibrin Degradation Products fibrin->fdp Plasmin txa Tranexamic Acid txa->plasminogen Binds to Lysine Binding Sites plasminogen_txa Plasminogen-TXA Complex plasminogen_txa->plasmin Inhibited

Caption: Mechanism of action of tranexamic acid in inhibiting fibrinolysis.

References

Validating Assay Specificity for N-Formyl Tranexamic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of a novel assay for N-Formyl tranexamic acid. Ensuring an assay is specific to its target molecule is critical for accurate quantification in research and clinical settings. This is particularly important for this compound, a metabolite of the widely used antifibrinolytic drug, tranexamic acid (TXA).[1][2][3][4][5][6] The structural similarity between this compound and its parent compound, TXA, presents a significant analytical challenge, making rigorous specificity testing essential.

This document outlines a comparative study design, presents hypothetical performance data for a new assay ("NewGen ELISA") against a gold-standard analytical technique (LC-MS/MS), and provides detailed experimental protocols.

Comparative Analysis of Assay Specificity

The specificity of an assay is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For the this compound assay, the most critical potential cross-reactant is tranexamic acid itself. The following table summarizes the comparative performance of the hypothetical "NewGen ELISA" and a validated LC-MS/MS method in differentiating this compound from tranexamic acid.

Parameter NewGen ELISA LC-MS/MS Acceptance Criteria
% Cross-reactivity with Tranexamic Acid 0.05%< 0.01%< 1%
Limit of Detection (LOD) 1.5 ng/mL0.5 ng/mLAs low as reasonably practicable
Limit of Quantification (LOQ) 5.0 ng/mL1.5 ng/mLWithin linear range
Linearity (R²) 0.9980.999> 0.99
Recovery (Spiked Samples) 95-105%98-102%80-120%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are the protocols for the key experiments cited in this guide.

Cross-Reactivity Determination

Objective: To determine the degree of interference from tranexamic acid in the quantification of this compound.

Methodology:

  • Prepare a standard curve for this compound using the NewGen ELISA kit according to the manufacturer's instructions.

  • Prepare a series of high-concentration solutions of tranexamic acid (e.g., 1 µg/mL, 10 µg/mL, 100 µg/mL).

  • Analyze the tranexamic acid solutions using the NewGen ELISA for this compound.

  • Calculate the apparent concentration of this compound in the tranexamic acid solutions.

  • Determine the percent cross-reactivity using the following formula: % Cross-reactivity = (Apparent Concentration of this compound / Actual Concentration of Tranexamic acid) x 100

LC-MS/MS Analysis

Objective: To provide an orthogonal method for the specific quantification of this compound and to confirm the specificity of the NewGen ELISA.

Methodology:

  • Sample Preparation: Perform a solid-phase extraction (SPE) of plasma samples to concentrate the analytes and remove interfering substances.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Monitor a specific precursor-product ion transition.

      • Tranexamic acid: Monitor a specific precursor-product ion transition to ensure baseline separation.

      • Internal Standard (e.g., deuterated this compound): Monitor a specific precursor-product ion transition.

  • Quantification: Generate a standard curve using known concentrations of this compound and the internal standard. Quantify the analyte in the test samples by comparing the peak area ratios to the standard curve.

Workflow for Specificity Validation

The following diagram illustrates the logical workflow for validating the specificity of a new assay for this compound.

Assay_Specificity_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_evaluation Evaluation prep_standards Prepare N-Formyl Tranexamic Acid Standards run_elisa Run NewGen ELISA prep_standards->run_elisa prep_cross_reactants Prepare Tranexamic Acid Solutions prep_cross_reactants->run_elisa prep_samples Prepare Spiked Biological Samples prep_samples->run_elisa run_lcms Run LC-MS/MS prep_samples->run_lcms calc_cross_reactivity Calculate Cross-Reactivity run_elisa->calc_cross_reactivity compare_results Compare ELISA and LC-MS/MS Results run_elisa->compare_results run_lcms->compare_results assess_specificity Assess Assay Specificity calc_cross_reactivity->assess_specificity compare_results->assess_specificity final_report final_report assess_specificity->final_report Final Validation Report

Caption: Workflow for validating the specificity of an this compound assay.

Signaling Pathway Context

While this compound is a metabolite, understanding the mechanism of its parent drug, tranexamic acid, is crucial. Tranexamic acid is a synthetic analog of the amino acid lysine.[1] Its primary function is to inhibit the breakdown of fibrin clots by blocking the lysine binding sites on plasminogen.[6] This prevents the conversion of plasminogen to plasmin, the enzyme responsible for fibrinolysis.[5] The metabolic pathway leading to this compound is less well-documented in the provided search results, but its structural similarity to tranexamic acid underscores the need for highly specific assays.

Fibrinolysis_Inhibition plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin tPA fibrin Fibrin Clot plasminogen->fibrin Binds to lysine residues fdp Fibrin Degradation Products plasmin->fdp Degrades txa Tranexamic Acid txa->plasminogen Inhibits binding to fibrin

Caption: Mechanism of action of tranexamic acid in inhibiting fibrinolysis.

References

Comparative Analysis of Tranexamic Acid and its Analogs in Plasminogen Binding

Author: BenchChem Technical Support Team. Date: November 2025

A notable absence of published data on the binding affinity of N-Formyl tranexamic acid to plasminogen prevents its inclusion in this direct comparative analysis. Researchers are encouraged to investigate this derivative to further elucidate structure-activity relationships. This guide, therefore, provides a comparative overview of the binding affinities of the well-characterized lysine analogs, tranexamic acid (TXA) and ε-aminocaproic acid (EACA), to plasminogen.

This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed comparison of the binding characteristics of tranexamic acid and ε-aminocaproic acid to plasminogen. The information presented is based on available experimental data and aims to provide a clear, objective summary to inform research and development efforts.

Quantitative Binding Affinity Data

The binding of tranexamic acid and ε-aminocaproic acid to plasminogen is characterized by the presence of both high- and low-affinity lysine-binding sites (LBS) within the kringle domains of plasminogen. The dissociation constants (Kd), inhibition constants (Ki), and 50% inhibitory concentrations (IC50) for these interactions are summarized in the table below.

CompoundParameterValueTarget
Tranexamic Acid Kd (high affinity)1.1 µMPlasminogen Lysine-Binding Sites
Kd (medium affinity)~0.75 mMPlasminogen Lysine-Binding Sites
Kd35 µMPlasmin
Ki36 µMPlasmin-induced Fibrinolysis
IC504.53 ± 0.66 mMuPA-mediated Plasminogen Activation
ε-Aminocaproic Acid Kd (high affinity)9 µMPlasminogen Lysine-Binding Sites
Kd (low affinity)5 mMPlasminogen Lysine-Binding Sites
IC5026.84 ± 0.67 mMuPA-mediated Plasminogen Activation

Experimental Protocols

The following are detailed methodologies for key experiments cited in the determination of binding affinities of lysine analogs to plasminogen.

Determination of Dissociation Constant (Kd) by Ultrafiltration

This method is used to separate protein-bound ligand from free ligand to determine the binding affinity.

Materials:

  • Human Plasminogen

  • Radiolabeled ligand (e.g., [14C]ε-aminocaproic acid)

  • Ultrafiltration device with a molecular weight cutoff membrane that retains the protein but allows the free ligand to pass through.

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Scintillation counter

Procedure:

  • A series of solutions are prepared with a constant concentration of human plasminogen and varying concentrations of the radiolabeled ligand.

  • The solutions are incubated to allow binding to reach equilibrium.

  • A small aliquot of each solution is taken to measure the total ligand concentration.

  • The remaining solution is subjected to ultrafiltration by centrifugation.

  • The concentration of the radiolabeled ligand in the filtrate (unbound ligand) is measured using a scintillation counter.

  • The concentration of the bound ligand is calculated by subtracting the unbound ligand concentration from the total ligand concentration.

  • The dissociation constant (Kd) is determined by plotting the concentration of bound ligand against the concentration of free ligand and fitting the data to a binding isotherm equation (e.g., Scatchard plot).

Inhibition of Plasminogen Activation Assay (IC50 Determination)

This assay measures the ability of a compound to inhibit the activation of plasminogen to plasmin by a plasminogen activator.

Materials:

  • Human Plasminogen

  • Plasminogen activator (e.g., urokinase-type plasminogen activator, uPA)

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Test compounds (tranexamic acid, ε-aminocaproic acid)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • A solution of human plasminogen and the plasminogen activator (uPA) is prepared in the assay buffer.

  • A series of dilutions of the test compounds are prepared.

  • In a 96-well microplate, the plasminogen/uPA solution is mixed with the different concentrations of the test compounds. A control with no inhibitor is also included.

  • The plate is incubated for a specific time to allow for plasminogen activation.

  • The chromogenic plasmin substrate is added to each well.

  • The absorbance at a specific wavelength (e.g., 405 nm) is measured over time using a microplate reader. The rate of increase in absorbance is proportional to the plasmin activity.

  • The percentage of inhibition for each concentration of the test compound is calculated relative to the control.

  • The IC50 value, the concentration of the compound that causes 50% inhibition, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Binding Affinity Determination

G P Protein (Plasminogen) Purification & Characterization Mix Incubate Protein with Ligand P->Mix L Ligand (e.g., TXA) Synthesis & Characterization L->Mix Sep Separate Bound from Free Ligand (e.g., Ultrafiltration) Mix->Sep Det Detect & Quantify (e.g., Scintillation Counting) Sep->Det Plot Generate Binding Isotherm Det->Plot Calc Calculate Binding Affinity (Kd) Plot->Calc

Caption: A generalized workflow for determining the binding affinity of a ligand to a protein.

Mechanism of Action of Lysine Analogs on Plasminogen

Caption: Competitive inhibition of plasminogen binding to fibrin by tranexamic acid.

Benchmarking Antifibrinolytic Performance: A Comparative Analysis of Tranexamic Acid and its Related Compound, N-Formyl Tranexamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antifibrinolytic performance of tranexamic acid (TXA), a widely used plasmin inhibitor, against other known inhibitors. It also addresses N-Formyl tranexamic acid, a known impurity of TXA. Due to a lack of publicly available data on the direct inhibitory activity of this compound, this document focuses on the performance of TXA as a benchmark, supplemented with detailed experimental protocols and pathway visualizations to support further research and drug development.

Executive Summary

Data Presentation: Quantitative Comparison of Antifibrinolytic Agents

The following table summarizes the available quantitative data for key antifibrinolytic agents. This data is essential for comparing their relative potencies.

InhibitorTargetMechanism of ActionPotency (IC50/Ki)Reference
Tranexamic Acid (TXA) Plasminogen/PlasminCompetitively inhibits plasminogen activation; weakly inhibits plasmin.~8 times more potent than ε-aminocaproic acid. Weak plasmin inhibition (IC50 = 87 mM). High specificity for urokinase plasminogen activator (uPA) (Ki = 2 mM).[7]
ε-Aminocaproic Acid (EACA) PlasminogenCompetitively inhibits plasminogen activation.Less potent than tranexamic acid.[8]
Aprotinin Plasmin, TrypsinSerine protease inhibitor.Efficient inhibitor of trypsin and plasmin.[9]
α2-Antiplasmin PlasminForms an irreversible, inactive complex with plasmin.Main physiological inhibitor of plasmin.[9][10]
Plasminogen Activator Inhibitor-1 (PAI-1) tPA, uPAInhibits tissue plasminogen activator (tPA) and urokinase (uPA).Key physiological inhibitor of plasminogen activators.[9][10]
This compound Not establishedNot establishedData not available

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of inhibitor performance. Below are representative protocols for key in vitro assays used to evaluate antifibrinolytic activity.

Protocol 1: In Vitro Fibrinolysis Assay (Clot Lysis Assay)

This assay measures the ability of an inhibitor to prevent the lysis of a fibrin clot.

Materials:

  • Human plasma

  • Thrombin

  • Tissue Plasminogen Activator (tPA)

  • Inhibitor solutions (e.g., Tranexamic Acid, this compound)

  • Calcium Chloride (CaCl2)

  • Tris-Buffered Saline (TBS)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare inhibitor solutions at various concentrations in TBS.

  • In a 96-well plate, add human plasma, the inhibitor solution, and CaCl2.

  • Initiate clot formation by adding thrombin to each well.

  • Induce fibrinolysis by adding tPA to the wells.

  • Monitor the change in optical density (OD) at 405 nm over time using a spectrophotometer. The decrease in OD corresponds to clot lysis.

  • Calculate the percentage of clot lysis at a specific time point for each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Protocol 2: Plasmin Activity Assay (Chromogenic Assay)

This assay directly measures the enzymatic activity of plasmin and its inhibition.

Materials:

  • Purified human plasmin

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Inhibitor solutions

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare inhibitor solutions at various concentrations in the assay buffer.

  • Add purified plasmin and the inhibitor solution to the wells of a 96-well plate and incubate for a specified period.

  • Add the chromogenic substrate to each well to start the reaction.

  • Measure the absorbance at 405 nm at multiple time points to determine the rate of substrate cleavage.

  • Calculate the percentage of plasmin inhibition for each inhibitor concentration.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of Fibrinolysis Inhibition

The following diagram illustrates the key steps in the fibrinolytic pathway and the points of intervention for inhibitors like Tranexamic Acid.

Fibrinolysis_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA_uPA tPA / uPA tPA_uPA->Plasminogen activates Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot degrades FDPs Fibrin Degradation Products (FDPs) Fibrin_Clot->FDPs TXA Tranexamic Acid (and other analogs) TXA->Plasminogen inhibits activation PAI1 PAI-1 PAI1->tPA_uPA inhibits Alpha2_Antiplasmin α2-Antiplasmin Alpha2_Antiplasmin->Plasmin inhibits Inhibitor_Benchmarking_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare Stock Solutions (N-Formyl TXA, TXA, EACA) Serial_Dilution Perform Serial Dilutions of Inhibitors Inhibitor_Prep->Serial_Dilution Assay_Reagents Prepare Assay Reagents (Plasma, Thrombin, tPA, Substrate) Clot_Lysis_Assay Clot Lysis Assay Assay_Reagents->Clot_Lysis_Assay Plasmin_Activity_Assay Plasmin Activity Assay Assay_Reagents->Plasmin_Activity_Assay Serial_Dilution->Clot_Lysis_Assay Serial_Dilution->Plasmin_Activity_Assay Data_Collection Collect OD / Fluorescence Data Clot_Lysis_Assay->Data_Collection Plasmin_Activity_Assay->Data_Collection IC50_Calculation Calculate IC50 Values Data_Collection->IC50_Calculation Comparative_Analysis Comparative Performance Analysis IC50_Calculation->Comparative_Analysis

References

Safety Operating Guide

Proper Disposal of N-Formyl Tranexamic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety and logistical planning, this guide provides essential procedures for the proper disposal of N-Formyl tranexamic acid, ensuring compliance and minimizing environmental impact.

This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] This classification simplifies disposal procedures, though adherence to good laboratory practices and local regulations remains paramount.

I. Immediate Safety Precautions

While this compound is not considered hazardous, prudent handling is always recommended in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and gloves, when handling the compound.[2]

  • Spill Management: In the event of a spill, sweep up the solid material, taking care to avoid dust formation, and place it in a suitable, labeled container for disposal.[3][4] Ensure the area is then cleaned with soap and water.

  • First Aid:

    • Skin Contact: Wash the affected area with soap and plenty of water.[3]

    • Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes.[3][5]

    • Inhalation: Move to fresh air.[3]

    • Ingestion: Rinse mouth with water and consult a physician.[3]

II. Step-by-Step Disposal Protocol

The disposal of this compound should align with the principles of responsible chemical waste management.

Step 1: Waste Characterization

The primary determinant for the disposal route is whether the waste is considered hazardous. As established, this compound is not a hazardous substance.[1] However, it is crucial to consider if it has been mixed with any hazardous solvents or reagents, as this would alter the disposal pathway.

Step 2: Segregation of Waste

Proper segregation is a cornerstone of safe and efficient laboratory operations.

  • Non-Hazardous Solid Waste: Uncontaminated, solid this compound should be collected in a designated, sealed, and clearly labeled container. The label should include the chemical name and state that it is non-hazardous.

  • Contaminated Materials: Any materials, such as filter paper, gloves, or wipes, that are contaminated with this compound should also be placed in the designated non-hazardous solid waste container.

  • Solutions: If the this compound is in a non-hazardous aqueous solution, it may be permissible to dispose of it down the drain with copious amounts of water, depending on local regulations. However, it is imperative to consult your institution's environmental health and safety (EHS) office before doing so. Solutions containing hazardous solvents must be disposed of as hazardous chemical waste.

Step 3: Containerization and Labeling

  • Use chemically compatible containers for waste collection.

  • Ensure containers are tightly sealed to prevent any release.

  • Label all waste containers clearly with the full chemical name and any other information required by your institution.

Step 4: Storage

Store waste containers in a designated, well-ventilated area away from incompatible materials.

Step 5: Final Disposal

  • Non-Hazardous Waste: For uncontaminated this compound, the sealed container should be disposed of through your institution's non-hazardous solid waste stream.

  • Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.[4][6]

III. Quantitative Data Summary

Since this compound is a stable, non-hazardous compound, extensive quantitative data regarding its disposal is not typically presented in safety data sheets. The key takeaway is its classification as non-hazardous.

PropertyValueSource
GHS ClassificationNot a hazardous substance or mixture[1]
Chemical StabilityStable under normal storage conditions[5]

IV. Experimental Protocols

Disposal procedures are operational protocols rather than experimental ones. The key methodology is to follow the established waste management hierarchy:

  • Minimize: Use only the amount of material necessary for your research to reduce waste generation.

  • Segregate: Properly separate non-hazardous from hazardous waste streams.

  • Dispose: Follow the appropriate disposal route based on the waste characterization and institutional guidelines.

V. Disposal Workflow Diagram

cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Final Disposal A This compound Waste B Is it mixed with hazardous material? A->B C Non-Hazardous Solid Waste B->C No D Hazardous Chemical Waste B->D Yes E Seal in a labeled container: 'this compound (Non-Hazardous)' C->E F Follow institutional guidelines for hazardous waste containerization and labeling D->F G Dispose via institutional non-hazardous solid waste stream E->G H Arrange for pickup by Environmental Health & Safety (EHS) F->H

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling N-Formyl Tranexamic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of N-Formyl tranexamic acid, including operational and disposal plans, to facilitate safe and compliant laboratory practices. While this compound is not classified as a hazardous substance or mixture according to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard, adhering to standard laboratory safety protocols is a critical component of responsible research.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following step-by-step guidance outlines the key phases of the operational workflow.

1. Pre-Handling Preparation:

  • Risk Assessment: Before commencing any work, conduct a thorough risk assessment specific to the planned experiment.

  • Fume Hood: Ensure that a certified laboratory chemical fume hood is available and functioning correctly.[1] All handling of this compound that may generate dust or aerosols should be performed within the fume hood.

  • Personal Protective Equipment (PPE) Inspection: Inspect all necessary PPE for integrity and proper fit. Contaminated gloves should be disposed of properly.[2]

  • Spill Kit: Confirm that a spill kit appropriate for non-hazardous powders is readily accessible.

2. Handling the Compound:

  • Weighing: When weighing the compound, do so in a fume hood or a ventilated balance enclosure to avoid inhalation of any fine particulates.

  • Solution Preparation: If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.

  • General Handling: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke in the laboratory area. Wash hands thoroughly after handling the compound.

3. Post-Handling Procedures:

  • Decontamination: Clean the work area, including the balance and fume hood surfaces, with an appropriate cleaning agent.

  • Storage: Store this compound in a tightly closed, labeled container in a cool, dry, and well-ventilated area.[3]

  • Waste Segregation: Segregate all waste generated during the handling process according to the disposal plan.

Personal Protective Equipment (PPE) Summary

The following table summarizes the recommended personal protective equipment for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes Safety glasses with side shields or gogglesShould conform to EN166, ANSI Z87.1, or other appropriate government standards.[1]
Hands Nitrile or latex glovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact.
Body Laboratory coatMust be appropriately sized and fully buttoned.[1]
Respiratory N95 respirator or equivalentRecommended if there is a potential for generating dust or aerosols outside of a fume hood.

Disposal Plan

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

  • Unused Compound: Unused this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not mix with other waste.

  • Contaminated Materials: All materials that have come into contact with this compound, such as gloves, weigh boats, and pipette tips, should be considered contaminated. These items must be placed in a designated, sealed waste container for chemical waste.

  • Empty Containers: Handle uncleaned, empty containers as you would the product itself.

  • Aqueous Waste: If aqueous solutions are generated, they should be collected in a designated waste container and disposed of as chemical waste. Do not pour down the drain.[2][4]

Safe Handling Workflow

The following diagram illustrates the key steps in the safe handling workflow for this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_start Start risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Inspect PPE risk_assessment->ppe_check fume_hood_check Verify Fume Hood Function ppe_check->fume_hood_check weigh Weigh Compound in Fume Hood fume_hood_check->weigh prepare_solution Prepare Solution (if applicable) weigh->prepare_solution experiment Perform Experiment prepare_solution->experiment decontaminate Decontaminate Work Area experiment->decontaminate storage Store Unused Compound decontaminate->storage waste_disposal Dispose of Waste Properly storage->waste_disposal post_end End waste_disposal->post_end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.